molecular formula C2H3O+ B097240 ethanone CAS No. 15762-07-9

ethanone

Cat. No.: B097240
CAS No.: 15762-07-9
M. Wt: 43.04 g/mol
InChI Key: TWAOQVMPIYQPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, characterized by a carbonyl group bonded to a methyl group, is a fundamental building block in organic chemistry. Compounds containing the this compound moiety are highly valued in research for their versatility as intermediates in synthetic pathways . They serve as key precursors in the development of novel pharmaceutical compounds and are frequently utilized in material science and chemical biology . For instance, specific derivatives are subjects of study in spectroscopic analysis and theoretical calculations to understand molecular properties and biological activity . In applied research, certain this compound derivatives are investigated for their roles as flavoring agents and fragrance ingredients, with studies examining their organoleptic properties and safe usage levels . The reactivity of the ketone group allows for further chemical modifications, making these compounds essential for constructing more complex molecular architectures. This product is intended for research purposes only and is not for human or therapeutic use. Researchers can rely on our high-purity this compound derivatives to support innovative studies in chemistry and related life sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15762-07-9

Molecular Formula

C2H3O+

Molecular Weight

43.04 g/mol

IUPAC Name

ethylidyneoxidanium

InChI

InChI=1S/C2H3O/c1-2-3/h1H3/q+1

InChI Key

TWAOQVMPIYQPKG-UHFFFAOYSA-N

SMILES

CC#[O+]

Canonical SMILES

CC#[O+]

Synonyms

[1-14C] acetyl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 1-Phenylethanone (Acetophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and reactivity of 1-phenylethanone, commonly known as acetophenone (B1666503). As the simplest aromatic ketone, acetophenone is a vital building block in organic synthesis and a precursor to numerous pharmaceuticals, resins, and fragrances.[1] This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes its structural and reactive nature through diagrams.

Chemical Structure and Bonding

Acetophenone (C₈H₈O) is an organic compound characterized by a phenyl group attached to a methyl ketone.[2] Its structure consists of a planar benzene (B151609) ring bonded to the carbonyl carbon of a ketone functional group, which is in turn bonded to a methyl group.[3]

The carbonyl carbon and the carbons of the benzene ring are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The methyl carbon is sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.[4] The delocalized π-electron system of the aromatic ring and the polar carbon-oxygen double bond of the ketone are the primary determinants of acetophenone's chemical reactivity.

G cluster_acetophenone Acetophenone (1-Phenylthis compound) C1 C C2 C C1->C2 C7 C C1->C7 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 O8 O C7->O8 C9 CH₃ C7->C9

Caption: Chemical structure of acetophenone.

Physicochemical Properties

Acetophenone is a colorless, viscous liquid at room temperature with a sweet, pungent odor similar to oranges.[2] It is slightly soluble in water but readily soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[5]

Table 1: Physical and Chemical Properties of Acetophenone

PropertyValueReference(s)
Molecular FormulaC₈H₈O[1]
Molar Mass120.15 g/mol [2][6]
AppearanceColorless liquid or white crystals[2]
OdorSweet, pungent, orange-like[2]
Density1.03 g/cm³ at 20 °C[7]
Melting Point19-20 °C[1][7]
Boiling Point202 °C[1][7]
Solubility in Water5.5 g/L at 25 °C[1]
Flash Point77 °C[1]
Refractive Index (n20/D)1.534[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acetophenone. The key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for Acetophenone

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃)δ ~7.96 ppm (m, 2H, ortho-protons)[8]
δ ~7.57 ppm (m, 1H, para-proton)[8]
δ ~7.47 ppm (m, 2H, meta-protons)[8]
δ ~2.61 ppm (s, 3H, methyl protons)[8]
¹³C NMR (CDCl₃)δ ~198.1 ppm (C=O)[9]
δ ~137.1 ppm (quaternary aromatic C)[9]
δ ~133.0 ppm (para aromatic C-H)[9]
δ ~128.5 ppm (meta aromatic C-H)[9]
δ ~128.2 ppm (ortho aromatic C-H)[9]
δ ~26.5 ppm (CH₃)[9]
IR Spectroscopy ~1715 cm⁻¹ (strong, C=O stretch)[10]
2800-3000 cm⁻¹ (C-H stretch)[10]
1300-1200 cm⁻¹ (C-O stretch)[10]
Mass Spectrometry Molecular Ion (M⁺): m/z = 120[11]
Base Peak: m/z = 105 ([C₆H₅CO]⁺)[11]
Other Fragments: m/z = 77 ([C₆H₅]⁺), 51[11]

Chemical Reactivity and Key Reactions

The reactivity of acetophenone is governed by its two main functional components: the carbonyl group and the aromatic ring.

  • Carbonyl Group Reactivity: The ketone's carbonyl group is susceptible to nucleophilic addition reactions. A notable example is its reduction to 1-phenylethanol (B42297) using reducing agents like sodium borohydride (B1222165).[1]

  • Aromatic Ring Reactivity: The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the phenyl ring.[12]

  • α-Hydrogen Acidity: The hydrogens on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as the aldol (B89426) condensation.[13]

G Reactants Benzene + Acetyl Chloride/Anhydride (B1165640) LewisAcid AlCl₃ (Lewis Acid Catalyst) Reactants->LewisAcid Reaction Intermediate Acylium Ion Intermediate [CH₃C=O]⁺ LewisAcid->Intermediate Forms Product Acetophenone Intermediate->Product Electrophilic Aromatic Substitution Byproduct HCl + AlCl₃ Product->Byproduct Releases

Caption: Friedel-Crafts acylation pathway for acetophenone synthesis.

Experimental Protocols

Synthesis of Acetophenone via Friedel-Crafts Acylation[4][14]

This protocol describes the synthesis of acetophenone from benzene and acetic anhydride using anhydrous aluminum chloride as a catalyst.

Materials:

  • Anhydrous benzene (40 mL)

  • Anhydrous aluminum trichloride (B1173362) (20 g)

  • Acetic anhydride (6.0 mL)

  • Concentrated hydrochloric acid (50 mL)

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Ice

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Set up a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the condenser with a drying tube and a gas trap for HCl.

  • Add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g) to the flask.

  • Slowly add acetic anhydride (6.0 mL) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture gently in a water bath for 30 minutes, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, while stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers and wash them successively with 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvents (benzene and diethyl ether) by distillation.

  • Purify the crude product by fractional distillation, collecting the fraction that boils between 198-202 °C.

Reduction of Acetophenone to 1-Phenylethanol[12][15]

This protocol details the reduction of the ketone functionality of acetophenone using sodium borohydride.

Materials:

  • Acetophenone (1.0 g)

  • Methanol (B129727) (14 mL)

  • Sodium borohydride (0.35 g)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, TLC plates, distillation apparatus

Procedure:

  • Weigh 1.0 g of acetophenone into a 250 mL round-bottom flask and add 14 mL of methanol.

  • Stir the solution with a magnetic stirrer and cool it in an ice bath to 0 °C.

  • Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions.

  • Continue stirring in the ice bath for 10-15 minutes.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the acetophenone spot), carefully add dilute hydrochloric acid to quench the excess sodium borohydride.

  • Remove the methanol using a rotary evaporator or by simple distillation.

  • Extract the aqueous residue with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-phenylethanol.

G Start Start: Acetophenone in Methanol Cooling Cool to 0°C in Ice Bath Start->Cooling Add_NaBH4 Add Sodium Borohydride (NaBH₄) Cooling->Add_NaBH4 Stir Stir for 10-15 min Add_NaBH4->Stir TLC Monitor Reaction by TLC Stir->TLC Quench Quench with Dilute HCl TLC->Quench Reaction Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry Dry and Evaporate Solvent Extract->Dry End End: 1-Phenylethanol Dry->End

Caption: Experimental workflow for the reduction of acetophenone.

Aldol Condensation of Acetophenone with an Aldehyde[13][16]

This protocol provides a general procedure for the base-catalyzed aldol condensation between acetophenone and an aldehyde (e.g., p-anisaldehyde) to form a chalcone.

Materials:

  • p-Anisaldehyde (0.2 mL)

  • Acetophenone (0.2 mL)

  • Ethanol (1 mL)

  • 50% Sodium hydroxide solution (3 drops)

  • Conical vial (5 mL), magnetic stirrer, filtration apparatus

Procedure:

  • In a 5 mL conical vial, combine 0.2 mL of p-anisaldehyde, 0.2 mL of acetophenone, and 1 mL of ethanol.

  • Add a small magnetic stir bar and begin stirring.

  • Add 3 drops of 50% sodium hydroxide solution to the mixture.

  • Continue stirring for approximately 10 minutes or until a solid precipitate forms and the stir bar can no longer rotate.

  • Filter the solid product using a Büchner funnel.

  • Rinse the collected solid with a small amount of cold ethanol.

  • Allow the product to air dry. The product can be further purified by recrystallization from ethanol.

References

Technical Guide: Synthesis of Ketones from Hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the synthetic routes from hydrocinnamic acid to relevant ketone structures. The primary focus is on the intramolecular Friedel-Crafts acylation of hydrocinnamic acid to yield 1-indanone (B140024), a valuable intermediate in pharmaceutical synthesis. Alternative interpretations of "ethanone" synthesis are also discussed. This document offers detailed experimental protocols, comparative data tables, and pathway visualizations to support research and development in medicinal chemistry and drug discovery.

Introduction: Interpreting "this compound" Synthesis from Hydrocinnamic Acid

The term "this compound" as a standalone chemical name is ambiguous. It typically forms part of a larger IUPAC name to denote a ketone with an acetyl group (e.g., 1-phenylthis compound, commonly known as acetophenone). A direct, single-step synthesis of a simple "this compound" from hydrocinnamic acid (3-phenylpropanoic acid) is not a standard organic transformation, as it would require cleaving a carbon-carbon bond in the propanoic acid side chain.

However, two chemically significant ketones can be considered relevant to this topic:

  • 1-Indanone: This cyclic ketone is synthesized directly from hydrocinnamic acid via an intramolecular Friedel-Crafts acylation. This is the most common and logical synthetic target starting from hydrocinnamic acid and is a key structural motif in various pharmaceuticals.

  • Acetophenone (B1666503) (1-Phenylthis compound): While not synthesized directly from hydrocinnamic acid, its synthesis via the Friedel-Crafts acylation of benzene (B151609) is a fundamental reaction in organic chemistry. Biosynthetic pathways in plants can produce acetophenone derivatives from cinnamic acid (a precursor to hydrocinnamic acid) through a process that shortens the carbon side chain.

This guide will primarily focus on the synthesis of 1-indanone from hydrocinnamic acid, as it is the most direct and well-documented ketone synthesis from this starting material.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation to 1-Indanone

The most direct route to a ketone from hydrocinnamic acid is an intramolecular electrophilic aromatic substitution reaction to form 1-indanone.[1] This can be achieved through two primary methods: a two-step process involving the formation of an acyl chloride, or a one-step direct cyclization.

The general mechanism involves the formation of an acylium ion electrophile which is then attacked by the electron-rich benzene ring of the same molecule.

G cluster_0 Acylium Ion Formation cluster_1 Cyclization and Aromatization Hydrocinnamic_Acid Hydrocinnamic Acid Acyl_Chloride Hydrocinnamoyl Chloride (optional intermediate) Hydrocinnamic_Acid->Acyl_Chloride SOCl₂ or similar Acylium_Ion Acylium Ion Electrophile Hydrocinnamic_Acid->Acylium_Ion Strong Acid (e.g., PPA, TfOH) Acyl_Chloride->Acylium_Ion Lewis Acid (e.g., AlCl₃) Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion Intramolecular Attack 1_Indanone 1-Indanone Arenium_Ion->1_Indanone Deprotonation (Rearomatization)

Caption: General pathway for the synthesis of 1-Indanone from Hydrocinnamic Acid.

Experimental Protocols

Two-Step Synthesis via Hydrocinnamoyl Chloride

This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation.

Step 1: Preparation of Hydrocinnamoyl Chloride

  • Objective: To convert hydrocinnamic acid to hydrocinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2]

  • Procedure:

    • To a round-bottom flask containing hydrocinnamic acid, add benzyltriethylammonium chloride (catalyst) and thionyl chloride.[2]

    • Maintain the reaction temperature between 55-65°C.[2]

    • The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, excess thionyl chloride can be removed by distillation under reduced pressure to yield crude hydrocinnamoyl chloride.[3]

Step 2: Intramolecular Friedel-Crafts Acylation of Hydrocinnamoyl Chloride

  • Objective: To cyclize hydrocinnamoyl chloride to 1-indanone using a Lewis acid catalyst.[4]

  • Procedure:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[4]

    • Dissolve hydrocinnamoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[4]

    • Cool the flask to 0°C using an ice-water bath.[4]

    • Add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 1.5 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.[4]

    • Purification: The crude product can be purified by silica (B1680970) gel column chromatography or distillation.[4]

One-Step Direct Synthesis from Hydrocinnamic Acid

This method is more atom-economical as it avoids the isolation of the acyl chloride intermediate. It requires strong acids to protonate the carboxylic acid and facilitate the formation of the acylium ion.

  • Objective: To directly cyclize hydrocinnamic acid to 1-indanone.

  • Catalysts: Polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are commonly used.[4]

  • General Procedure (using PPA):

    • Place hydrocinnamic acid in a round-bottom flask equipped with a mechanical stirrer.

    • Add polyphosphoric acid (a sufficient amount to ensure stirring is possible).

    • Heat the mixture, typically between 80-100°C, for a specified time (e.g., 2 hours).

    • Monitor the reaction by TLC.

    • Workup: After cooling, pour the reaction mixture onto crushed ice and stir. The product may precipitate or can be extracted with an organic solvent like ether or dichloromethane.

    • Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

    • Purification: Purify the crude 1-indanone by column chromatography or distillation.

G cluster_twostep Two-Step Protocol cluster_onestep One-Step Protocol Start_2 Hydrocinnamic Acid Chlorination Add SOCl₂ Heat 55-65°C Start_2->Chlorination Acyl_Chloride_2 Hydrocinnamoyl Chloride Chlorination->Acyl_Chloride_2 Cyclization Add AlCl₃ in DCM 0°C to RT Acyl_Chloride_2->Cyclization Workup_2 Quench with Ice Extract & Wash Cyclization->Workup_2 Product_2 1-Indanone Workup_2->Product_2 Start_1 Hydrocinnamic Acid Direct_Cyclization Add PPA or TfOH Heat 80-100°C Start_1->Direct_Cyclization Workup_1 Quench with Ice Extract & Wash Direct_Cyclization->Workup_1 Product_1 1-Indanone Workup_1->Product_1 G Benzene Benzene Arenium_Ion Arenium Ion Intermediate Benzene->Arenium_Ion Attacks Acylium Ion Acylating_Agent Acetyl Chloride / Acetic Anhydride Acylium_Ion Acylium Ion Acylating_Agent->Acylium_Ion Reacts with AlCl₃ Acylium_Ion->Arenium_Ion Acetophenone Acetophenone Arenium_Ion->Acetophenone Deprotonation

References

A Technical Guide to the Natural Occurrence and Sources of Ethanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanone compounds, characterized by a carbonyl group attached to a methyl group and another moiety, are a diverse class of naturally occurring aromatic ketones. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound derivatives found in the plant kingdom. With significant roles in plant defense and notable pharmacological activities, these compounds are of increasing interest to the pharmaceutical and agrochemical industries. This document details the biosynthetic pathways, presents quantitative data on their prevalence in various natural sources, and offers standardized experimental protocols for their extraction, isolation, and quantification.

Introduction

This compound derivatives, with acetophenone (B1666503) (1-phenylthis compound) as the parent compound, are widely distributed throughout the plant kingdom, having been identified in over 24 plant families.[1] These compounds are not merely metabolic byproducts but play crucial roles in plant physiology and ecology, acting as defense agents against herbivores and pathogens.[2] Beyond their natural functions, this compound derivatives such as apocynin and paeonol (B1678282) have garnered attention for their therapeutic potential, exhibiting anti-inflammatory, antioxidant, and other pharmacological properties.[2][3] This guide serves as a technical resource for researchers and professionals engaged in the study and application of these valuable natural products.

Natural Occurrence and Quantitative Data

This compound compounds are found in a variety of plant tissues, including roots, leaves, and flowers, as well as in essential oils. The concentration of these compounds can vary significantly depending on the plant species, environmental conditions, and the specific tissue analyzed.[2] The genera Melicope and Acronychia are particularly rich sources of acetophenone derivatives.[1] Below are tables summarizing the quantitative occurrence of prominent this compound compounds in various natural sources.

Table 1: Concentration of Acetophenone Derivatives in Plant Tissues

CompoundPlant SpeciesPlant PartConcentrationReference(s)
Piceol (4-hydroxyacetophenone)Picea abies (Norway Spruce)NeedlesVaries with environmental stress[4]
Pungenol (3,4-dihydroxyacetophenone)Picea glauca (White Spruce)FoliageAccumulates in insect-resistant varieties[5]
PaeonolPaeonia lactiflora (Peony)RootsYield of essential oil containing paeonol can reach 1.0%[6]
Apocynin (Acetovanillone)Picrorhiza kurroaRhizomesPresent as a major phytocompound[7][8]
3',4'-dihydroxyacetophenonePicea schrenkianaSoil surrounding roots-[2]

Table 2: Bioactivity of Selected Acetophenone Derivatives

Acetophenone DerivativePlant Species SourceBioactivityIC50 Value (µM)Reference(s)
Acrolione AAcronychia oligophlebiaAnti-inflammatory (RAW 264.7 cells)26.4[3]
Acrolione CAcronychia oligophlebiaAnti-inflammatory (RAW 264.7 cells)46.0[3]
Acrolione DAcronychia oligophlebiaAnti-inflammatory (RAW 264.7 cells)79.4[3]
Acrolione EAcronychia oligophlebiaAnti-inflammatory (RAW 264.7 cells)57.3[3]
Melibarbinon BMelicope barbigeraCytotoxic (A2780 cells)30[3]
Patulinone FMelicope patulinerviaα-glucosidase inhibition6.02[3]
EupatofortunoneEupatorium fortuneiCytotoxic (MCF-7 cells)82.15[3]
EupatofortunoneEupatorium fortuneiCytotoxic (A549 cells)86.63[3]

Biosynthesis of this compound Compounds

The biosynthesis of acetophenone derivatives in plants primarily originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] A subsequent β-oxidative pathway, analogous to fatty acid degradation, shortens the three-carbon side chain of cinnamic acid (derived from L-phenylalanine) by two carbons to form the acetophenone skeleton.[2][9] In many plants, these acetophenones are stored as inactive glycosides and are activated by specific enzymes upon tissue damage.[2]

Biosynthesis of Acetophenone Derivatives cluster_shikimate Shikimate Pathway cluster_beta_oxidation β-Oxidative Pathway cluster_glycosylation Glycosylation and Activation PEP Phosphoenolpyruvate (PEP) L_Phe L-Phenylalanine PEP->L_Phe Multiple Steps E4P Erythrose 4-Phosphate (E4P) E4P->L_Phe trans_CA trans-Cinnamic Acid L_Phe->trans_CA PAL Cinnamoyl_CoA Cinnamoyl-CoA trans_CA->Cinnamoyl_CoA CoA Ligase Hydroxy_CoA 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Hydroxy_CoA Hydratase Oxo_CoA 3-Oxo-3-phenylpropanoyl-CoA Hydroxy_CoA->Oxo_CoA Dehydrogenase Acetophenone Acetophenone Oxo_CoA->Acetophenone Thiolase (impaired) + Hydrolysis/Decarboxylation Acetophenone_Aglycone Acetophenone Aglycone (Active) Acetophenone_Glucoside Acetophenone Glucoside (Inactive Storage Form) Acetophenone_Aglycone->Acetophenone_Glucoside UDP-Glycosyltransferase (UGT) UDP-Glucose Acetophenone_Glucoside->Acetophenone_Aglycone β-Glucosidase (upon tissue damage)

Biosynthesis of Acetophenone Derivatives.

Experimental Protocols

The following sections provide generalized protocols for the extraction, isolation, and quantification of this compound compounds from plant materials. These protocols are based on established methodologies and can be adapted to specific research needs.

General Extraction of this compound Compounds

This protocol outlines a standard procedure for the extraction of phenolic compounds, including acetophenones, from plant material.[2]

  • Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in an aqueous organic solvent (e.g., 80% methanol (B129727) or ethanol) at a sample-to-solvent ratio of 1:10 (w/v). Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.

  • Filtration: Separate the solid residue from the liquid extract by filtration through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

General Extraction Workflow start Plant Material step1 Drying (Air or Freeze-drying) start->step1 step2 Grinding to Fine Powder step1->step2 step3 Extraction with Aqueous Organic Solvent (e.g., 80% Methanol) step2->step3 step4 Filtration step3->step4 step5 Solvent Evaporation (Rotary Evaporator) step4->step5 end Crude this compound Extract step5->end

General Extraction Workflow for this compound Compounds.
Isolation of Acetophenone Glycosides

The "Stas-Otto method" is a classical approach for the isolation of glycosides.[10]

  • Initial Extraction: Extract the finely powdered plant material with alcohol using a Soxhlet apparatus. This process also deactivates many enzymes. For thermolabile glycosides, extraction should be performed at temperatures below 45°C.

  • Purification from Tannins: Treat the alcoholic extract with lead acetate (B1210297) to precipitate tannins and other non-glycosidal impurities.

  • Removal of Excess Lead Acetate: Filter the mixture and pass hydrogen sulfide (B99878) gas through the filtrate to precipitate excess lead acetate as lead sulfide.

  • Concentration: Filter the solution again and concentrate it under reduced pressure to obtain the crude glycoside mixture.

  • Fractional Separation: The crude glycosides can be further purified and individual compounds isolated using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of non-volatile or thermally labile this compound derivatives.[2]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water is commonly used. For example, a starting condition of 26:74 (v/v) methanol:water can be effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Photodiode Array (PDA) detector. Monitor at specific wavelengths based on the absorbance maxima of the target compounds (e.g., 280 nm for 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone).

  • Standard and Sample Preparation:

    • Prepare stock solutions of analytical standards of the target this compound compounds in methanol. Create a series of dilutions to generate a calibration curve.

    • Prepare the plant extract as described in the general extraction protocol and filter through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject a known volume of the sample and standards into the HPLC system.

    • Identify the peaks of the this compound derivatives based on their retention times compared to the standards.

    • Quantify the compounds by comparing the peak areas of the sample with the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile this compound compounds.

  • Chromatographic System:

    • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

    • MS Detector: Operated in electron ionization (EI) mode.

  • Sample Preparation:

    • The crude extract can be dissolved in a volatile solvent like hexane (B92381) or dichloromethane. Derivatization may be necessary for less volatile compounds to improve their thermal stability.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the this compound derivatives by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST).

    • Quantify the compounds using the peak area of a characteristic ion in selected ion monitoring (SIM) mode against a calibration curve.

Conclusion

This compound compounds represent a significant class of natural products with diverse biological activities and potential for development into new therapeutic agents and agrochemicals. This technical guide has provided a foundational overview of their natural occurrence, biosynthesis, and analytical methodologies. The presented quantitative data and experimental protocols offer a valuable resource for researchers to further explore and harness the potential of these fascinating molecules. Future research should focus on the discovery of novel this compound derivatives from unexplored natural sources and the elucidation of their mechanisms of action in biological systems.

References

Ethanone Derivatives and Their Structural Analogues in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone derivatives, characterized by a carbonyl group attached to a methyl group and another moiety, represent a diverse and significant class of naturally occurring compounds. This technical guide delves into the core aspects of these molecules, with a particular focus on acetophenones and their structural analogues found in the terrestrial and marine biosphere. These compounds have garnered substantial interest within the scientific community due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.

This guide provides a comprehensive overview of the biosynthesis of these compounds, detailed experimental protocols for their isolation and biological evaluation, and a summary of their quantitative biological activities. Furthermore, it visualizes key signaling pathways modulated by these derivatives and illustrates a typical experimental workflow for their discovery, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound Derivatives in Nature

The biosynthesis of acetophenone (B1666503) derivatives in plants primarily originates from the shikimate pathway, which is responsible for the production of aromatic amino acids, including L-phenylalanine.[1] From L-phenylalanine, the pathway proceeds through a series of enzymatic reactions, culminating in the formation of the acetophenone scaffold. A key step in this process is a β-oxidative chain-shortening of cinnamic acid, which is analogous to fatty acid degradation.[2][3] In many plant species, these acetophenone derivatives are stored as inactive glycosides. This glycosylation is a detoxification mechanism for the plant and allows for the stable storage of these compounds. When the plant tissue is damaged, for instance by herbivory, specific enzymes can cleave the sugar moiety, releasing the bioactive acetophenone aglycone as a defense mechanism.[1]

Fungi also contribute to the diversity of natural acetophenones. For example, the fungus Bjerkandera adusta has been shown to produce acetophenone through a β-oxidative pathway from trans-cinnamic acid.[2][3] Marine organisms, including algae and fungi, are another rich source of unique this compound derivatives, although their biosynthetic pathways are less well-characterized compared to their terrestrial counterparts.[4]

Quantitative Biological Activity of Naturally Occurring this compound Derivatives

A wide array of naturally occurring this compound derivatives, particularly acetophenones, have been isolated and evaluated for their biological activities. The following tables summarize the cytotoxic and antimicrobial activities of selected compounds, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Natural this compound Derivatives

Compound Name/NumberSource OrganismCancer Cell LineIC50 (µM)Reference
Acronyculatin PAcronychia oligophlebiaMCF-756.8[5]
Acronyculatin QAcronychia oligophlebiaMCF-740.4[5]
Acronyculatin RAcronychia oligophlebiaMCF-769.1[5]
AcrovestoneAcronychia pedunculataP-38815.42[6]
Compound 180Euphorbia ebracteolataHela-600.095 µg/mL[6]
Compound 180Euphorbia ebracteolataMCF-76.85 µg/mL[6]
Compound 180Euphorbia ebracteolataA-5498.71 µg/mL[6]
Compound 180Euphorbia ebracteolataSMMC-754116.52 µg/mL[6]
Compound 181Euphorbia ebracteolataHela-602.69 µg/mL[6]
Compound 181Euphorbia ebracteolataMCF-70.346 µg/mL[6]
Compound 181Euphorbia ebracteolataA-5490.879 µg/mL[6]
Compound 181Euphorbia ebracteolataSMMC-754112.86 µg/mL[6]
EupatofortunoneEupatorium fortuneiMCF-782.15[6]
EupatofortunoneEupatorium fortuneiA54986.63[6]
Chalcone 12Synthetic (from natural precursor)MCF-74.19[7]
Chalcone 13Synthetic (from natural precursor)MCF-73.30[7]
Chalcone 12Synthetic (from natural precursor)ZR-75-19.40[7]
Chalcone 13Synthetic (from natural precursor)ZR-75-18.75[7]
Chalcone 12Synthetic (from natural precursor)MDA-MB-2316.12[7]
Chalcone 13Synthetic (from natural precursor)MDA-MB-23118.10[7]

Table 2: Antimicrobial Activity of Natural this compound Derivatives

Compound Name/NumberSource OrganismMicroorganismMIC (µg/mL)Reference
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumEscherichia coli25[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumBacillus sp.>100[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumStaphylococcus epidermidis>100[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumCladosporium herbarum10[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumPhytophthora capsica50[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumNeurospora crassa100[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumPenicillium italicum100[6]
4-hydroxy-3-(isopenten-2-yl) acetophenoneHelichrysum italicumPenicillium digitatum50[6]
Compound 113Euodia lunu-ankendaEnterococcus faecium2.6 µM (MIC75)[6]
Compound 113Euodia lunu-ankendaStaphylococcus aureus20.6 µM (MIC75)[6]
Compound 128Not SpecifiedCandida albicans500[6]
Compound 129Not SpecifiedCandida albicans500[6]
Compound 128Not SpecifiedTrichophyton rubrum1000[6]
Compound 129Not SpecifiedTrichophyton rubrum1000[6]
2-hydroxy-4,6-dimethoxyacetophenoneCroton spp.Trichophyton rubrum1250-2500[8][9]
2-hydroxy-3,4,6-trimethoxyacetophenoneCroton spp.Trichophyton rubrum2500[8][9]
2-hydroxy-4,6-dimethoxyacetophenoneCroton spp.Microsporum canis10000[8][9]
2-hydroxy-3,4,6-trimethoxyacetophenoneCroton spp.Microsporum canis5000[8][9]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives from natural sources.

Isolation and Characterization

a. General Extraction Protocol

  • Sample Preparation: Air-dry or freeze-dry the collected plant material to remove moisture.[10] Grind the dried material into a fine powder to increase the surface area for extraction.[10]

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a sample-to-solvent ratio of 1:10 (w/v).[10] Allow the mixture to stand for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

b. Bioassay-Guided Fractionation

This technique is employed to isolate bioactive compounds from a complex mixture.[1]

  • Initial Screening: Test the crude extract for the desired biological activity.

  • Fractionation: Subject the active crude extract to chromatographic separation (e.g., column chromatography over silica (B1680970) gel or Sephadex LH-20) to obtain fractions with decreasing complexity.

  • Bioassay of Fractions: Screen each fraction for the biological activity of interest.

  • Iterative Process: Select the most active fraction(s) for further rounds of chromatographic separation and bioassay.

  • Isolation of Pure Compounds: Repeat the fractionation and bioassay cycle until pure, active compounds are isolated.

  • Structure Elucidation: Determine the chemical structure of the isolated active compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

c. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of acetophenone derivatives.[11][12][13]

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[13][15] A typical mobile phase could be acetonitrile:water (60:40 v/v).[12]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[12]

  • Detection: Monitor the elution of compounds at a specific wavelength (e.g., 280 nm) or over a range of wavelengths using a PDA detector.[14]

  • Sample Preparation: Dissolve the extract or pure compound in the mobile phase and filter through a 0.45 µm membrane filter before injection.[12]

  • Quantification: Prepare a calibration curve using standard solutions of the acetophenone derivatives of known concentrations. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.[10]

d. Structure Elucidation by NMR and MS

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments in the molecule.

    • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to piece together the complete structure of the molecule.

  • Mass Spectrometry (MS):

    • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate ions from the sample.

    • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to establish the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the molecular ion to determine the elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.

Biological Activity Assays

a. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[17]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

b. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][14][19][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.[19]

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be determined visually or by measuring the optical density at 600 nm.

c. Anti-inflammatory Activity Assays

  • Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for screening acute anti-inflammatory activity.[2][6][21][22][23]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6][21]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammatory processes.[11][24]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation and Denaturation: Incubate the mixture at 37°C for 20 minutes, followed by heating at a temperature that induces denaturation (e.g., 57°C or 70°C) for a set time.[24]

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[24]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Furthermore, the discovery of these bioactive compounds typically follows a systematic experimental workflow.

Signaling Pathways Modulated by this compound Derivatives

Several studies have indicated that naturally occurring acetophenones can exert their effects by interfering with key signaling cascades involved in cell proliferation, survival, and inflammation.

  • MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GTP exchange Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Acetophenone This compound Derivative Acetophenone->MEK

MEK/ERK Signaling Pathway Inhibition
  • FAK/PI3K/Akt Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B) pathway plays a crucial role in cell survival, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.

FAK_PI3K_Akt_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival, Proliferation, Migration Downstream->CellSurvival Acetophenone This compound Derivative Acetophenone->FAK Acetophenone->PI3K Acetophenone->Akt

FAK/PI3K/Akt Signaling Pathway Inhibition
Experimental Workflow: Bioassay-Guided Fractionation

The discovery of novel bioactive this compound derivatives from natural sources often follows a systematic process of extraction, fractionation, and biological testing. This workflow ensures the efficient identification and isolation of active compounds.

Bioassay_Guided_Fractionation Start Natural Source (Plant/Fungus/Marine Organism) Extraction Crude Extraction (e.g., Maceration) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay1 Biological Assay (e.g., Cytotoxicity, Antimicrobial) CrudeExtract->Bioassay1 Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation If Active Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay2 Biological Assay of Fractions Fractions->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction Purification Further Purification (e.g., HPLC) ActiveFraction->Purification Iterate as needed PureCompound Isolated Pure Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation FinalCompound Identified Bioactive Compound StructureElucidation->FinalCompound

Bioassay-Guided Fractionation Workflow

Conclusion

Naturally occurring this compound derivatives and their structural analogues represent a vast and promising area for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their widespread distribution in nature, underscore their importance in drug development. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their biosynthesis to their biological evaluation. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers, while the visualized signaling pathways and experimental workflows provide a conceptual framework for understanding their mechanism of action and discovery. Continued research into this fascinating class of natural products is poised to yield novel insights into disease pathology and contribute to the development of next-generation therapeutics.

References

Spectroscopic Profile of Ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for ethanone, commonly known as acetone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this fundamental ketone. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Solvent
¹H2.16SingletCDCl₃
¹³C30.6-CDCl₃
¹³C206.7-CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch~1715Strong
C-H Stretch (sp³)2950-3000Medium
CH₃ Bend~1370 and ~1430Medium
Table 3: Mass Spectrometry (MS) Data
m/z Relative Abundance (%) Assignment
58~50[M]⁺ (Molecular Ion)
43100[CH₃CO]⁺ (Base Peak)
15~20[CH₃]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Materials:

Instrumentation:

  • A 300 MHz (or higher) NMR spectrometer

Procedure for ¹H NMR:

  • Sample Preparation: Prepare a solution of approximately 1-5% this compound in CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube. The total volume should be around 0.6 mL.[1][2][3]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals.

Procedure for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (10-20%) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

  • Instrument Setup:

    • Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically necessary.[5]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.[6]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring its infrared absorption spectrum.

Materials:

  • This compound (high purity)

  • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

Procedure using Salt Plates (Neat Liquid):

  • Sample Preparation: Place one or two drops of this compound onto a clean, dry salt plate.[7] Place a second salt plate on top and gently press to form a thin liquid film.[7]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]

  • Data Acquisition:

    • Place the salt plates in the sample holder of the spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.[8]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[8]

  • Data Processing:

    • The instrument software will perform a Fourier transform and background subtraction to generate the final IR spectrum.

Procedure using Attenuated Total Reflectance (ATR):

  • Sample Preparation: Place a drop of this compound directly onto the ATR crystal.[8]

  • Instrument Setup:

    • Record a background spectrum with a clean, empty ATR crystal.[8]

  • Data Acquisition:

    • Acquire the sample spectrum as described for the salt plate method.

  • Data Processing:

    • The software will generate the final spectrum. After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound (high purity)

  • Microsyringe

Instrumentation:

  • Mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of volatile this compound into the ion source. This can be done via a direct insertion probe or by injecting a dilute solution.

  • Ionization:

    • Utilize an electron ionization (EI) source.[9][10]

    • Bombard the sample with electrons at a standard energy of 70 eV.[11][12]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Ions are detected, and their abundance is recorded.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).

    • The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow_this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment of Protons - Number of Carbon Atoms NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - Presence of C=O (Ketone) - Presence of C-H bonds IR->IR_info MS Mass Spectrometry MS_info Molecular Formula and Fragmentation - Molecular Weight - Key Fragments (e.g., Acetyl group) MS->MS_info Structure This compound (CH₃COCH₃) NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of this compound structure elucidation.

References

A Technical Guide to the Biological Activity Screening of Novel Ethanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel ethanone compounds. This compound derivatives, particularly those belonging to the chalcone (B49325) family, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The simple chemical structure of these compounds allows for extensive modification, making them an attractive scaffold for developing new therapeutic agents. This document outlines key experimental protocols, presents comparative quantitative data, and visualizes essential workflows and biological pathways to support research and development in this field.

Anticancer Activity Screening

This compound derivatives, especially chalcones, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular processes like tubulin polymerization.[3]

Quantitative Data: In Vitro Anticancer Efficacy

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The lower the IC50 value, the greater the potency of the compound.

Compound ClassCompound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Chalcone XanthohumolMDA-MB-231 (Breast)6.7[2]
Chalcone CardamoninMCF-7 (Breast)15 (at 24h)[3]
Chalcone CardamoninT47D (Breast)17.5 (at 24h)[3]
Chalcone 2-HydroxychalconeMDA-MB-231 (Breast)4.6[2]
Chalcone Licochalcone AA549 (Lung)~40 (suppresses growth by 45-80%)[3]
Diaryl Ether Chalcone Compound 25 (4-methoxy)MCF-7 (Breast)3.44[4]
Diaryl Ether Chalcone Compound 25 (4-methoxy)HepG2 (Liver)4.64[4]
Thiophene (B33073) Chalcone Compound 32T-47D (Breast)56.90% inhibition[4]
A-ring monosubstituted Chalcone 4aLeukemia30-74[1]
A-ring monosubstituted Chalcone 4aMCF-7 (Breast)27-52[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and screening for the cytotoxic effects of chemical compounds.[5][6]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[6][7]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well sterile microplates

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 8,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds. Add 100 µL of the compound dilutions to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include vehicle-only wells as a negative control.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value for each compound.

Visualization: Screening Workflow and Biological Pathways

A systematic workflow is crucial for the efficient screening and characterization of novel compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Library of Novel This compound Compounds B Single-Dose Cytotoxicity Assay (e.g., MTT @ 10 µM) A->B C Identify 'Hits' (e.g., >50% Growth Inhibition) B->C D Multi-Dose MTT Assay on Cancer Cell Panel C->D E Determine IC50 Values D->E F Assess Cytotoxicity on Normal (Non-cancerous) Cells D->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assays (e.g., Annexin V) E->H I Target-Based Assays (e.g., Tubulin Polymerization) E->I J Lead Compound Identification G->J H->J I->J

Caption: Workflow for in vitro screening of anticancer this compound compounds.

Many this compound derivatives, particularly chalcones, exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3]

G compound This compound Compound (e.g., Chalcone) tubulin β-Tubulin Subunit (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules Leads to spindle Mitotic Spindle Assembly microtubules->spindle mitosis Mitosis spindle->mitosis arrest G2/M Phase Arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of chalcone-induced G2/M cell cycle arrest.

Antimicrobial Activity Screening

This compound compounds, including those with thiophene and benzoxazolinone moieties, have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[8][9]

Quantitative Data: In Vitro Antimicrobial Efficacy

Antimicrobial activity is often assessed by measuring the diameter of the zone of inhibition in an agar (B569324) diffusion assay. A larger zone indicates greater susceptibility of the microorganism to the compound.

Compound ClassCompound IDMicroorganismZone of Inhibition (mm)Reference
Pyridyl Chalcone 1a (4-Cl)S. aureus18[10]
Pyridyl Chalcone 1a (4-Cl)E. coli16[10]
Pyridyl Chalcone 1c (4-NO2)S. aureus20[10]
Pyridyl Chalcone 1c (4-NO2)C. albicans17[10]
Pyridyl Chalcone 1d (2,4-diCl)S. aureus22[10]
Pyridyl Chalcone 1d (2,4-diCl)E. coli20[10]
Benzo[b]thiophene 25 (chloro-deriv.)S. aureusMIC: < 8 µg/mL[11]
Benzo[b]thiophene 26 (bromo-deriv.)C. albicansMIC: 16 µg/mL[11]
Benzoxazolinone Compound 4Bacteria/FungiActive[9]
Benzoxazolinone Compound 6Bacteria/FungiActive[9]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and reliable technique for evaluating the antimicrobial activity of test compounds.[12][13]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, it creates a zone of growth inhibition around the well.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15]

  • Nutrient agar or Mueller-Hinton agar plates[12]

  • Sterile cork borer (6-8 mm diameter)

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ampicillin) as a positive control[15]

  • Solvent (e.g., DMSO) as a negative control[14]

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.

  • Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar plate using a sterile cotton swab to create a lawn culture.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[14][16]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[14] Similarly, load the positive and negative controls into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm).

Anti-inflammatory Activity Screening

Certain this compound derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[17][18][19]

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory activity can be determined by measuring the inhibition of key inflammatory enzymes like COX-1 and COX-2.

Compound ClassCompound IDTargetIC50 (µM) / % InhibitionReference
Indomethacin deriv. 3cCOX-21.39[20]
Indomethacin deriv. 3eCOX-20.34[20]
Piperazine/benzofuran 5dNO Production52.23[21]
Pyrrole deriv. MultipleCarrageenan-induced edemaSignificant reduction[22]
Indole deriv. 10d, e, fCOX enzymesHighest activity[19]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[23][24]

Principle: The activity of COX enzymes can be monitored by measuring the consumption of oxygen or by quantifying the amount of prostaglandin (B15479496) (e.g., PGE2) produced from the substrate, arachidonic acid.[23][25] An enzyme-linked immunosorbent assay (ELISA) can be used to detect the prostaglandin product. The reduction in PGE2 production in the presence of a test compound indicates COX inhibition.[23]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test this compound compounds

  • Assay buffer

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[26] Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.[23]

  • Incubation: Incubate for a specific time to allow for the production of prostaglandins.

  • Stop Reaction: Terminate the reaction by adding a suitable stopping reagent.

  • Quantify Product: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[23]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualization: COX Signaling Pathway

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds stems from their ability to block the COX pathway.

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Catalyzes cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2, etc.) pgh2->pgs inflammation Inflammation Pain, Fever pgs->inflammation inhibitor This compound-based COX Inhibitor inhibitor->cox Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway.

References

The Therapeutic Potential of Pyridinyl-Phenyl-Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridinyl-phenyl-ethanone scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides an in-depth overview of the current understanding of pyridinyl-phenyl-ethanone derivatives and their potential therapeutic applications. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore and advance this promising class of compounds.

The core structure, characterized by a pyridine (B92270) ring linked to a phenyl-ethanone moiety, serves as a versatile backbone for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, virology, and inflammatory diseases. This guide will delve into the specifics of these applications, providing a solid foundation for future research and development endeavors.

Anticancer Applications

Derivatives of the pyridinyl-phenyl-ethanone core have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various pyridinyl-phenyl-ethanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a comparative look at their potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridinone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Carcinoma)4.5 ± 0.3[1][2]
Pyridine-Urea1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)ureaMCF-7 (Breast Adenocarcinoma)0.22[3]
Pyridine-Urea1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)ureaHCT-116 (Colon Carcinoma)2.71 ± 0.16[4]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver Carcinoma)>15[2]
Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-phenyl-ethanone derivative in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound or a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5][6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[5][6]

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.[7]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Aspirate the medium, wash the cells with cold PBS, and fix them in 70% ethanol. Store the fixed cells at -20°C for at least 2 hours.[7]

  • Staining: Resuspend the cells in a propidium (B1200493) iodide (PI) solution containing RNase and incubate at 37°C for 30 minutes.[7]

  • Flow Cytometry: Analyze the fluorescence of the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.[7]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. The sub-G1 population is indicative of apoptotic cells.[7]

Signaling Pathways in Anticancer Activity

Pyridinyl-phenyl-ethanone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8]

anticancer_pathway cluster_drug Pyridinyl-Phenyl-Ethanone Derivative cluster_cell Cancer Cell Drug Pyridinyl-Phenyl- Ethanone Derivative p53 p53 Drug->p53 Upregulates JNK JNK Drug->JNK Upregulates p21 p21 p53->p21 Activates CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibits G2M_Arrest G2/M Arrest CDK_Cyclin->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis Induces

Anticancer signaling pathway of pyridinyl-phenyl-ethanone derivatives.

Antiviral Applications: HIV-1 Inhibition

Certain derivatives of phenyl-1-pyridin-2yl-ethanone have demonstrated potent anti-HIV-1 activity. These compounds act as iron chelators, which in turn modulates the activity of key cellular enzymes involved in HIV-1 transcription.

Quantitative Data: Anti-HIV-1 Activity
Compound ClassDerivative/Related CompoundVirusAssayIC50 (µM)Reference
PP1-targeting small molecule1E7-03HIV-1Viral Inhibition1.7[1]
PPY-based iron chelatorRepresentative compoundsHIV-1Transcriptional InhibitionLow µM[9]
Experimental Protocols

HIV-1 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the anti-HIV-1 activity of a compound in a cell-based assay.

  • Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in the appropriate medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

  • Infection: Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain).

  • Treatment: Add the diluted test compound to the infected cell culture. Include a positive control (e.g., a known antiretroviral drug) and a negative control (vehicle).

  • Incubation: Incubate the cultures for a period sufficient for viral replication (e.g., 3-5 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. Determine the EC50 (50% effective concentration) value from the dose-response curve.

Signaling Pathways in HIV-1 Inhibition

Phenyl-1-pyridin-2yl-ethanone-based iron chelators inhibit HIV-1 transcription by reducing the activity of cyclin-dependent kinases 2 (CDK2) and 9 (CDK9), and by upregulating IκBα, which leads to the sequestration of NF-κB in the cytoplasm.[9][10][11]

hiv_inhibition_pathway cluster_drug PPY-based Iron Chelator cluster_cell Host Cell Drug PPY-based Iron Chelator CDK2 CDK2 Drug->CDK2 Inhibits CDK9_CyclinT1 CDK9/Cyclin T1 Drug->CDK9_CyclinT1 Reduces association IkBa IκBα Drug->IkBa Upregulates CDK2->CDK9_CyclinT1 Activates HIV_Transcription HIV-1 Transcription CDK9_CyclinT1->HIV_Transcription Promotes NFkB NF-κB IkBa->NFkB Sequesters in cytoplasm NFkB->HIV_Transcription Promotes

HIV-1 transcription inhibition by PPY-based iron chelators.

Kinase Inhibition

The pyridinyl-phenyl-ethanone scaffold is a common feature in many kinase inhibitors, making it a valuable starting point for the development of targeted cancer therapies.

Quantitative Data: Kinase Inhibitory Activity

Derivatives based on the related imidazo[4,5-b]pyridine core have shown potent inhibition of key kinases involved in cancer progression, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).

Compound ClassDerivativeKinase TargetAssayIC50 (nM) / Kd (nM)Reference
Imidazo[4,5-b]pyridine27eAurora-AKd7.5[12][13]
Imidazo[4,5-b]pyridine27eAurora-BKd48[12][13]
Imidazo[4,5-b]pyridine27eFLT3Kd6.2[12][13]
Imidazo[4,5-b]pyridine27eFLT3-ITDKd38[12][13]
Imidazo[4,5-b]pyridine22dhERGIC506300[13]
Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[14]

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Test compound

    • Kinase reaction buffer

    • 96-well plates

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies for Western blotting)

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the test compound in kinase buffer to achieve a range of desired concentrations. c. In a 96-well plate, add the kinase, substrate, and the diluted test compound. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction. g. Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

    • Luminescent-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to the kinase activity.
    • ELISA or Western Blotting: Detects the level of phosphorylated substrate using a phospho-specific antibody.[14]

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Logical Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from the pyridinyl-phenyl-ethanone scaffold typically follows a structured workflow.

kinase_inhibitor_workflow Start Pyridinyl-Phenyl-Ethanone Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening Hit_ID Hit Identification (Potent & Selective) Screening->Hit_ID Lead_Opt Lead Optimization (ADME/Tox Properties) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Workflow for the development of kinase inhibitors.

Anti-inflammatory Applications

The pyridinyl-phenyl-ethanone scaffold is also being explored for its anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators like prostaglandins.

Quantitative Data: Anti-inflammatory Activity

While direct IC50 values for pyridinyl-phenyl-ethanone derivatives in anti-inflammatory assays are not as prevalent in the literature, related heterocyclic compounds have shown potent activity. For example, polysubstituted pyrimidines have been identified as potent inhibitors of PGE2 production with IC50 values as low as 12 nM.[15] In the carrageenan-induced rat paw edema model, various compounds have demonstrated significant percentage inhibition of edema.[16]

Compound ClassAssayResultReference
Polysubstituted PyrimidinesPGE2 Production InhibitionIC50 as low as 12 nM[15]
Various HeterocyclesCarrageenan-Induced Rat Paw Edema36% and 46% suppression[15]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[17][18][19]

  • Animals: Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridinyl-phenyl-ethanone derivative.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Prostaglandin (B15479496) E2 (PGE2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE2.

  • Cell Culture: Use a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human whole blood.

  • Stimulation: Induce inflammation and PGE2 production by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Compound Treatment: Concurrently treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period to allow for PGE2 production.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Conclusion

The pyridinyl-phenyl-ethanone scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology, virology, and anti-inflammatory research. This technical guide has provided a comprehensive overview of the current state of knowledge, including quantitative biological data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of pyridinyl-phenyl-ethanone derivatives to address unmet medical needs. The continued investigation of this scaffold holds great promise for the future of medicine.

References

A Technical Guide to the Friedel-Crafts Acylation for Ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of ethanone (acetophenone), a key intermediate in the pharmaceutical and chemical industries. This document details the reaction mechanism, offers a comparative analysis of various catalytic systems, provides detailed experimental protocols, and presents troubleshooting strategies to optimize reaction outcomes.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aromatic ketones. In the context of this compound production, benzene (B151609) is acylated using an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The resulting product, acetophenone (B1666503), serves as a versatile precursor for a wide range of pharmaceutical compounds and other fine chemicals.

A key advantage of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, is the deactivating nature of the introduced acyl group. This deactivation of the aromatic ring prevents polysubstitution, leading to monoacylated products with high selectivity.

The Reaction Mechanism

The Friedel-Crafts acylation of benzene to form acetophenone proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in the generation of the electrophile, the acylium ion.

The overall reaction can be summarized as follows:

Using Acetyl Chloride: C₆H₆ + CH₃COCl --(AlCl₃)--> C₆H₅COCH₃ + HCl

Using Acetic Anhydride: C₆H₆ + (CH₃CO)₂O --(AlCl₃)--> C₆H₅COCH₃ + CH₃COOH

The mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺). The acylium ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in acylation, the catalyst complexes with the ketone product, requiring stoichiometric amounts. The liberated proton combines with the chloride from the catalyst to form hydrochloric acid.

Friedel_Crafts_Acylation_Mechanism

Quantitative Data on this compound Synthesis

The yield and selectivity of the Friedel-Crafts acylation for acetophenone synthesis are influenced by several factors, including the choice of catalyst, acylating agent, solvent, reaction temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of Benzene with Acetyl Chloride

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃110Methylene (B1212753) Chloride0 to RT0.25High (not specified)
FeCl₃·6H₂O10TAAIL 660-65-94
ZnCl₂----99 (for a 2-acylindole)
AgOTf----81 (for a 2-acylindole)

Table 2: Acylation of Benzene with Acetic Anhydride using Zeolite Catalysts

CatalystAcylating AgentTemperature (°C)Conversion of Acetic Anhydride (%)Selectivity for Acetophenone (%)Yield of Acetophenone (wt%)Reference
Ce-modified HZSM-5(30)Acetic Anhydride-86.495.082.1
Zeolite BetaAcetic Anhydride90-High (acetoveratrole)-

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of acetophenone via Friedel-Crafts acylation, representing standard laboratory procedures.

Protocol 1: Synthesis of Acetophenone using Acetyl Chloride and Aluminum Chloride

Materials:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Septa

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry 100-mL round-bottom flask equipped with an addition funnel, a reflux condenser, and a magnetic stir bar. Protect the apparatus from atmospheric moisture using septa or drying tubes.

  • To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.

  • Prepare a solution of benzene (0.050 mol) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the benzene solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.

  • Remove the drying agent by gravity filtration into a round-bottom flask.

  • Remove the methylene chloride using a rotary evaporator.

  • Purify the crude acetophenone by simple distillation. The boiling point of acetophenone is approximately 202°C.

Protocol 2: Synthesis of Acetophenone using Acetic Anhydride and a Zeolite Catalyst

Materials:

  • Anhydrous benzene

  • Acetic anhydride

  • Activated Zeolite Y-hydrogen catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Activate the Zeolite Y-hydrogen catalyst by heating it under a vacuum to remove any adsorbed water.

  • In a round-bottom flask, combine anhydrous benzene, acetic anhydride, and the activated zeolite catalyst.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as GC-MS.

  • After the reaction is complete (typically several hours, depending on catalyst activity), cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid byproduct, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the acetophenone by fractional distillation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry Glassware & Reagents B Charge Flask with Benzene & Catalyst A->B C Cool to 0°C B->C D Slow Addition of Acylating Agent C->D E Reaction at Room Temperature/Reflux D->E F Quench with Ice/HCl E->F G Separate Organic Layer F->G H Wash with NaHCO₃ & Water G->H I Dry with MgSO₄ H->I J Filter Drying Agent I->J K Remove Solvent (Rotary Evaporation) J->K L Distillation K->L M Pure Acetophenone L->M

Troubleshooting and Optimization

Common challenges in Friedel-Crafts acylation for acetophenone synthesis and their potential solutions are outlined below.

Problem: Low Yield of Acetophenone

  • Cause: Insufficient or inactive catalyst. Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

    • Solution: Use a fresh, anhydrous Lewis acid and handle it in a dry environment. Ensure all glassware and reagents are thoroughly dried. Use at least 1.1 equivalents of AlCl₃ per equivalent of the acylating agent.

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature as per the protocol.

  • Cause: Deactivated benzene ring (if using substituted benzenes).

    • Solution: Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings.

Problem: Formation of Diacetylbenzene

  • Cause: High reaction temperature or excess acylating agent.

    • Solution: Maintain the recommended reaction temperature and use a controlled stoichiometry of the acylating agent (close to a 1:1 ratio with benzene).

Problem: Difficulty in Product Isolation

  • Cause: Formation of a stable emulsion during workup due to aluminum salts.

    • Solution: Add the reaction mixture slowly to a mixture of ice and concentrated HCl during workup to break up the complex and dissolve the aluminum salts.

  • Cause: Incomplete hydrolysis of the ketone-catalyst complex.

    • Solution: Ensure thorough mixing during the hydrolytic workup.

Conclusion

The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and the selection of an appropriate catalytic system are paramount for achieving high yields and purity. This guide provides the necessary technical details and practical protocols to assist researchers and drug development professionals in successfully employing this important transformation in their synthetic endeavors. The development of more environmentally benign and reusable catalysts, such as zeolites, continues to enhance the utility and sustainability of this classic reaction.

Exploring the Chemical Space of Ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethanone (acetophenone) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established it as a critical component in the modern drug discovery landscape. This in-depth technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing key synthetic methodologies, experimental protocols, and their applications in targeting various disease-related signaling pathways.

Synthetic Strategies for Diversifying the this compound Core

The exploration of the chemical space of this compound derivatives is heavily reliant on robust and versatile synthetic methodologies. Several key reactions are employed to modify the this compound core, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the synthesis of acetophenones, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion is generated and subsequently attacked by the electron-rich aromatic ring. The acetyl group of the resulting acetophenone (B1666503) is deactivating, which generally prevents polyacylation.[1]

Williamson Ether Synthesis

For the synthesis of alkoxyacetophenone derivatives, the Williamson ether synthesis is a widely used and efficient method.[4][5] This reaction involves the deprotonation of a hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[5][6] This method is particularly useful for creating a library of derivatives with varying alkyl or aryl ether side chains.

Suzuki-Miyaura Coupling

To introduce aryl or heteroaryl substituents onto the this compound scaffold, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[7][8][9] This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide.[9][10] For instance, a bromoacetophenone can be coupled with various arylboronic acids to generate a diverse library of biaryl this compound derivatives.[7]

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crucial reaction for extending the this compound scaffold and is a primary route to the synthesis of chalcones (α,β-unsaturated ketones).[11][12] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[11] Chalcones are not only important biological molecules in their own right but also serve as versatile intermediates for the synthesis of various heterocyclic compounds.[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of this compound derivatives. The following sections provide generalized procedures for the key reactions discussed.

General Protocol for Friedel-Crafts Acylation of Benzene (B151609) to Acetophenone

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide (B78521) Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for extraction)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride guard tube to protect from atmospheric moisture.

  • To the flask, add anhydrous benzene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add acetyl chloride dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. The reaction can be gently heated to ensure completion.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude acetophenone by distillation.[1][3]

General Protocol for Williamson Ether Synthesis of an Alkoxyacetophenone

Materials:

  • Hydroxyacetophenone

  • Potassium Hydroxide (or other suitable base)

  • Alkyl Halide (e.g., ethyl bromide)

  • Ethanol (B145695) (as solvent)

  • Water

  • Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve the hydroxyacetophenone in ethanol.

  • Add a stoichiometric amount of a strong base, such as potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • To this solution, add the desired alkyl halide.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.[4]

General Protocol for Suzuki-Miyaura Coupling of a Bromoacetophenone

Materials:

  • Bromoacetophenone derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the bromoacetophenone, arylboronic acid, palladium catalyst, and base.

  • De-gas the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (typically 80-100 °C) for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting biaryl this compound derivative by column chromatography.[7]

General Protocol for Claisen-Schmidt Condensation to Synthesize a Chalcone (B49325)

Materials:

  • Substituted Acetophenone

  • Aromatic Aldehyde

  • Sodium Hydroxide or Potassium Hydroxide

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate often indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining base.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[11][13]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

The this compound scaffold is a prominent feature in many anticancer agents.[14][15] Derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.[15] A significant area of research focuses on this compound derivatives as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are often dysregulated in cancer.

Anti-inflammatory Activity

Many this compound derivatives exhibit potent anti-inflammatory properties.[13][16][17] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[18][19] For example, certain indole-containing this compound derivatives have been identified as selective COX-2 inhibitors.[18]

Antimicrobial Activity

The chemical space of this compound derivatives also encompasses compounds with significant antimicrobial activity.[20][21][22] Various heterocyclic derivatives incorporating the this compound moiety have shown efficacy against a range of bacteria and fungi.[20][21] The mechanism of their antimicrobial action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Data Presentation

Table 1: Physicochemical Properties of Selected this compound Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP
AcetophenoneC₈H₈O120.1520.52021.58
4-HydroxyacetophenoneC₈H₈O₂136.15109-1112961.36
4-MethoxyacetophenoneC₉H₁₀O₂150.1738-40262-2631.76
4-BromoacetophenoneC₈H₇BrO199.0450-53255-2562.59
ChalconeC₁₅H₁₂O208.2655-57345-3483.64
Table 2: Spectroscopic Data for Acetophenone
TechniqueWavenumber (cm⁻¹)/Chemical Shift (ppm)Assignment
IR (neat)~1685C=O stretch
~3060Aromatic C-H stretch
~2925Methyl C-H stretch
¹H NMR (CDCl₃)δ 2.61 (s, 3H)-COCH₃
δ 7.45-7.59 (m, 3H)meta- and para- Ar-H
δ 7.96-7.98 (m, 2H)ortho- Ar-H
¹³C NMR (CDCl₃)δ 26.6-COCH₃
δ 128.3ortho- Ar-C
δ 128.6meta- Ar-C
δ 133.1para- Ar-C
δ 137.1ipso- Ar-C
δ 198.2C=O

Note: Spectroscopic data can vary slightly depending on the solvent and experimental conditions.[8]

Table 3: Biological Activity of Selected this compound Derivatives
Compound ClassTarget/AssayExample ActivityReference
Benzoxazolinone EthanonesAnalgesic (hot plate test)Higher activity than aspirin[16]
Anti-inflammatory (carrageenan-induced edema)Inhibition of PGE2[16]
Pyrazole EthanonesAnti-inflammatorySelective COX-2 inhibition[13]
Indole EthanonesAnti-inflammatoryCOX-2 inhibition[18][19]
Thiazolyl Hydrazone IndanonesAnticancer (Colorectal cancer cell lines)IC₅₀ in low µM range, G2/M arrest[15]
Benzimidazolone HybridsAnticancer (HeLa, A549, MCF-7)IC₅₀ in low µM range[23]
Thienopyrimidinone HybridsAnticancer (EGFR/FGFR inhibition)IC₅₀ in nM range[23]

Signaling Pathways and Visualizations

This compound derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[23] Aberrant EGFR signaling is a hallmark of many cancers. Certain this compound derivatives have been designed as EGFR inhibitors, blocking the downstream signaling cascade.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS This compound This compound Derivative (Inhibitor) This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an this compound derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some this compound derivatives have been shown to modulate MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription This compound This compound Derivative (Modulator) This compound->MEK This compound->ERK GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression Synthetic_Workflow Start Substituted Acetophenone Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Reaction3 Suzuki Coupling Start->Reaction3 Reaction4 Williamson Ether Synthesis Start->Reaction4 Intermediate1 Chalcone Derivative Reaction1->Intermediate1 Reaction2 Cyclization with Hydrazine/Thiourea Intermediate1->Reaction2 Product1 Heterocyclic Derivative (e.g., Pyrazoline, Thiazole) Reaction2->Product1 Product2 Biaryl this compound Derivative Reaction3->Product2 Product3 Alkoxyacetophenone Derivative Reaction4->Product3

References

The Intersection of Silicon and Biology: A Technical Guide to Computational Studies of Ethanone Derivatives as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. Ethanone derivatives have emerged as a promising class of compounds in this endeavor. This technical guide delves into the computational methodologies that are accelerating the identification and optimization of these potential therapeutics. By integrating molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Density Functional Theory (DFT), researchers can significantly streamline the drug development pipeline, prioritizing candidates with the highest likelihood of success.

Core Computational & Experimental Strategies

The development of novel this compound-based COX-2 inhibitors typically follows a multi-faceted approach that begins with computational screening and progresses to experimental validation. This workflow allows for the early identification of promising candidates and the elimination of those with unfavorable properties, saving significant time and resources.

cluster_0 Computational Analysis cluster_1 Experimental Validation A Virtual Screening of this compound Derivatives B Molecular Docking with COX-2 A->B C ADMET Prediction B->C D DFT Analysis C->D E Synthesis of Lead Compounds D->E Lead Compound Identification F In Vitro COX-2 Inhibition Assay E->F G In Vivo Anti-inflammatory Studies F->G G->A Feedback for Optimization

Caption: A typical workflow for the development of this compound-based COX-2 inhibitors.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a ligand (this compound derivative) to its target protein (COX-2).[1][2] This method allows for the rapid screening of large libraries of compounds to identify those that are most likely to bind effectively to the active site of the COX-2 enzyme.[3]

Key Quantitative Data from Molecular Docking Studies

Compound ClassRepresentative CompoundDocking Score (kcal/mol)Key Interacting Residues in COX-2Reference
Indole-ethanone DerivativesD-7--[4][5]
Pyrazole-ethanone DerivativesCompound 12--[1]
Imidazo[1,2-a]pyridin-3-amine Derivatives5n-SO2Me pharmacophore interacts with secondary pocket[6]
β-Diketone Derivatives5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione--[7][8][9]
Oxadiazole Derivatives6c--[10]

Note: Specific docking scores are often dependent on the software and parameters used and are best compared within the same study.

ADMET Prediction: Assessing Drug-Likeness

Even a compound with excellent binding affinity may fail in clinical trials due to poor pharmacokinetic properties. ADMET prediction tools are employed to computationally assess the drug-likeness of candidate compounds, including their absorption, distribution, metabolism, excretion, and potential toxicity.[10][11][12] This in silico analysis helps to prioritize compounds with favorable ADMET profiles for further development.[11][13]

Commonly Predicted ADMET Properties for this compound Derivatives

ParameterDescriptionFavorable Range/Outcome
Absorption
Oral BioavailabilityThe fraction of the drug that reaches systemic circulation.High (e.g., > 0.55)
Caco-2 PermeabilityPredicts intestinal absorption.High
Distribution
Blood-Brain Barrier (BBB) PenetrationAbility to cross the BBB.Varies based on therapeutic target
Plasma Protein BindingThe extent to which a drug binds to plasma proteins.Moderate to low
Metabolism
CYP450 InhibitionPotential for drug-drug interactions.Low inhibition of major isoforms
Excretion
Renal ExcretionPrimary route of elimination.Predicted clearance rates
Toxicity
Ames TestPredicts mutagenicity.Negative
hERG InhibitionPredicts potential for cardiotoxicity.Low

Density Functional Theory (DFT) Analysis: Understanding Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[14] In the context of this compound derivatives, DFT calculations can provide insights into the molecule's reactivity, stability, and the nature of its interactions with the COX-2 active site.[7][8][9][15] This deeper understanding of the electronic properties can aid in the rational design of more potent and selective inhibitors.

The COX-2 Signaling Pathway and Inflammation

The therapeutic effect of COX-2 inhibitors stems from their ability to block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandin H2 (PGH2) D->E F Prostaglandins (PGE2, etc.) E->F G Inflammation, Pain, Fever F->G H This compound Derivatives (COX-2 Inhibitors) H->D

Caption: The role of COX-2 in the inflammatory cascade and the mechanism of inhibition.

Experimental Protocols

Following computational identification of promising candidates, experimental validation is crucial. This involves the chemical synthesis of the selected this compound derivatives and subsequent biological evaluation.

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step reactions. A common synthetic route is the Claisen-Schmidt condensation.[1]

General Protocol for Claisen-Schmidt Condensation:

  • Reactant Preparation: Dissolve the appropriate 1-(substituted-phenyl)ethan-1-one and a substituted benzaldehyde (B42025) in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, like aqueous sodium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) and cool to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, NMR, and mass spectrometry.[5][16]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the synthesized compounds against the COX-1 and COX-2 enzymes.[17][18]

Fluorometric Assay Protocol: [19][20][21]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds, a reference inhibitor (e.g., celecoxib), and the COX-1 or COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. Add varying concentrations of the test compounds or the reference inhibitor and incubate to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[17][22]

  • Detection: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[20] Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.[19][20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory efficacy of the lead compounds.[23][24][25][26]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a specified period.

  • Compound Administration: Administer the test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) orally or via intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., one hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.[26]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion

The integration of computational tools in the study of this compound derivatives as COX-2 inhibitors represents a powerful paradigm in modern drug discovery. By leveraging molecular docking, ADMET prediction, and DFT analysis, researchers can rationally design and prioritize compounds with a high probability of therapeutic success. The subsequent experimental validation through synthesis and in vitro/in vivo assays provides the necessary confirmation of their biological activity. This synergistic approach not only accelerates the pace of research but also enhances the potential for developing safer and more effective anti-inflammatory agents.

References

Ethanone as a Versatile Building Block in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanone, commonly known as acetophenone (B1666503), and its derivatives are fundamental precursors in the vast landscape of organic synthesis. Their commercial availability, inherent reactivity, and the ability to be readily functionalized make them ideal starting materials for the construction of a diverse array of heterocyclic compounds. The presence of an activated methyl group adjacent to the carbonyl function, along with the aromatic ring, provides multiple reaction sites for cyclization and condensation reactions. This technical guide explores the pivotal role of this compound and its derivatives as building blocks in the synthesis of a wide range of nitrogen, oxygen, and sulfur-containing heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate the application of these powerful reactions.

Ethanone_in_Heterocyclic_Synthesis cluster_five_membered Five-Membered Heterocycles cluster_six_membered Six-Membered Heterocycles This compound This compound (Acetophenone) Derivatives Thiophenes Thiophenes (Gewald Synthesis) This compound->Thiophenes Gewald Aminothiophene Synthesis Thiazoles Thiazoles (Hantzsch Thiazole Synthesis) This compound->Thiazoles Hantzsch Thiazole Synthesis Indoles Indoles (Fischer Indole (B1671886) Synthesis) This compound->Indoles Fischer Indole Synthesis Pyridines Pyridines (Hantzsch Synthesis) This compound->Pyridines Hantzsch Pyridine (B92270) Synthesis Pyrimidines Pyrimidines (Biginelli Reaction) This compound->Pyrimidines Biginelli-like Reaction Quinolines Quinolines This compound->Quinolines Friedländer/Combes Synthesis Chalcones Chalcones This compound->Chalcones Claisen-Schmidt Condensation Pyrroles Pyrroles (Paal-Knorr Synthesis) Furans Furans (Feist-Benary Synthesis) Flavonoids Flavonoids (via Chalcones) Chalcones->Flavonoids Cyclization

Six-Membered Heterocycles

Pyridine Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2][3] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1] Acetophenone and its derivatives can serve as the β-keto component in modified Hantzsch-type reactions to produce highly substituted pyridines.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_process Reaction Process Acetophenone 2 eq. Acetophenone Derivative Condensation One-pot Condensation Acetophenone->Condensation Aldehyde 1 eq. Aldehyde Aldehyde->Condensation Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Condensation Oxidation In-situ or Subsequent Oxidation Condensation->Oxidation Forms Dihydropyridine Intermediate Product 2,4,6-Triaryl Pyridine Oxidation->Product

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (150 mg) and glacial acetic acid (10 mL). Stir the mixture at room temperature for 5 minutes.

  • Preparation of Intermediate: In a separate mortar, grind one NaOH pellet (approx. 75-95 mg) with acetophenone (240 mg) to form a smooth paste. Add benzaldehyde (B42025) (110 mg) and continue grinding for 15 minutes. The mixture will first become a thick paste and then solidify.

  • Reaction Execution: Add the solid prepared in the previous step to the flask containing ammonium acetate and acetic acid. Reflux the mixture for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, add 10 mL of water to the reaction mixture and cool the flask in an ice-water bath until crystals appear.

  • Purification: Filter the resulting solid under vacuum using a Hirsch funnel. Wash the solid sequentially with deionized water (2 x 3 mL) and a 10% sodium bicarbonate solution (2 x 5 mL). Dry the solid to obtain the crude product. The final product can be further purified by recrystallization from ethyl acetate.

Data Presentation: Synthesis of 2,4,6-Triaryl Pyridines

EntryAcetophenone DerivativeAldehyde DerivativeYield (%)Reference
1AcetophenoneBenzaldehyde80
24-ChloroacetophenoneBenzaldehyde--
34-Methoxyacetophenone4-Chlorobenzaldehyde--
4Acetophenone4-Hydroxybenzaldehyde-
Dihydropyrimidinones via Biginelli-like Reactions

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6][7] While the classical Biginelli reaction utilizes β-ketoesters, acetophenone and its derivatives can function as the active methylene (B1212753) component in Biginelli-like reactions to produce 5-unsubstituted or 5-acyl DHPMs.[8]

Biginelli_Reaction cluster_reactants Reactants Acetophenone Acetophenone Derivative Reaction One-Pot Condensation Acetophenone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Urea Urea or Thiourea Urea->Reaction Catalyst Acid Catalyst (e.g., HCl, Lewis Acids) Catalyst->Reaction Solvent Solvent (e.g., Ethanol (B145695), Solvent-free) Solvent->Reaction Product Dihydropyrimidinone (DHPM) Reaction->Product

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinones [8][9]

  • Reaction Setup: In a round-bottom flask, mix the aldehyde (10 mmol), acetophenone derivative (10 mmol), and urea (or thiourea) (15 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid). The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.

  • Reaction Execution: Heat the mixture to reflux or the desired temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude solid with cold water and ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Data Presentation: Biginelli-like Reaction of Acetophenone Derivatives

EntryAcetophenone DerivativeAldehydeCatalystTime (h)Yield (%)Reference
1AcetophenoneBenzaldehydeInBr₃7-[10]
24-Aminoacetophenone4-MethylbenzaldehydeKSCN--[11]
3AcetophenoneBenzaldehydeTrypsin72good[12]

Note: Specific yields for a matrix of acetophenone derivatives in Biginelli-like reactions are dispersed across numerous publications with varying conditions.

Five-Membered Heterocycles

Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole ring system by heating a phenylhydrazone with an acid catalyst.[13] Acetophenone can be readily converted to its phenylhydrazone, which then undergoes cyclization to yield 2-phenylindole (B188600), a valuable scaffold in medicinal chemistry.

Fischer_Indole_Synthesis_Workflow start Start step1 Condensation of Acetophenone and Phenylhydrazine (B124118) start->step1 step2 Formation of Acetophenone Phenylhydrazone step1->step2 step3 Acid-Catalyzed Cyclization (e.g., PPA) step2->step3 step4 [16][16]-Sigmatropic Rearrangement step3->step4 step5 Elimination of Ammonia step4->step5 end 2-Phenylindole step5->end

Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone [14][15][16]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a 50 mL round-bottom flask, combine acetophenone (20 g, 0.167 mol), phenylhydrazine (18 g, 0.167 mol), and ethanol (60 mL).

  • Add a few drops of glacial acetic acid and boil the mixture for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone. The reported melting point is 106 °C.[15]

Step 2: Fischer Indole Cyclization

  • In a suitable flask, add polyphosphoric acid (4 g).

  • Add the prepared acetophenone phenylhydrazone (1.2 g).

  • Heat the mixture in an oil bath at 150-170 °C for about 10 minutes.

  • Cool the reaction mixture to room temperature and then add ice-cold water (10-15 mL) while stirring vigorously.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-phenylindole.

Data Presentation: Fischer Indole Synthesis of 2-Phenylindole

CatalystTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid150-17010 min-[16]
Anhydrous ZnCl₂1705 min72-80-
Acetic Acid/ZnCl₂18015 min86-
Thiophenes via Gewald Synthesis

The Gewald aminothiophene synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[9][17] Acetophenone and its derivatives are effective ketone components in this reaction.

Gewald_Synthesis Acetophenone Acetophenone Derivative Knoevenagel Knoevenagel Condensation Acetophenone->Knoevenagel Cyanoacetate (B8463686) Ethyl Cyanoacetate Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur Thiolation_Cyclization Sulfur Addition & Cyclization Sulfur->Thiolation_Cyclization Base Base (e.g., Morpholine) Base->Knoevenagel Base->Thiolation_Cyclization Knoevenagel->Thiolation_Cyclization α,β-Unsaturated Nitrile Product 2-Aminothiophene Derivative Thiolation_Cyclization->Product

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [18]

  • Reaction Setup: In a 100 mL round-bottom flask, charge acetophenone (0.330 g, 2 mmol), elemental sulfur (0.064 g, 2 mmol), ethyl cyanoacetate (0.226 g, 2 mmol), and morpholine (B109124) (0.174 g, 2 mmol).

  • Reaction Execution: Lightly swirl the mixture. Place the flask, open to the atmosphere, in a preheated oven at 120 °C for one hour.

  • Work-up and Isolation: Quench the crude reaction mixture with water and extract with methylene chloride.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain the 2-aminothiophene product.

Data Presentation: Gewald Synthesis with Substituted Acetophenones [19]

Acetophenone Substituent (para)Activated NitrileTime (h)Yield (%)
HMalononitrile2432
OCH₃Malononitrile2445
ClMalononitrile2428
NO₂Malononitrile2415
HEthyl Cyanoacetate2432

Reaction conditions: High-speed ball milling, equimolar reactants, sulfur, and morpholine.

Furans via Feist-Benary Synthesis

The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to produce substituted furans.[11][20][21] Phenacyl halides, which are α-halo derivatives of acetophenone, are common starting materials for this synthesis.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis [20]

  • Reaction Setup: Dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol. Add a mild base like pyridine or triethylamine (B128534) (1.0-1.2 eq).

  • Reactant Addition: Slowly add the phenacyl halide (e.g., phenacyl bromide, 1.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours), monitoring by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Pyrroles and Thiophenes via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a versatile method for synthesizing substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.[22] While acetophenone itself is not a 1,4-dicarbonyl compound, derivatives of acetophenone can be used to construct the required 1,4-dicarbonyl precursors. For instance, 1,4-diphenyl-1,4-butanedione, a direct precursor for 2,5-diphenyl-substituted heterocycles, can be synthesized from acetophenone.

Paal-Knorr Pyrrole Synthesis The synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under mildly acidic conditions.[19][23][24]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [23]

  • Reaction Setup: In a round-bottom flask, combine aniline (B41778) (186 mg), 2,5-hexanedione (B30556) (228 mg), and methanol (B129727) (0.5 mL).

  • Catalyst Addition: Add one drop of concentrated hydrochloric acid.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product. Collect the crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from a 9:1 methanol/water mixture. The expected yield is approximately 52%.[23]

Paal-Knorr Thiophene Synthesis The synthesis of thiophenes is achieved by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[18]

Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis

  • Reaction Setup: In a round-bottom flask, place the 1,4-dicarbonyl compound (e.g., 1,4-diphenyl-1,4-butanedione, 1.0 eq).

  • Reagent Addition: Add a sulfurizing agent like Lawesson's reagent (0.5-1.0 eq) and a high-boiling solvent such as toluene (B28343) or xylene.

  • Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture, filter off any solids, and wash the filtrate with a basic solution (e.g., saturated NaHCO₃) and brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound and its derivatives have proven to be exceptionally valuable and versatile building blocks in the synthesis of a wide range of heterocyclic compounds. From the classical named reactions like the Hantzsch, Biginelli, Fischer, Gewald, and Paal-Knorr syntheses to modern variations, the reactivity of the acetophenone scaffold provides a powerful platform for constructing molecular complexity. The protocols and data presented in this guide highlight the practical utility of these methods for researchers in synthetic and medicinal chemistry. The continued development of novel and more efficient synthetic routes utilizing this compound-based starting materials will undoubtedly lead to the discovery of new bioactive molecules and functional materials, further cementing the importance of this simple ketone in the world of heterocyclic chemistry.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Complex Ethanone Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as it applies to complex organic structures centered around the ethanone core. A systematic approach to naming is crucial for unambiguous communication in scientific literature, patents, and regulatory documentation.

Core Principles of Ketone Nomenclature

The IUPAC system provides a set of rules to generate systematic names for organic compounds. For ketones, the fundamental principle is the use of the suffix "-one".[1][2][3] The parent name is derived from the longest continuous carbon chain (the parent chain) that contains the carbonyl group.[4][5][6] The chain is numbered to give the carbonyl carbon the lowest possible locant.[3][7]

The term "this compound" itself refers to a two-carbon chain with a ketone functional group. A key example, often used as a base for more complex structures, is acetophenone, whose preferred IUPAC name is 1-phenylethan-1-one.[8] In this case, the two-carbon this compound unit is the parent structure, and the phenyl group is a substituent at position 1.

Systematic Naming Workflow for Complex Ethanones

A hierarchical set of rules governs the naming of complex molecules. The general process involves identifying the principal functional group, determining the parent structure, numbering the chain, and then identifying and ordering all substituents alphabetically.[9][10]

IUPAC_Naming_Workflow start Analyze Molecular Structure find_fg Identify all functional groups start->find_fg det_pfg Determine Principal Functional Group (PFG) (See Table 1) find_fg->det_pfg is_ketone Is Ketone the PFG? det_pfg->is_ketone select_parent_yes Select Parent Chain (Longest chain containing C=O) is_ketone->select_parent_yes  Yes select_parent_no Select Parent Chain based on higher-priority PFG is_ketone->select_parent_no No number_chain_yes Number Parent Chain (Lowest locant for C=O) select_parent_yes->number_chain_yes name_substituents Identify & Name All Substituents number_chain_yes->name_substituents assemble_name Assemble Full Name (Alphabetical Substituents) name_substituents->assemble_name end Final IUPAC Name assemble_name->end number_chain_no Number Parent Chain (Lowest locant for PFG) select_parent_no->number_chain_no name_ketone_prefix Name Ketone group as 'oxo' substituent number_chain_no->name_ketone_prefix name_ketone_prefix->name_substituents Parent_Chain_Selection start Structure Contains Ketone Group check_priority Is there a higher priority functional group (e.g., -COOH, -COOR, -CHO)? start->check_priority yes_path Parent is longest chain containing the higher priority group. check_priority->yes_path Yes no_path Parent is longest chain containing the ketone C=O. check_priority->no_path No yes_name Name ketone as 'oxo-' substituent with a locant. yes_path->yes_name no_name Name parent with suffix '-one' and a locant. no_path->no_name

References

A Comprehensive Technical Guide to the Safe Handling of Ethanone Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for ethanone compounds in a laboratory setting. Adherence to these protocols is critical for ensuring a safe working environment and minimizing the risk of exposure or accidents. This compound and its derivatives can present a range of hazards, from flammability and skin irritation to acute toxicity. Therefore, a thorough understanding of their properties and the implementation of rigorous safety measures are paramount.

General Safety and Hazard Identification

This compound compounds, also known as acetophenones, are a class of organic compounds characterized by a ketone functional group attached to a phenyl ring. While their specific hazards can vary based on their substitution, a general understanding of their potential risks is crucial.

Most this compound compounds are combustible liquids and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause skin, eye, and respiratory irritation.[2] Certain derivatives, particularly those containing nitro groups or halogens, may have increased toxicity or reactivity.[3][2] It is imperative to consult the Safety Data Sheet (SDS) for each specific this compound compound before use to be fully aware of its unique hazard profile.

GHS Classification Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Below is a summary of common GHS classifications for this compound compounds.

Hazard ClassCommon GHS Categories for this compound Compounds
Flammable LiquidsCategory 3 or 4[1][4]
Acute Toxicity (Oral)Category 2, 3, or 4[4][5][6]
Acute Toxicity (Dermal)Category 3 or 4[4][6]
Acute Toxicity (Inhalation)Category 2 or 4[4][6]
Skin Corrosion/IrritationCategory 2[1][5]
Serious Eye Damage/Eye IrritationCategory 2[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)[4]

Quantitative Hazard Data

The following table summarizes available quantitative data for various this compound compounds to facilitate a comparative risk assessment. Note that this data is not exhaustive and the SDS for the specific compound in use should always be the primary source of information.

CompoundCAS NumberMolecular FormulaLD50 (Oral, Rat)Flash Point (°C)
1-(4-methoxyphenyl)this compound100-06-1C9H10O2Harmful if swallowed (H302)[5]Not Available
1-(4-ethylphenyl)this compound937-30-4C10H12ONot Available90 °C / 194 °F[7]
1-(2-furanyl)this compound1192-62-7C6H6O2Fatal if swallowed (H300)[6]Not Available
1-(5,6,7,8-tetrahydro-2-naphthalenyl)this compound774-55-0C12H14ONot AvailableNot Available
Acetylcedrene32388-55-9C17H26O4500 mg/kg bwNot Available
Isomers of octahydro tetramethyl naphthalenyl this compound (OTNE)Not AvailableNot Available>5000 mg/kg bwNot Available
Ethanol (for comparison)64-17-5C2H5OH7060 mg/kg[8]13 °C

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when working with this compound compounds.

Engineering Controls
  • Ventilation: All work with this compound compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standard are required.[9] A face shield should be worn in addition to goggles when there is a risk of explosion, significant splash, or a highly exothermic reaction.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[9] It is crucial to inspect gloves before each use and dispose of them immediately after contamination.[9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and potential fire hazards.[9]

  • Footwear: Closed-toe, closed-heel shoes are mandatory to prevent exposure from spills.[9]

  • Respiratory Protection: A NIOSH-approved respirator should be used if engineering controls are not sufficient or during emergency situations.[9]

PPE_Selection_Workflow start Start: Handling this compound Compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood goggles Wear chemical splash goggles (ANSI Z87.1) fume_hood->goggles Yes respirator Use a NIOSH-approved respirator fume_hood->respirator No face_shield_q Risk of significant splash, explosion, or exothermic reaction? goggles->face_shield_q face_shield Wear a face shield in addition to goggles face_shield_q->face_shield Yes gloves Wear chemical-resistant gloves (Nitrile or Neoprene) face_shield_q->gloves No face_shield->gloves lab_coat Wear a flame-resistant, fully buttoned lab coat gloves->lab_coat shoes Wear closed-toe, closed-heel shoes lab_coat->shoes respirator_q Are engineering controls insufficient or is it an emergency? shoes->respirator_q respirator_q->respirator Yes end Proceed with work respirator_q->end No respirator->end

Caption: Personal Protective Equipment (PPE) Selection Workflow for Handling this compound Compounds.

Experimental Protocols

Safe Handling and Storage Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Secure Storage: Store this compound compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7] Keep containers tightly closed and protected from direct sunlight.[5]

  • Pre-Handling Checks: Before use, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Handling in Fume Hood: Conduct all transfers and manipulations of this compound compounds inside a chemical fume hood.[9]

  • Post-Handling Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[9]

Safe_Handling_Workflow cluster_storage Storage cluster_handling Handling storage Store in a cool, dry, well-ventilated area pre_check Pre-Handling Checks (PPE, Fume Hood) storage->pre_check receive Receive and Inspect Container receive->storage handle Handle in Fume Hood pre_check->handle decontaminate Post-Handling Decontamination handle->decontaminate wash Wash Hands decontaminate->wash

Caption: General Workflow for the Safe Handling and Storage of this compound Compounds.

Emergency Procedures: Spills and Exposure

Prompt and appropriate action is critical in the event of a spill or personal exposure.

  • Evacuate: Immediately evacuate the immediate area of the spill.[9]

  • Alert: Notify nearby personnel and your supervisor.

  • Assess: From a safe distance, assess the extent of the spill. For large or highly hazardous spills, contact your institution's emergency response team.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.[10]

  • Contain and Absorb: Contain the spill using a non-combustible absorbent material like sand or earth.[1]

  • Collect: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[10][11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[12]

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Personnel and Supervisor evacuate->alert assess Assess Spill Severity alert->assess large_spill Contact Emergency Response Team assess->large_spill Large/Highly Hazardous small_spill Proceed with Cleanup (if trained) assess->small_spill Small/Manageable end Spill Managed large_spill->end ppe Don Appropriate PPE (including respiratory protection) small_spill->ppe contain Contain and Absorb Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end

Caption: Emergency Response Protocol for an this compound Compound Spill.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth thoroughly with water.[1] Do not induce vomiting.[11] Seek immediate medical attention.[1]

Waste Disposal

Proper disposal of this compound compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3] Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[3][12]

  • Container Management: Ensure all waste containers are in good condition and compatible with the chemical. Label all containers with "Hazardous Waste," the full chemical name, and the associated hazards.[3]

  • Empty Container Disposal: Empty containers that held this compound compounds must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]

By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with working with this compound compounds, fostering a safer and more productive laboratory environment.

References

Environmental Fate and Degradation of Ethanone Byproducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and degradation of ethanone byproducts, a class of compounds frequently encountered in pharmaceutical and industrial wastewater streams. The guide details the primary degradation pathways—biodegradation, photodegradation, and hydrolysis—supported by quantitative data, detailed experimental protocols, and visual representations of key processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and management of these chemical entities.

Introduction

This compound and its derivatives are common structural motifs in many active pharmaceutical ingredients (APIs) and industrial chemicals. Consequently, byproducts containing the this compound core are often present in manufacturing effluents. Understanding the environmental fate of these compounds is critical for assessing their potential ecological impact and ensuring compliance with environmental regulations. This guide synthesizes current knowledge on the degradation of this compound byproducts, with a focus on acetophenone (B1666503) and its substituted analogues as representative examples.

Environmental Degradation Pathways

The environmental persistence of this compound byproducts is determined by their susceptibility to three primary degradation mechanisms: biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the removal of this compound byproducts from the environment. It is mediated by a diverse range of microorganisms, primarily bacteria, that can utilize these compounds as a source of carbon and energy. The biodegradability of a specific this compound derivative is influenced by factors such as the nature and position of substituents on the aromatic ring, as well as environmental conditions like oxygen availability, temperature, and pH.

Under aerobic conditions, the biodegradation of this compound and its derivatives is typically initiated by monooxygenases. A common pathway for the aerobic degradation of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB involves a Baeyer-Villiger oxidation to form 4-hydroxyphenyl acetate (B1210297), which is then hydrolyzed to hydroquinone (B1673460).[1][2] The hydroquinone intermediate is further degraded via ring cleavage to ultimately yield intermediates of the β-ketoadipate pathway.[1]

The key enzymes involved in the initial steps of this pathway include 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase.[1]

In the absence of oxygen, the anaerobic degradation of acetophenone has been well-studied in denitrifying bacteria such as Aromatoleum aromaticum. This pathway is initiated by the ATP-dependent carboxylation of acetophenone to benzoylacetate, a reaction catalyzed by acetophenone carboxylase.[3] Benzoylacetate is then activated to its coenzyme A (CoA) thioester and subsequently cleaved to benzoyl-CoA and acetyl-CoA, which can enter central metabolic pathways.[3]

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Aromatic ketones like this compound derivatives can absorb ultraviolet (UV) radiation from sunlight, which can lead to their transformation into other products. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). For instance, 2-chloroacetophenone (B165298) contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4] The estimated photochemical degradation half-life for 2-chloroacetophenone in the atmosphere, based on its reaction with hydroxyl radicals, is approximately 7 days.[4]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For some this compound byproducts, particularly those with labile functional groups, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature. For example, phenacyl chloride (2-chloro-1-phenylethan-1-one) is known to be hydrolytically unstable.[5] The half-lives of terephthaloyl chloride and isophthaloyl chloride, which are structurally related to some this compound derivatives, are very short, ranging from 1.2 to 4.9 minutes in aqueous solutions at 0°C across a pH range of 4 to 9.[6]

Quantitative Data on Environmental Fate and Ecotoxicity

The following tables summarize available quantitative data on the biodegradation, photodegradation, and ecotoxicity of selected this compound byproducts.

Table 1: Biodegradation Data for this compound Byproducts

CompoundTest SystemConditionsEndpointValueReference
AcetophenoneReady Biodegradability (OECD 301)Aerobic>60% ThCO2Readily biodegradable[7]
4-HydroxyacetophenoneSoil (OECD 307)AerobicDT50Not specified[1]

Table 2: Ecotoxicity Data for Acetophenone

OrganismTest TypeEndpointValueReference
Freshwater Fish (Brachydanio rerio)AcuteLC50 (96h)155 mg/L[8]
Freshwater Invertebrate (Daphnia magna)AcuteEC50 (48h)162 mg/L[8]
Microtox (Photobacterium phosphoreum)AcuteEC50 (15 min)15.5 mg/L[8]

Experimental Protocols

Standardized test methods are essential for reliably assessing the environmental fate of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Ready Biodegradability (OECD 310: CO2 in Sealed Vessels - Headspace Test)

This test evaluates the ready biodegradability of a chemical under aerobic conditions.[7][9][10][11]

  • Principle: The test substance is incubated in sealed bottles with a mineral medium and a microbial inoculum. The production of carbon dioxide from the ultimate aerobic biodegradation of the test substance is measured by analyzing the headspace gas.

  • Apparatus: Sealed bottles with a headspace, gas chromatograph or other suitable instrument for CO2 measurement.

  • Procedure:

    • Prepare a mineral medium and add the test substance as the sole source of organic carbon.

    • Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).

    • Incubate the sealed bottles in the dark at a constant temperature.

    • At regular intervals, measure the concentration of CO2 in the headspace of the bottles.

    • Continue the test for 28 days or until the biodegradation curve reaches a plateau.

  • Data Analysis: The percentage of biodegradation is calculated as the amount of CO2 produced relative to the theoretical maximum amount (ThCO2). A substance is considered readily biodegradable if it reaches >60% of its ThCO2 within a 10-day window during the 28-day test.[7]

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline describes a tiered approach to determine the rate and pathway of direct photolysis of a chemical in water.[12][13][14][15][16]

  • Principle: The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight. The concentration of the test substance and its transformation products are monitored over time.

  • Apparatus: A photoreactor with a light source (e.g., xenon arc lamp) that simulates the solar spectrum, temperature control, and quartz reaction vessels.

  • Procedure:

    • Tier 1 (Screening): The maximum possible direct photolysis rate is estimated based on the UV-visible absorption spectrum of the chemical. If the estimated half-life is ≤ 30 days, proceed to Tier 2.[12]

    • Tier 2 (Experimental):

      • Prepare a sterile, buffered aqueous solution of the test substance.

      • Irradiate the solution in the photoreactor at a constant temperature.

      • Take samples at appropriate time intervals and analyze for the concentration of the test substance and its transformation products.

      • Dark controls (not exposed to light) are run in parallel to account for other degradation processes like hydrolysis.

  • Data Analysis: The photolysis rate constant and half-life are calculated from the disappearance of the test substance over time. The quantum yield can also be determined, which allows for the estimation of photolysis rates under different environmental conditions.[12]

Hydrolysis as a Function of pH (Based on OECD 111 and OPPTS 835.2120)

This type of study determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[17]

  • Principle: The test substance is incubated in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and a constant temperature. The concentration of the test substance is measured over time.

  • Apparatus: Temperature-controlled incubator or water bath, sterile reaction vessels, analytical instrumentation for quantifying the test substance.

  • Procedure:

    • Prepare sterile aqueous buffer solutions at the desired pH values.

    • Add the test substance to the buffer solutions.

    • Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

    • Collect samples at various time points and analyze for the concentration of the parent compound.

  • Data Analysis: The hydrolysis rate constant is determined for each pH. The half-life of the compound at each pH is then calculated.

Analytical Methods for this compound Byproducts

The accurate quantification of this compound byproducts in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose.[18][19][20][21][22]

  • Sample Preparation: For water samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate and concentrate the analytes. Derivatization may be necessary for some polar compounds to improve their chromatographic properties.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column with a suitable stationary phase is used to separate the components of the mixture. The oven temperature is programmed to elute the compounds of interest at different retention times.

    • Mass Spectrometer (MS): The separated compounds are ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Visualizations

Aerobic Biodegradation Pathway of 4-Hydroxyacetophenone

Aerobic_Degradation cluster_main Aerobic Biodegradation of 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyphenyl acetate 4-Hydroxyphenyl acetate 4-Hydroxyacetophenone->4-Hydroxyphenyl acetate 4-Hydroxyacetophenone monooxygenase (Baeyer-Villiger Oxidation) Hydroquinone Hydroquinone 4-Hydroxyphenyl acetate->Hydroquinone 4-Hydroxyphenyl acetate hydrolase (Hydrolysis) Ring Cleavage Products Ring Cleavage Products Hydroquinone->Ring Cleavage Products Dioxygenase Beta-Ketoadipate Pathway Beta-Ketoadipate Pathway Ring Cleavage Products->Beta-Ketoadipate Pathway

Aerobic degradation of 4-hydroxyacetophenone.
Anaerobic Biodegradation Pathway of Acetophenone

Anaerobic_Degradation cluster_main Anaerobic Biodegradation of Acetophenone Acetophenone Acetophenone Benzoylacetate Benzoylacetate Acetophenone->Benzoylacetate Acetophenone carboxylase (ATP-dependent) Benzoylacetate-CoA Benzoylacetate-CoA Benzoylacetate->Benzoylacetate-CoA CoA Ligase Benzoyl-CoA Benzoyl-CoA Benzoylacetate-CoA->Benzoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Benzoylacetate-CoA->Acetyl-CoA Thiolase Central Metabolism Central Metabolism Benzoyl-CoA->Central Metabolism Acetyl-CoA->Central Metabolism

Anaerobic degradation of acetophenone.
Environmental Risk Assessment Workflow

ERA_Workflow cluster_main Environmental Risk Assessment Workflow for this compound Byproducts A Hazard Identification (Physicochemical properties, structural alerts) B Exposure Assessment (Predicted Environmental Concentration - PEC) A->B C Effects Assessment (Predicted No-Effect Concentration - PNEC) A->C D Risk Characterization (PEC/PNEC Ratio) B->D C->D E Risk Management (e.g., wastewater treatment optimization) D->E

Environmental risk assessment workflow.

Conclusion

The environmental fate of this compound byproducts is a complex interplay of biodegradation, photodegradation, and hydrolysis. While many of these compounds are susceptible to microbial degradation under both aerobic and anaerobic conditions, their persistence and potential for ecotoxicity necessitate a thorough environmental risk assessment. This guide provides a foundational understanding of the key degradation pathways and the experimental and analytical methodologies required to evaluate the environmental fate of these compounds. For drug development professionals and chemical manufacturers, a proactive approach to understanding and managing the environmental impact of this compound byproducts is essential for sustainable practices and regulatory compliance. Further research is needed to generate more quantitative fate data for a wider range of substituted this compound derivatives to refine environmental risk models.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(2-Naphthalenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Naphthalenyl)ethanone, also known as 2-acetylnaphthalene (B72118), is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries.[1] It serves as a precursor for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[1] The naphthalene (B1677914) moiety is a significant pharmacophore present in numerous approved drugs, making its derivatives, such as chalcones and pyrazolines, subjects of great interest in medicinal chemistry for their potential antimicrobial, anti-inflammatory, and anticancer properties.[2]

The most prevalent and direct method for synthesizing 1-(2-naphthalenyl)this compound is the Friedel-Crafts acylation of naphthalene.[1] This electrophilic aromatic substitution reaction involves reacting naphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] The regioselectivity of this reaction, which determines whether the 1-acetylnaphthalene (α-isomer) or the desired 2-acetylnaphthalene (β-isomer) is formed, is highly dependent on the reaction conditions, particularly the solvent used.[1]

Key Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation of naphthalene can be controlled to favor the formation of either the kinetic product (1-acetylnaphthalene) or the thermodynamic product (2-acetylnaphthalene). The use of a polar solvent like nitrobenzene (B124822) at room temperature promotes the formation of the more stable 2-isomer, which is the focus of this protocol.[1][4]

dot graph "Friedel_Crafts_Acylation_of_Naphthalene" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Naphthalene [label="Naphthalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylatingAgent [label="Acetyl Chloride / Acetic Anhydride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LewisAcid [label="Lewis Acid (e.g., AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., Nitrobenzene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Acylium Ion Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="1-Acetylnaphthalene\n(Kinetic Product)", fillcolor="#FFFFFF"]; Product2 [label="1-(2-Naphthalenyl)this compound\n(Thermodynamic Product)", fillcolor="#FFFFFF"];

// Edges Naphthalene -> Intermediate [label="Reaction with"]; AcylatingAgent -> Intermediate [label="Activation by"]; LewisAcid -> AcylatingAgent; Solvent -> Naphthalene; Intermediate -> Product1 [label="α-attack"]; Intermediate -> Product2 [label="β-attack"]; } caption { label = "General scheme for the Friedel-Crafts Acylation of Naphthalene."; fontsize = 10; fontcolor = "#202124"; }

Quantitative Data Summary

The choice of solvent significantly impacts the isomer distribution in the Friedel-Crafts acylation of naphthalene. The following table summarizes the effect of different solvents on the product distribution.

SolventIsomer Ratio (1-isomer : 2-isomer)Reference
Carbon Disulfide (CS₂)Kinetically controlled, favors 1-isomer[1]
NitrobenzeneThermodynamically controlled, favors 2-isomer[1][4]
1,2-Dichloroethane (B1671644)Isomer ratio changes with reactant concentration and time[5]

Note: The exact ratios can vary depending on specific reaction times, temperatures, and stoichiometry of reagents.[4]

Experimental Protocol: Synthesis of 1-(2-Naphthalenyl)this compound

This protocol details the thermodynamically controlled synthesis of 1-(2-naphthalenyl)this compound, favoring the formation of the 2-isomer.[1]

Materials:

  • Naphthalene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dry Nitrobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Sodium Hydroxide (B78521) (NaOH) solution (dilute)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (B129727) or Ethanol (B145695) for recrystallization

  • Dichloromethane (for extraction, if needed)[6]

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Calcium chloride guard tube

  • Ice bath

  • Heating mantle or water bath

  • Separatory funnel

  • Steam distillation apparatus

  • Rotary evaporator

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • TLC (Thin Layer Chromatography) apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, prepare a solution of naphthalene in dry nitrobenzene.[1]

  • Cooling and Catalyst Addition: Cool the flask in an ice bath. With stirring, add anhydrous aluminum chloride portion-wise.[1]

  • Addition of Acylating Agent: Add acetyl chloride dropwise from the dropping funnel over 15-20 minutes, ensuring the temperature is maintained between 10-13°C.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. Then, allow the mixture to stand at room temperature for at least 12 hours.[1]

  • Work-up:

    • Cool the reaction mixture in an ice bath and pour it onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.[1]

    • If a two-phase mixture results, transfer it to a separatory funnel. The organic layer, containing the product and nitrobenzene, should be separated.[1][4]

    • Wash the organic layer successively with water, dilute sodium hydroxide solution, and again with water.[1]

  • Solvent Removal: Remove the nitrobenzene from the organic layer by steam distillation.[1]

  • Purification:

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol to yield 1-(2-naphthalenyl)this compound as a solid.[1][2]

    • Dry the purified product over anhydrous magnesium sulfate.[1]

Experimental Workflow Diagram

dot digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];

// Nodes A [label="Reaction Setup:\nDissolve Naphthalene in Nitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Cooling and Catalyst Addition:\nAdd AlCl₃ at low temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Acylation:\nAdd Acetyl Chloride dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reaction Progression:\nStir at low temp, then room temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Work-up:\nQuench with HCl/ice, separate layers", fillcolor="#FFFFFF"]; F [label="Washing:\nWash organic layer with water and NaOH(aq)", fillcolor="#FFFFFF"]; G [label="Solvent Removal:\nSteam distillation of Nitrobenzene", fillcolor="#FFFFFF"]; H [label="Purification:\nRecrystallization from Methanol/Ethanol", fillcolor="#FFFFFF"]; I [label="Final Product:\n1-(2-Naphthalenyl)this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption { label = "Experimental workflow for the synthesis of 1-(2-naphthalenyl)this compound."; fontsize = 10; fontcolor = "#202124"; }

Troubleshooting

Low yields are a common issue in Friedel-Crafts acylation. Here are some potential causes and solutions:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[6]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the ketone product forms a complex with the catalyst, rendering it inactive.[6]

  • Low Reaction Temperature: While lower temperatures can control regioselectivity, they can also decrease the reaction rate, leading to incomplete conversion.[6]

  • Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, hindering the reaction.[6]

Characterization Data

The final product, 1-(2-naphthalenyl)this compound, can be characterized by its physical and spectral properties.

PropertyValue
Molecular FormulaC₁₂H₁₀O
Molecular Weight170.21 g/mol
Melting Point53-56 °C
Boiling Point302-304 °C
AppearanceWhite to off-white solid

Note: These values are typical and may vary slightly depending on the purity of the product.

References

Application Notes and Protocols: Ethanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethanone and its derivatives in palladium-catalyzed cross-coupling reactions. This powerful synthetic methodology allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Introduction to α-Arylation of this compound

The palladium-catalyzed α-arylation of ketones, including this compound and its derivatives, has emerged as a robust and versatile method for the synthesis of α-aryl ketones.[1][2] This transformation involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst. The resulting α-aryl ketone motif is a key structural component in many biologically active molecules and functional materials.

The catalytic cycle for the α-arylation of ketones generally proceeds through a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.[1][3] The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. Modern catalysts often feature sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which promote efficient catalytic turnover.[1][2]

Key Palladium-Catalyzed Reactions Involving this compound Derivatives

While the α-arylation is the most direct use of this compound as a nucleophilic partner, its derivatives can participate in other significant palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[4][5] While this compound itself is not a direct coupling partner, α-aryl ketones synthesized via α-arylation can be further functionalized. More directly, derivatives of this compound, such as those containing a halide, can serve as electrophilic partners. For instance, 1-(3-Bromopyridin-2-yl)this compound is a valuable building block that can be functionalized through Suzuki-Miyaura coupling.[4]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[6] this compound itself is not a typical substrate for the Heck reaction. However, molecules containing both an this compound moiety and a halide, such as bromoacetophenone, can undergo Heck coupling at the halide position. The reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.[6][7]

Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] Similar to the Heck and Suzuki reactions, this compound derivatives bearing a halide are suitable substrates. For example, 1-(3-Bromopyridin-2-yl)this compound can be coupled with terminal alkynes using a palladium catalyst.[4] Furthermore, the acyl Sonogashira reaction, a related transformation, couples acyl chlorides with terminal alkynes to produce α,β-alkynyl ketones.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed α-arylation of ketones, providing a comparative overview of different catalytic systems.

Table 1: Palladium Catalysts and Ligands for α-Arylation of Ketones

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80-10070-98[1]
Pd₂(dba)₃BINAPNaOt-BuToluene10065-95[11]
[Pd(IPr)Cl₂(Me-imidazole)]-K₃PO₄Dioxane10080-95[12]
(SIPr)Pd(Py)Cl₂-NaOt-BuTolueneRT-8075-98[12]
PdCl₂(PPh₃)₂-NaHTHF6050-85[1]

Table 2: Substrate Scope for α-Arylation with this compound Derivatives

Ketone SubstrateAryl HalideCatalyst SystemYield (%)Reference
Acetophenone4-ChlorotoluenePd(OAc)₂ / P(t-Bu)₃95[1]
3-PentanoneBromobenzene(SIPr)Pd(Py)Cl₂92 (mono-arylated)[12]
2-Methyl-3-pentanone4-tert-ButylbromobenzenePd₂(dba)₃ / Biphenylphosphine ligand90 (at methylene)[11]
AcetonePhenyl bromidePd catalyst- (Observed as product)[1]

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 1-4 mol%)

  • Aryl halide (1.0 mmol)

  • Ketone (1.2-1.5 mmol)

  • Base (e.g., NaOt-Bu, 1.2-1.5 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add the aryl halide and the ketone to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Suzuki-Miyaura Coupling of an this compound Derivative

This protocol is adapted for the coupling of an aryl halide-substituted this compound derivative.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

  • Aryl halide-substituted this compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Solvent (e.g., "WEB" - Water/Ethanol/Benzene mixture, 3 mL)

  • Inert atmosphere is not strictly required for this specific protocol but is good practice.

Procedure:

  • In a reaction vessel, combine the aryl halide-substituted this compound, arylboronic acid, and palladium catalyst.[13]

  • Add the solvent and stir the mixture at room temperature for the required time (monitor by TLC).[13]

  • After the reaction is complete, extract the mixture with diethyl ether.[13]

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the product by column chromatography.[13]

Visualizations

Catalytic Cycle of α-Arylation of Ketones

alpha_arylation_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation (Enolate Exchange) ar_pd_x->transmetalation ar_pd_enolate Ar-Pd(II)(Enolate)L_n transmetalation->ar_pd_enolate reductive_elimination Reductive Elimination ar_pd_enolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product α-Aryl Ketone reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition ketone_enolate Ketone Enolate ketone_enolate->transmetalation

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Workflow for α-Arylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep 1. Add Pd Catalyst, Ligand, and Base to Schlenk Flask add_solvent 2. Add Anhydrous Solvent prep->add_solvent add_reagents 3. Add Aryl Halide and Ketone add_solvent->add_reagents heat 4. Heat and Monitor (TLC/GC-MS) add_reagents->heat quench 5. Quench with aq. NH4Cl heat->quench extract 6. Extract with Organic Solvent quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify

Caption: A typical experimental workflow for palladium-catalyzed α-arylation.

Logical Relationship of Cross-Coupling Reactions

logical_relationship This compound This compound / Ketone alpha_arylation α-Arylation This compound->alpha_arylation alpha_aryl_ketone α-Aryl Ketone alpha_arylation->alpha_aryl_ketone ethanone_derivative Halogenated This compound Derivative suzuki Suzuki Coupling ethanone_derivative->suzuki heck Heck Reaction ethanone_derivative->heck sonogashira Sonogashira Coupling ethanone_derivative->sonogashira functionalized_product Further Functionalized Products suzuki->functionalized_product heck->functionalized_product sonogashira->functionalized_product

Caption: Relationship between this compound derivatives and various cross-coupling reactions.

References

The Versatility of Ethanone Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethanone derivatives serve as a cornerstone in the edifice of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Their inherent structural features allow for facile modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity. This document provides detailed application notes and protocols on the utility of this compound derivatives in anticancer, anti-inflammatory, and antimicrobial drug discovery.

I. Application in Anticancer Drug Discovery: Targeting Kinase Signaling

This compound derivatives have emerged as privileged structures in the design of kinase inhibitors, a critical class of targeted anticancer therapies. The this compound moiety often serves as a key pharmacophore, participating in crucial interactions within the ATP-binding pocket of various kinases.

A. Kinase Inhibition by this compound Derivatives

A notable example involves the use of 1-(3-bromopyridin-2-yl)this compound (B187598) as a versatile building block for the synthesis of potent kinase inhibitors.[1] The pyridine (B92270) ring is a common motif in approved drugs, valued for its ability to form hydrogen bonds and other key interactions with biological targets.[1] Through strategic chemical modifications, such as Suzuki-Miyaura cross-coupling and Hantzsch thiazole (B1198619) synthesis, a diverse library of compounds can be generated to target kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Transforming Growth Factor-beta Type I Receptor (ALK5), and Apoptosis Signal-regulating Kinase 1 (ASK1).[1]

Another class of this compound derivatives, indanone-based thiazolyl hydrazones, has demonstrated significant anticancer effects, particularly in p53 mutant colorectal cancer cell lines.[2] These compounds can induce cell cycle arrest at the G2/M phase, promote apoptosis through the generation of reactive oxygen species, and downregulate the expression of NF-κB p65 and Bcl-2.[2]

Withanone, a withanolide containing an this compound-like moiety, has also been identified as a promising anticancer agent.[3][4] It exhibits selective killing of cancer cells and interacts with molecular targets involved in cancer progression.[4]

Table 1: In Vitro Biological Activity of Representative this compound Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Pyridin-2-yl Urea DerivativeASK11.55 ± 0.27-
Pyridin-2-yl Urea DerivativeASK12.92 ± 0.28-
Pyridin-2-yl Urea DerivativeASK145.27 ± 4.82-
5-(Pyridin-2-yl)thiazole DerivativeALK5>95% inhibition at 100 nMHaCaT
Thiazole DerivativeVEGFR-2150-
Indanone-based thiazolyl hydrazone (ITH-6)-440 (HT-29), 980 (COLO 205), 410 (KM 12)HT-29, COLO 205, KM 12

Data for Pyridin-2-yl Urea and 5-(Pyridin-2-yl)thiazole Derivatives extracted from a study on compounds synthesized from precursors derived from 1-(3-Bromopyridin-2-yl)this compound.[1] IC50 values for ITH-6 are presented in µM.[2]

B. Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ethanone_Derivative This compound Derivative (VEGFR-2 Inhibitor) Ethanone_Derivative->VEGFR2

C. Experimental Protocols

1. Synthesis of a 2-Amino-4-(3-bromopyridin-2-yl)thiazole Derivative

This protocol describes a representative Hantzsch thiazole synthesis.

  • Step 1: α-Halogenation of 1-(3-Bromopyridin-2-yl)this compound

    • Dissolve 1-(3-bromopyridin-2-yl)this compound (1.0 g, 5.0 mmol) in 20 mL of a suitable solvent such as acetic acid or diethyl ether.

    • Add N-bromosuccinimide (NBS) (0.89 g, 5.0 mmol) portion-wise while stirring at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-bromopyridin-2-yl)this compound (B13671661).

  • Step 2: Hantzsch Thiazole Synthesis [1]

    • Dissolve the crude 2-bromo-1-(3-bromopyridin-2-yl)this compound from Step 1 in 30 mL of ethanol (B145695).[1]

    • Add thiourea (B124793) (0.38 g, 5.0 mmol) to the solution.[1]

    • Reflux the reaction mixture for 2 hours.[1]

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.[1]

    • The resulting precipitate is filtered, washed with water, and dried.[1]

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3-bromopyridin-2-yl)thiazole.[1]

2. In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from a luminescence-based kinase assay.

  • Materials: Recombinant Human VEGFR-2 kinase, 5x Kinase Buffer, ATP, test this compound derivative, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare serial dilutions of the test this compound derivative in 1x Kinase Buffer with a constant final concentration of DMSO (e.g., 1%).

    • In a white 96-well plate, add the test compound solution. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).

    • Add the VEGFR-2 kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

D. Experimental Workflow: Anticancer Drug Discovery

Anticancer_Workflow Synthesis Synthesis of this compound Derivative Library HTS High-Throughput Screening (In Vitro Kinase Assays) Synthesis->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

II. Application in Anti-Inflammatory Drug Discovery: Targeting COX-2

This compound derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

A. COX-2 Inhibition by this compound Derivatives

Several classes of this compound derivatives have shown potent anti-inflammatory and analgesic activities. For instance, new 1-(1H-indol-1-yl)this compound derivatives have been synthesized and evaluated as COX-2 inhibitors.[5][6][7] Computational docking studies have supported their interaction with the COX-2 enzyme.[5][7] Similarly, this compound and ethanol derivatives of 6-acyl-2-benzoxazolinones have demonstrated significant analgesic and anti-inflammatory properties, with some compounds showing higher activity than aspirin (B1665792) and inhibiting prostaglandin (B15479496) E2 (PGE2) induced paw edema.[8] Chalcone derivatives, which contain an this compound-like moiety, are also known for their anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Representative this compound Derivatives

Compound ClassAssayResultReference Compound
1-(1H-indol-1-yl)this compound derivativesCarrageenan-induced paw edemaSignificant inhibitionIndomethacin
6-acyl-2-benzoxazolinone derivativesCarrageenan-induced paw edemaHigh anti-inflammatory activityAspirin
4'-fluoro-2'-hydroxychalcone derivativesCarrageenan-induced paw edemaSignificant inhibition-
Benzothiazole derivatives (17c and 17i)Carrageenan-induced paw edema72-80% and 64-78% inhibitionCelecoxib

Data for 1-(1H-indol-1-yl)this compound derivatives from Kumar et al.[5][7] Data for 6-acyl-2-benzoxazolinone derivatives from Erol et al.[8] Data for 4'-fluoro-2'-hydroxychalcone derivatives from a study on their anti-inflammatory activity.[9] Data for Benzothiazole derivatives from Ugwu et al.[10]

B. Signaling Pathway: COX-2 and Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ethanone_Derivative This compound Derivative (COX-2 Inhibitor) Ethanone_Derivative->COX2

C. Experimental Protocols

1. In Vitro COX-2 Inhibitor Screening Assay

This protocol is based on a fluorometric detection method.

  • Materials: Human recombinant COX-2 enzyme, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, and a known COX-2 inhibitor (e.g., Celecoxib).

  • Procedure:

    • Reconstitute and prepare all reagents according to the kit manufacturer's instructions.

    • Dissolve test this compound derivatives in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the diluted test inhibitor, an enzyme control (no inhibitor), and an inhibitor control (Celecoxib).

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding a diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

    • Calculate the rate of reaction for each well and determine the percent inhibition of the test compounds.

2. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing acute inflammation.[11]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials: Carrageenan, sterile 0.9% saline, test this compound derivative, reference drug (e.g., Indomethacin), vehicle, and a plethysmometer or digital calipers.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups: vehicle control, reference drug, and test compound groups.

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally at a specified time before carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each animal.

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

III. Application in Antimicrobial Drug Discovery

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

A. Antimicrobial Activity of this compound Derivatives

A number of 3-(4-substituted benzoyl methyl)-2-benzoxazolinones, which are this compound derivatives, have been synthesized and shown to possess antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as yeast-like fungi.[12] Indanone acetic acid derivatives have also been screened for their antimicrobial and antifungal properties with satisfactory results.[13] Chalcone derivatives linked to amines have also been synthesized and have shown promising antibacterial and anti-biofilm activity.[14]

Table 3: Minimum Inhibitory Concentration (MIC) of Representative this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Chalcone linked amine (Compound 36)Staphylococcus aureus2.0
Chalcone linked amine (Compound 37)Staphylococcus aureus4.0
Chalcone linked amine (Compound 38)Staphylococcus aureus2.0
3-(4-bromobenzoylmethyl)-5-chloro-2-benzoxazolinoneVarious bacteria and fungiFavorable activity
3-(4-nitrobenzoylmethyl)-5-chloro-2-benzoxazolinoneVarious bacteria and fungiFavorable activity
Indanone acetic acid derivativesVarious bacteria and fungiSatisfactory results
Azo-based calix[6]arene derivativesGram-positive bacteria0.97 - 62.5

Data for Chalcone linked amines from El-Messery et al.[14] Qualitative data for 2-benzoxazolinone (B145934) derivatives from Erol et al.[12] Qualitative data for Indanone acetic acid derivatives from Patel et al.[13] Data for Azo-based calix[6]arene derivatives from a study on their antimicrobial potential.[15]

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Test this compound derivatives, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and standardized microbial inoculums.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow Synthesis Synthesis of this compound Derivative Library Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Det Determination of MIC & MBC Screening->MIC_Det Spectrum Spectrum of Activity Determination MIC_Det->Spectrum Toxicity In Vitro Cytotoxicity Assays Spectrum->Toxicity In_Vivo In Vivo Efficacy Studies (Infection Models) Toxicity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Application Notes and Protocols: Ethanone as a Precursor for Synthesizing Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of advanced carbazole (B46965) derivatives utilizing an ethanone (acetyl) functional group as a key precursor. The methodologies outlined below focus on the derivatization of an existing carbazole scaffold, a common and effective strategy in medicinal chemistry and materials science for the development of novel compounds with tailored properties.

Overview: The Role of the this compound Group in Carbazole Derivatization

While the direct synthesis of the carbazole core from simple this compound derivatives like acetophenone (B1666503) is not a primary synthetic route, the acetyl group serves as a versatile functional handle when present on a pre-formed carbazole skeleton. This "this compound as precursor" strategy allows for the construction of fused polycyclic carbazole systems and the introduction of diverse heterocyclic moieties. The acetyl group's carbonyl functionality and acidic α-protons enable a variety of classical condensation and cyclization reactions.

This document details two key applications:

  • Application 1: Synthesis of Quinolinyl-Carbazole Derivatives via Friedländer Annulation.

  • Application 2: Synthesis of Pyrazolyl- and Pyrimidinyl-Carbazole Derivatives via a Chalcone Intermediate.

Synthesis of the Key Precursor: 3-Acetyl-9-ethyl-9H-carbazole

The starting material for the subsequent derivatizations is 3-acetyl-9-ethyl-9H-carbazole. Its synthesis is achieved through a Friedel-Crafts acylation of 9-ethylcarbazole (B1664220).

Experimental Protocol: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 9-ethylcarbazole (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or carbon disulfide.

  • Addition of Lewis Acid: Cool the suspension in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq.), portion-wise while stirring.

  • Acylation: To the stirred mixture, add acetyl chloride (1.1 eq.) dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to yield 3-acetyl-9-ethyl-9H-carbazole as a solid.

Application 1: Synthesis of Quinolinyl-Carbazole Derivatives via Friedländer Annulation

The Friedländer annulation is a condensation reaction between an ortho-aminoaryl ketone and a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606) ring system. In this application, the acetyl group on the carbazole ring and a β-aminoaldehyde or β-aminoketone are used to construct a fused quinoline ring.

Signaling Pathway Diagram

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AcetylCarbazole 3-Acetyl-9-ethyl- 9H-carbazole Catalyst Sodium Ethoxide AminoKetone β-Aminoaryl Aldehyde/Ketone QuinolinylCarbazole Quinolinyl-Carbazole Derivative Catalyst->QuinolinylCarbazole Condensation & Cyclization Solvent Ethanol Heat Reflux Byproduct Water Chalcone_to_Heterocycles cluster_step1 Step 1: Chalcone Formation cluster_step2a Step 2a: Pyrazole Synthesis cluster_step2b Step 2b: Pyrimidine Synthesis Start 3-Acetyl-9-ethyl- 9H-carbazole Chalcone Carbazole Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Pyrazolyl Pyrazolyl-Carbazole Derivative Chalcone->Pyrazolyl Cyclization Pyrimidinyl Pyrimidinyl-Carbazole Derivative Chalcone->Pyrimidinyl Cyclization Aldehyde Aromatic Aldehyde Base1 NaOH / Ethanol Hydrazine Hydrazine Hydrate Solvent2a Ethanol / Acetic Acid Guanidine Guanidine Carbonate Base2b NaOH

Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(5-amino-2-methylphenyl)ethanone (B1647496), a key intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are discussed: the nitration of 2-methylacetophenone followed by reduction, and a multi-step process involving Friedel-Crafts acylation of protected o-toluidine. This guide offers scalable procedures, a comparative analysis of the synthetic routes, critical process parameters, and safety considerations.

Introduction

1-(5-Amino-2-methylphenyl)this compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential biological activity. The efficient and scalable production of this intermediate is of significant interest. The two most common synthetic strategies are the nitration-reduction pathway and the Friedel-Crafts acylation pathway. The choice between these routes often depends on factors such as starting material availability, cost, safety, and desired purity of the final product.

Comparative Summary of Synthetic Routes

The two primary synthetic routes for 1-(5-amino-2-methylphenyl)this compound are summarized below. The nitration-reduction pathway is a classic two-step approach, while the Friedel-Crafts acylation route is a three-step process that avoids the use of strong nitrating agents.

Table 1: Overview of Synthetic Routes

ParameterRoute 1: Nitration and ReductionRoute 2: Friedel-Crafts Acylation
Starting Materials 2-Methylacetophenone, Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., Pd/C, H₂, SnCl₂, Zn)o-Toluidine, Acetic Anhydride, Acetyl Chloride, Aluminum Chloride, Acid/Base for deprotection
Number of Steps 23
Key Intermediates 1-(2-Methyl-5-nitrophenyl)this compoundN-(2-methylphenyl)acetamide, 1-(5-Acetamido-2-methylphenyl)this compound
Overall Yield Moderate to HighModerate to High
Key Advantages Fewer steps, potentially higher throughput.Avoids the use of highly corrosive and potentially hazardous nitrating agents.
Key Disadvantages Use of strong acids and nitrating agents, potential for isomeric impurities.More steps, use of stoichiometric Lewis acids in the Friedel-Crafts step.

Route 1: Nitration of 2-Methylacetophenone and Subsequent Reduction

This is a widely employed, two-step synthesis involving the regioselective nitration of 2-methylacetophenone to yield 1-(2-methyl-5-nitrophenyl)this compound, followed by the reduction of the nitro group to the desired amine.

Nitration_Reduction_Workflow Start 2-Methylacetophenone Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 1-(2-Methyl-5-nitrophenyl)this compound Nitration->Intermediate Reduction Reduction Intermediate->Reduction Product 1-(5-Amino-2-methylphenyl)this compound Reduction->Product Friedel_Crafts_Workflow Start o-Toluidine Protection N-Acetylation (Acetic Anhydride) Start->Protection Intermediate1 N-(2-methylphenyl)acetamide Protection->Intermediate1 Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate1->Acylation Intermediate2 1-(5-Acetamido-2-methylphenyl)this compound Acylation->Intermediate2 Deprotection Hydrolysis (Acid or Base) Intermediate2->Deprotection Product 1-(5-Amino-2-methylphenyl)this compound Deprotection->Product

Application Notes and Protocols for the Synthesis of 1-Indanones from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-indanones from carboxylic acids, a core transformation in the preparation of numerous biologically active molecules and pharmaceutical intermediates. The primary method detailed is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.

Introduction

The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] A common and effective method for constructing this bicyclic ketone is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[4][5] This reaction involves the cyclization of the carboxylic acid (or its more reactive acid chloride derivative) onto the aromatic ring, promoted by a Brønsted or Lewis acid.

This application note outlines several reliable protocols using different acid catalysts, presents comparative data, and provides visual diagrams of the reaction workflow and mechanism.

General Reaction Scheme & Workflow

The overall transformation involves the conversion of a 3-arylpropanoic acid to a 1-indanone through an intramolecular electrophilic aromatic substitution reaction. The general workflow for this synthesis is depicted below.

G cluster_workflow General Experimental Workflow A Starting Material (3-Arylpropanoic Acid) B Reaction Setup (Dry Glassware, Inert Atmosphere) A->B C Solvent Addition (Anhydrous, if applicable) B->C D Acid Catalyst Addition (e.g., PPA, Eaton's Reagent, NbCl5) C->D E Heating & Stirring (Reaction Monitoring by TLC) D->E F Work-up (Quenching, Extraction) E->F G Purification (e.g., Chromatography, Recrystallization) F->G H Product (1-Indanone) G->H

Caption: General experimental workflow for the synthesis of 1-indanones.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction proceeds through the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.

G cluster_mechanism Mechanism of Intramolecular Friedel-Crafts Acylation Start 3-Arylpropanoic Acid Intermediate1 Acylium Ion Intermediate Start->Intermediate1 + Acid Catalyst - H2O Intermediate2 Sigma Complex (Arenium Ion) Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product 1-Indanone Intermediate2->Product Deprotonation (Restoration of Aromaticity)

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

Three distinct and effective protocols for the synthesis of 1-indanones from 3-arylpropanoic acids are detailed below.

Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid is a widely used and effective reagent for this transformation. The degree of PPA hydrolysis can influence the regioselectivity of the reaction with substituted arylpropanoic acids.[6][7]

Materials:

  • 3-Arylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Petroleum ether or other suitable solvent for recrystallization/chromatography

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add the 3-arylpropanoic acid.

  • Add an excess of polyphosphoric acid (typically a 10:1 weight ratio of PPA to the starting material).[8]

  • Heat the mixture with stirring to the required temperature (typically 80-100 °C) and maintain for the specified time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.[8] The 1-indanone product will often precipitate as a solid.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 1-indanone.[8]

Protocol 2: Eaton's Reagent (P₂O₅ in MeSO₃H) Mediated Cyclization

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating agent and is often more effective and provides cleaner reactions than PPA.[9][10]

Materials:

  • 3-Arylpropanoic acid

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in MeSO₃H)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare or obtain Eaton's reagent. A 7.7 wt% solution can be prepared by carefully adding phosphorus pentoxide to methanesulfonic acid.[11]

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add Eaton's reagent.

  • Add the 3-arylpropanoic acid portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the pure 1-indanone.

Protocol 3: Niobium Pentachloride (NbCl₅) Mediated Cyclization

Niobium pentachloride serves as both a reagent to convert the carboxylic acid to the more reactive acyl chloride in situ and as a Lewis acid catalyst for the subsequent Friedel-Crafts cyclization. This method often proceeds under milder conditions (room temperature).[12][13]

Materials:

  • 3-Arylpropanoic acid

  • Niobium pentachloride (NbCl₅)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of the 3-arylpropanoic acid in anhydrous dichloromethane at 0 °C under an inert atmosphere, add NbCl₅ (typically 1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for the required time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-indanone.

Data Presentation: Comparison of Methods

The following table summarizes the yields for the synthesis of various 1-indanones from their corresponding 3-arylpropanoic acids using different methods.

Entry3-Arylpropanoic Acid SubstituentMethodCatalyst/ReagentConditionsYield (%)Reference
1UnsubstitutedPPAPPA85-95 °C, 30 min91[8]
24-MethoxyPPAPPA85-95 °C, 30 min95[8]
34-MethylPPAPPA85-95 °C, 30 min88[8]
44-ChloroPPAPPA85-95 °C, 30 min85[8]
5UnsubstitutedNbCl₅NbCl₅ (1.1 eq)CH₂Cl₂, rt, 1h93[13]
64-MethoxyNbCl₅NbCl₅ (1.1 eq)CH₂Cl₂, rt, 1h98[13]
74-MethylNbCl₅NbCl₅ (1.1 eq)CH₂Cl₂, rt, 1h95[13]
84-ChloroNbCl₅NbCl₅ (1.1 eq)CH₂Cl₂, rt, 3h86[13]
94-MethoxyMicrowaveTb(OTf)₃ (10 mol%)[bmim]OTf, 150 °C, 10 min96[14]
103,4-DimethoxyMicrowaveTb(OTf)₃ (10 mol%)[bmim]OTf, 150 °C, 10 min94[14]
112-MethylUltrasoundTriflic Acid (20 mol%)1,2-DCE, 60 °C, 15 min>99[4]
124-BromoUltrasoundTriflic Acid (20 mol%)1,2-DCE, 60 °C, 15 min>99[4]

Note: Yields are for the isolated product. Reaction conditions and yields can vary based on the specific substrate and scale of the reaction.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of Ethanone to Form Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key pharmacophore, making chalcones and their derivatives a subject of intense research in medicinal chemistry and drug discovery.[2] They have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties.[1]

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3] This reaction involves the condensation of an aromatic ketone, such as ethanone (acetophenone), with an aromatic aldehyde that lacks an α-hydrogen, like benzaldehyde (B42025).[3] The versatility of this reaction allows for the synthesis of a diverse library of chalcone (B49325) derivatives by modifying the substituent groups on both the acetophenone (B1666503) and benzaldehyde rings.[4]

These application notes provide detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation using various methodologies, including classical, solvent-free, and microwave-assisted approaches. Additionally, it outlines the reaction mechanism, quantitative data for different synthetic routes, and the interaction of chalcones with key signaling pathways relevant to drug development.

Reaction Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. The base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone to form a resonance-stabilized enolate ion.[3] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated by a protic solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct).[5] This adduct readily undergoes base-catalyzed dehydration to yield the final, stable, conjugated α,β-unsaturated ketone, the chalcone.[5]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate (nucleophile) Acetophenone->Enolate + OH⁻ Base OH⁻ Water1 H₂O Enolate2 Enolate Benzaldehyde Benzaldehyde (electrophile) Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Benzaldehyde attacks carbonyl carbon AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->AldolAdduct + H₂O Water2 H₂O Base2 OH⁻ AldolAdduct2 Aldol Adduct Chalcone Chalcone (α,β-unsaturated ketone) AldolAdduct2->Chalcone + OH⁻, -H₂O Base3 OH⁻ Water3 H₂O

Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Quantitative Data Summary

The yield and reaction time of the Claisen-Schmidt condensation are highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes various reported protocols for the synthesis of chalcones, highlighting the versatility of this reaction.

Ketone (this compound derivative)Aldehyde (Benzaldehyde derivative)Catalyst/Solvent/ConditionReaction TimeYield (%)Reference
2'-HydroxyacetophenoneBenzaldehydeNaOH / IPA4 hOptimized[5]
2'-Hydroxyacetophenone4-Chlorobenzaldehydeaq. KOH / Ethanol24 h72[5]
2'-Hydroxyacetophenone4-Bromobenzaldehydeaq. KOH / Ethanol24 h50[5]
5'-Fluoro-2'-hydroxyacetophenone3,4-DimethoxybenzaldehydeKOH / Ball Mill (Solvent-free)2 x 30 min96[5]
AcetophenoneBenzaldehydeCu(OTf)₂ / Microwave (Solvent-free)20 min89[3]
4-Methylacetophenone4-ChlorobenzaldehydeCu(OTf)₂ / Microwave (Solvent-free)20 min91[3]
AcetophenoneBenzaldehydeSolid NaOH / Grinding (Solvent-free)10 minHigh[6]
CyclohexanoneBenzaldehydeSolid NaOH (20 mol%) / Grinding (Solvent-free)5 min96-98[7]
AcetophenoneBenzaldehydeNH₄Cl / Microwave-70-88[8]
AcetophenoneBenzaldehydeNaOH (40%) / Ethanol / Microwave (170W)10 min43[9]
BenzaldehydeAcetophenoneSulfonic Acid Ionic Liquid-85-94[1]

Experimental Protocols

Below are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation using three different methodologies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ReactantPrep Reactant Preparation (Acetophenone & Benzaldehyde) Mixing Mixing of Reactants & Catalyst ReactantPrep->Mixing CatalystPrep Catalyst/Solvent Preparation CatalystPrep->Mixing Reaction Reaction Progression (Stirring/Grinding/Irradiation) Mixing->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction continue if incomplete Quenching Quenching (Pouring into ice water) Monitoring->Quenching if complete Acidification Acidification (e.g., dil. HCl) Quenching->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying of Crude Product Washing->Drying Purification Recrystallization (e.g., from Ethanol) Drying->Purification

General experimental workflow for chalcone synthesis.

Protocol 1: Classical Synthesis in Ethanol

This is a widely used and reliable method for Claisen-Schmidt condensation.[3]

Materials:

  • Acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water, crushed ice

  • Round-bottom flask, magnetic stirrer, beaker, Büchner funnel, filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[3]

  • Base Addition: While stirring the solution at room temperature, add a 10% aqueous solution of NaOH dropwise until the solution becomes turbid and a precipitate begins to form.[1][3]

  • Reaction Progression: Continue stirring the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aldehyde.[3][8]

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g).[3] Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution is acidic (pH ~2-3).[3][8]

  • Purification: Collect the precipitated crude chalcone by vacuum filtration.[8] Wash the solid thoroughly with cold water until the filtrate is neutral.[5] Dry the crude product.

  • Recrystallization: Further purify the chalcone by recrystallization from a suitable solvent, typically ethanol, to obtain pure crystals.[3][8]

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol avoids the use of organic solvents and is often faster.[5]

Materials:

  • Acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH), solid (1.0 eq)

  • Porcelain mortar and pestle

  • Spatula, Büchner funnel, filter paper

  • Deionized water

Procedure:

  • Reactant Preparation: In a porcelain mortar, combine the acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid NaOH (1.0 eq).[5]

  • Grinding: Grind the mixture vigorously with the pestle at room temperature. The reaction is often exothermic, and the mixture may become a paste or solidify.[7] Grinding is typically continued for 5-30 minutes.[3]

  • Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and stir to dissolve any unused NaOH.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6] The crude chalcone is often of sufficient purity for characterization. For higher purity, the product can be recrystallized from 95% ethanol.[6]

Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)

This method significantly reduces reaction times and often leads to high yields.

Materials:

  • Arylmethyl ketone (e.g., acetophenone) (1.0 eq)

  • Aryl aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.02 eq) as a catalyst

  • Microwave reactor

  • Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, mix the arylmethyl ketone, aryl aldehyde, and Cu(OTf)₂ catalyst.[3]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 120 °C, 150 W) for a short duration, typically 20-30 minutes.[3]

  • Isolation and Purification: After the reaction, cool the mixture and purify the resulting chalcone. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[3]

Product Characterization

The synthesized chalcones should be characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To identify and check the purity of the synthesized compound.

  • Spectroscopy:

    • FTIR: To identify characteristic functional groups. Key peaks include the C=O stretching of the α,β-unsaturated ketone (around 1650-1685 cm⁻¹) and the C=C stretching of the alkene (around 1610-1570 cm⁻¹).[10]

    • ¹H NMR: To determine the structure. The vinyl protons (α- and β-hydrogens) typically appear as doublets with a coupling constant (J) of about 15 Hz, indicating a trans configuration.[11]

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

Applications in Drug Development: Targeting Signaling Pathways

Chalcones have garnered significant attention in drug development due to their ability to modulate various signaling pathways implicated in diseases like cancer.[12] Their α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues (like cysteine) in proteins, thereby altering their function.[4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[13] Aberrant NF-κB activation is a hallmark of many cancers. Chalcones have been shown to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκB, or by interfering with the DNA-binding activity of NF-κB.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates NFkB_complex p50 p65 IkB->NFkB_complex inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p50 p50 p65 p65 NFkB_translocated p50 p65 NFkB_complex->NFkB_translocated translocation Chalcones Chalcones Chalcones->IKK inhibit Chalcones->NFkB_complex inhibit DNA binding DNA DNA (κB site) NFkB_translocated->DNA binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates GF Growth Factor GF->RTK activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation, Growth, Survival Downstream->Proliferation Chalcones Chalcones Chalcones->PI3K inhibit Chalcones->Akt inhibit

References

Application Notes and Protocols for the Synthesis of Pyrazoline Derivatives from Ethanone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis originates from readily available ethanone (acetophenone) intermediates, proceeding through a chalcone (B49325) intermediate. The protocols outlined below are based on established and reliable methods reported in the scientific literature.

Introduction

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized via the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives.[1][2] The chalcone intermediates are themselves typically prepared through a Claisen-Schmidt condensation of an this compound (or a substituted acetophenone) with an aromatic aldehyde.[1] This two-step approach offers a versatile pathway to a wide array of substituted pyrazoline derivatives, which are valuable scaffolds in drug discovery programs. Pyrazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1][3]

General Synthetic Pathway

The synthesis of pyrazoline derivatives from this compound intermediates generally follows a two-step process:

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) : An appropriately substituted this compound (acetophenone) is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521), to yield a chalcone.[1]

  • Step 2: Pyrazoline Synthesis (Cyclization) : The synthesized chalcone is then reacted with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118), often in a suitable solvent like ethanol (B145695) and sometimes with a catalytic amount of acid, to form the pyrazoline ring.[1][4]

This sequence allows for the introduction of diverse substituents on the aromatic rings originating from both the this compound and the aldehyde, as well as on the pyrazoline ring itself through the choice of hydrazine derivative.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate

This protocol describes the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted aldehyde.

Materials:

  • Substituted acetophenone (e.g., p-hydroxy acetophenone) (1 mmol)

  • Substituted aromatic aldehyde (e.g., substituted methoxy (B1213986) benzaldehyde) (1 mmol)

  • Ethanol

  • Sodium hydroxide (NaOH), catalytic amount or aqueous solution (e.g., 30% or 40%)

  • Hydrochloric acid (HCl), for neutralization if needed[1]

  • Ice-cold water

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.[1]

  • Slowly add a catalytic amount of NaOH or dropwise add an aqueous NaOH solution.[1]

  • Stir the reaction mixture at room temperature for several hours (e.g., 8 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice-cold water.[1]

  • If a precipitate does not form, neutralize the mixture with dilute HCl.[1]

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.[1]

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol details the cyclization of the chalcone intermediate with hydrazine hydrate. Variations using different hydrazine derivatives are also noted.

Materials:

  • Chalcone (from Protocol 1) (1 mmol)

  • Hydrazine hydrate (or phenylhydrazine, 2,4-dinitrophenylhydrazine) (1-2 mmol)[1][5]

  • Ethanol[1]

  • Glacial acetic acid (optional, can be used as a catalyst)[3][6]

  • Reflux apparatus

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10 mL).[5]

  • Add hydrazine hydrate (e.g., 2 mmol) to the solution.[5] For the synthesis of N-acetyl pyrazolines, glacial acetic acid can be added to the reaction mixture.[1] For N-phenyl pyrazolines, phenylhydrazine is used instead of hydrazine hydrate.[1]

  • Reflux the reaction mixture for 3 to 6 hours.[1][5] Monitor the reaction by TLC.[7]

  • After completion, cool the reaction mixture and pour it into crushed ice.[5]

  • Filter the resulting solid, wash with water, and dry.[5]

  • Recrystallize the crude pyrazoline derivative from ethanol to obtain the pure compound.[1][5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, as reported in the literature.

Table 1: Synthesis of Chalcone Derivatives

EntryThis compound DerivativeAldehyde DerivativeBaseReaction Time (h)Yield (%)Reference
1p-Hydroxyacetophenone3,4-DimethoxybenzaldehydeNaOH887.5[1]
2p-Hydroxyacetophenone3,4,5-TrimethoxybenzaldehydeNaOH894.78[1]
3Substituted AcetophenoneSubstituted Aldehyde40% NaOH6-872.3 - 82.8[7]
44-(4-fluorobenzyl)oxy acetophenoneSubstituted BenzaldehydesNaOH2High Yields[3]

Table 2: Synthesis of Pyrazoline Derivatives

EntryChalcone DerivativeHydrazine DerivativeSolventReaction Time (h)Yield (%)Reference
1From p-Hydroxyacetophenone and 3,4,5-TrimethoxybenzaldehydePhenylhydrazineEthanol475[1]
2Substituted Chalcones2,4-DinitrophenylhydrazineEthanol2-368 - 82
3Substituted ChalconesHydrazine HydrateEthanol6-860 - 76[7]
4From 4-(4-fluorobenzyl)oxy acetophenone derived chalconesPhenylhydrazineEthanol/Acetic Acid6High Yields[3]
5Substituted ChalconesHydrazine HydrateEthanol3Not specified, excellent yields[5]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the synthesis of pyrazoline derivatives from this compound intermediates.

experimental_workflow_chalcone This compound Substituted this compound (e.g., Acetophenone) reaction_step1 Claisen-Schmidt Condensation This compound->reaction_step1 aldehyde Substituted Aldehyde aldehyde->reaction_step1 reagents_step1 Ethanol, NaOH (catalyst) reagents_step1->reaction_step1 workup_step1 Pour into ice water, filter, recrystallize reaction_step1->workup_step1 chalcone Chalcone Intermediate workup_step1->chalcone

Caption: Workflow for the synthesis of chalcone intermediates.

experimental_workflow_pyrazoline chalcone Chalcone Intermediate reaction_step2 Cyclization Reaction chalcone->reaction_step2 hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->reaction_step2 reagents_step2 Ethanol, Reflux (Optional: Acetic Acid) reagents_step2->reaction_step2 workup_step2 Pour into ice water, filter, recrystallize reaction_step2->workup_step2 pyrazoline Pyrazoline Derivative workup_step2->pyrazoline

References

Application of Ethanone Derivatives in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Ethanone derivatives, particularly chalcones and their heterocyclic analogues like pyrimidines, have emerged as a promising class of compounds with significant antimicrobial potential. The inherent reactivity of the α,β-unsaturated ketone moiety in chalcones, derived from the condensation of an this compound and a substituted aldehyde, is a key determinant of their biological activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based antimicrobial agents, intended to guide researchers in this critical area of drug discovery.

I. Synthesis of this compound-Derived Antimicrobial Agents

A cornerstone in the synthesis of this class of compounds is the Claisen-Schmidt condensation, which facilitates the formation of chalcones. These chalcones can then be further modified, for instance, through cyclization reactions to yield pyrimidine (B1678525) derivatives.

Experimental Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the base-catalyzed condensation of a substituted this compound with an aromatic aldehyde.

Materials:

  • Substituted this compound (e.g., 1-(4-aminophenyl)this compound, 4-hydroxy-3-nitro acetophenone)

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%) or Potassium Hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.[1][2]

  • Base Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous NaOH or KOH solution dropwise to the flask.[1][3] The reaction is typically stirred for several hours (e.g., 6-8 hours) at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[1][3] Acidify the mixture with dilute HCl to precipitate the chalcone (B49325).[1][3]

  • Purification: Filter the solid precipitate, wash it thoroughly with cold distilled water until the washings are neutral, and then dry the product.[1] The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the cyclization of a chalcone with urea (B33335) or thiourea (B124793) to form a pyrimidine derivative.

Materials:

  • Synthesized chalcone derivative

  • Urea or Thiourea

  • Ethanol

  • Base (e.g., Sodium Hydroxide)

  • Reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and urea or thiourea (1 equivalent) in ethanol.

  • Base Addition: Add a basic catalyst, such as NaOH.[4]

  • Reaction: Reflux the mixture for several hours.

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water. The precipitated pyrimidine derivative is then filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization.

II. Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of the synthesized this compound derivatives, standardized antimicrobial susceptibility testing (AST) methods are employed. The following protocols for broth microdilution and agar (B569324) disk diffusion are widely accepted.[5][6][7]

Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Synthesized this compound derivative (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Compound Dilutions: Create a serial two-fold dilution of the this compound derivative in CAMHB directly in the 96-well plate.[5][6]

  • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5][6]

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[6]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5][6]

  • Reading Results: The MIC is the lowest concentration of the compound with no visible turbidity.[5][6]

Experimental Protocol 4: Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Solution of the synthesized this compound derivative

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate.[6]

  • Apply Disks: Aseptically place the paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.[6]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).[6]

III. Quantitative Data Summary

The following tables provide a structured format for presenting the antimicrobial activity data of synthesized this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDTarget MicroorganismGram StainMIC (µg/mL)Reference Compound (MIC, µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansFungi

Table 2: Zone of Inhibition for this compound Derivatives by Agar Disk Diffusion

Compound IDDisk Concentration (µ g/disk )Target MicroorganismGram StainZone of Inhibition (mm)Reference Compound (Zone, mm)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansFungi

IV. Visualizations

Diagram 1: Synthetic Workflow for this compound-Derived Antimicrobial Agents

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_screening Antimicrobial Screening This compound Substituted This compound chalcone Chalcone Derivative This compound->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclization screening Antimicrobial Susceptibility Testing pyrimidine->screening reagents1 Base (NaOH/KOH) Ethanol reagents1->chalcone reagents2 Urea/Thiourea Base, Ethanol reagents2->pyrimidine mic MIC Determination (Broth Microdilution) screening->mic zone Zone of Inhibition (Agar Disk Diffusion) screening->zone

Caption: Synthetic workflow for the preparation and antimicrobial screening of this compound derivatives.

Diagram 2: Proposed Mechanism of Action for Chalcone Antimicrobials

Mechanism_of_Action chalcone This compound-Derived Chalcone bacterial_cell Bacterial Cell chalcone->bacterial_cell Enters Cell cell_membrane Cell Membrane Disruption bacterial_cell->cell_membrane Interacts with enzyme_inhibition Enzyme Inhibition bacterial_cell->enzyme_inhibition cellular_processes Disruption of Cellular Processes cell_membrane->cellular_processes dna_gyrase DNA Gyrase enzyme_inhibition->dna_gyrase other_enzymes Other Cellular Enzymes enzyme_inhibition->other_enzymes dna_gyrase->cellular_processes other_enzymes->cellular_processes cell_death Bacterial Cell Death cellular_processes->cell_death

Caption: Hypothesized antimicrobial mechanism of action for this compound-derived chalcones.

References

Application Notes and Protocols for Ethanone Derivatives as MCR-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethanone derivatives as inhibitors of the Mobile Colistin (B93849) Resistance (MCR-1) enzyme, a significant threat in the landscape of antibiotic resistance. The provided protocols offer detailed methodologies for the synthesis, screening, and evaluation of these compounds to aid in the development of novel therapeutics to combat colistin-resistant Gram-negative bacteria.

Introduction to MCR-1 and this compound Derivatives

The emergence of the plasmid-mediated mcr-1 gene has compromised the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant (MDR) Gram-negative infections.[1][2] The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. This modification reduces the net negative charge of the bacterial surface, thereby decreasing its affinity for the positively charged colistin and conferring resistance.[3]

Recent research has identified 1-phenyl-2-(phenylamino) this compound derivatives as a promising class of MCR-1 inhibitors.[1][2][3] These small molecules have been shown to restore the susceptibility of mcr-1-positive bacteria to colistin, offering a potential avenue for combination therapy to treat otherwise untreatable infections.

Data Presentation

The following tables summarize the quantitative data on the efficacy of representative 1-phenyl-2-(phenylamino) this compound derivatives in potentiating colistin activity against an E. coli strain expressing MCR-1.

Table 1: Synergistic Activity of this compound Derivatives with Colistin against MCR-1-producing E. coli

Compound IDConcentration of this compound Derivative (µM)Colistin Concentration (µg/mL)Growth Inhibition of E. coli BL21(DE3) expressing mcr-1Reference
3 1002Complete[2]
6g < 1002Complete[2]
6h < 1002Complete[2]
6i < 1002Complete[2]
6n < 1002Complete[2]
6p 252Complete[1][2]
6q 252Complete[1][2]
6r < 1002Complete[2]

Note: The MIC of colistin alone for the E. coli BL21(DE3) expressing mcr-1 was reported to be 8 µg/mL. The objective of the screen was to identify compounds that could restore susceptibility to 2 µg/mL of colistin.[2]

Table 2: Enzymatic Inhibition of MCR-1 by this compound Derivatives

Compound IDConcentrationInhibition of PEA TransferReference
3 10 mMObserved[2]
6p 1.6 mMObserved[2]
6q 0.8 mMMore potent inhibition than 6p[2]

Note: The data is based on a Thin Layer Chromatography (TLC) based enzymatic assay. Specific IC50 values for these compounds have not been reported in the reviewed literature. The enzymatic assay protocol provided below can be adapted to determine IC50 values.

Mandatory Visualizations

MCR1_Signaling_Pathway cluster_membrane Bacterial Inner Membrane cluster_resistance Mechanism of Resistance MCR1 MCR-1 Enzyme LipidA Lipid A MCR1->LipidA PEA Transfer Modified_LipidA PEA-Lipid A MCR1->Modified_LipidA Catalyzes PE Phosphatidylethanolamine (PE) PE->MCR1 PEA Donor Colistin Colistin (Polymyxin E) Binding Electrostatic Interaction Colistin->Binding NoBinding Repulsion Colistin->NoBinding Binding->LipidA Binds to (negative charge) CellDeath Bacterial Cell Death Binding->CellDeath NoBinding->Modified_LipidA Repelled from (neutralized charge) CellSurvival Bacterial Cell Survival NoBinding->CellSurvival This compound This compound Derivative This compound->MCR1 Inhibits

Caption: MCR-1 signaling pathway and inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Checkerboard Checkerboard Assay (Synergy with Colistin) Characterization->Checkerboard TimeKill Time-Kill Assay Checkerboard->TimeKill EnzymaticAssay MCR-1 Enzymatic Assay (IC50 Determination) Checkerboard->EnzymaticAssay Toxicity Cytotoxicity Assay (e.g., on mammalian cells) EnzymaticAssay->Toxicity MouseModel Murine Infection Model (e.g., Thigh Infection) Toxicity->MouseModel Efficacy Evaluation of In Vivo Efficacy (Bacterial Load Reduction) MouseModel->Efficacy

Caption: Experimental workflow for the development of MCR-1 inhibitors.

Logical_Relationship MCR1_Positive MCR-1 Positive Bacterium Colistin_Resistance Colistin Resistance (High MIC) MCR1_Positive->Colistin_Resistance Effective_Treatment Effective Combination Therapy (Colistin + this compound Derivative) Ethanone_Derivative This compound Derivative (MCR-1 Inhibitor) MCR1_Inhibition MCR-1 Enzyme Inhibition Ethanone_Derivative->MCR1_Inhibition LipidA_Modification_Blocked Lipid A Modification is Blocked MCR1_Inhibition->LipidA_Modification_Blocked Colistin_Sensitivity_Restored Restoration of Colistin Sensitivity (Low MIC) LipidA_Modification_Blocked->Colistin_Sensitivity_Restored Colistin_Sensitivity_Restored->Effective_Treatment

References

The Role of Ethanone Derivatives in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Ethanone derivatives, particularly substituted acetophenones, have emerged as versatile and indispensable building blocks in the synthesis of a wide range of kinase inhibitors. The inherent reactivity of the this compound moiety, comprising a reactive ketone and an adaptable aromatic ring, allows for its elaboration into diverse heterocyclic scaffolds that are central to many approved and investigational kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of various classes of kinase inhibitors derived from this compound precursors. It also includes quantitative data on their biological activity and visual representations of key signaling pathways and experimental workflows to guide researchers in the field of drug discovery.

Introduction

The this compound scaffold, characterized by a carbonyl group attached to a methyl group and an aromatic ring, provides a strategic starting point for the construction of complex heterocyclic systems known to interact with the ATP-binding site of kinases. The ketone functionality is readily transformed through condensation and cyclization reactions, while the aromatic ring can be substituted to modulate potency, selectivity, and pharmacokinetic properties. This document will explore several key synthetic strategies that leverage this compound derivatives to build prominent kinase inhibitor scaffolds, including chalcones, pyrimidines, thiazoles, and quinazolines.

I. Synthesis of Chalcone-Based Kinase Inhibitors via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are biogenetic precursors to flavonoids and represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including kinase inhibition.[1] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an this compound derivative (e.g., acetophenone) and a substituted benzaldehyde (B42025).[2][3]

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This protocol describes a general method for the synthesis of chalcones from a substituted acetophenone (B1666503) and a substituted benzaldehyde.[3]

Materials:

  • Substituted Acetophenone (1 equivalent)

  • Substituted Benzaldehyde (1 equivalent)

  • Ethanol (B145695)

  • Potassium Hydroxide (B78521) (KOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve potassium hydroxide (KOH) in ethanol in a round-bottom flask and stir for 10 minutes.

  • To this solution, add the substituted acetophenone (1 equivalent) and stir for an additional 10 minutes.

  • Subsequently, add the substituted benzaldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 40 mL of ice-cold distilled water.

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives against different cancer cell lines.

Compound IDAcetophenone DerivativeBenzaldehyde DerivativeCancer Cell LineIC50 (µM)Reference
NCH-2 4-Nitroacetophenone4-ChlorobenzaldehydeHepG2> 2.7[4]
NCH-4 4-Nitroacetophenone4-FluorobenzaldehydeHepG2> 2.7[4]
NCH-5 4-Nitroacetophenone2,4-DichlorobenzaldehydeHepG2> 2.7[4]
NCH-6 4-Nitroacetophenone3,4,5-TrimethoxybenzaldehydeHepG2> 2.7[4]
NCH-8 4-Nitroacetophenone4-(Dimethylamino)benzaldehydeHepG2> 2.7[4]
NCH-10 4-Nitroacetophenone4-Hydroxy-3-methoxybenzaldehydeHepG2> 2.7[4]
Chalcone 12 Prenylated AcetophenoneVanillinMCF-74.19 ± 1.04[5]
Chalcone 13 Prenylated Acetophenone3,4,5-TrimethoxybenzaldehydeMCF-73.30 ± 0.92[5]

II. Synthesis of Pyrimidine-Based Kinase Inhibitors from Chalcones

The pyrimidine (B1678525) ring is a core scaffold in numerous FDA-approved kinase inhibitors. Chalcones serve as excellent precursors for the synthesis of pyrimidine derivatives through cyclocondensation reactions with reagents like urea (B33335) or guanidine.[6][7]

Experimental Protocol: Synthesis of a Thiophene-Bearing Pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine derivative from a chalcone precursor.[6]

Materials:

  • Substituted Chalcone (1 equivalent)

  • Urea (1.5 equivalents)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Reflux apparatus

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as sodium hydroxide (NaOH).

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

III. Hantzsch Thiazole (B1198619) Synthesis for Kinase Inhibitors

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore in many kinase inhibitors. The Hantzsch thiazole synthesis provides a direct route to this scaffold by reacting an α-haloketone (derived from an this compound) with a thiourea (B124793) or thioamide.[8][9][10]

Experimental Protocol: Synthesis of a 2-Hydrazinylthiazole Derivative

This protocol describes the synthesis of a 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.[8]

Materials:

  • Aryl-substituted thiosemicarbazone (0.001 mol)

  • 2-bromo-4-fluoroacetophenone (0.001 mol)

  • Absolute ethanol

  • Reflux apparatus

Procedure:

  • Combine the aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol in a round-bottom flask.

  • Heat the reaction mixture under reflux for 4–5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

IV. Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazoline is another key scaffold found in potent tyrosine kinase inhibitors. A common synthetic route involves the reaction of anthranilic acid derivatives with other reagents, which can be derived from ethanones.[11][12] For instance, a multi-step synthesis can involve the initial formation of a benzoxazinone (B8607429) from anthranilic acid, followed by reaction with an amino-substituted acetophenone derivative and subsequent cyclization.[13]

Experimental Protocol: Synthesis of Quinazolin-4-one from Anthranilic Acid

This protocol describes a general method for the synthesis of the quinazoline-4-one core.[12]

Materials:

  • Anthranilic acid (0.1 mol)

  • Formamide (B127407) (0.4 mol)

  • Glycerin bath

  • Two-neck flask with a reflux condenser

Procedure:

  • Place anthranilic acid (13.7 g, 0.1 mol) and formamide (16 ml, 0.4 mol) in a two-neck flask equipped with a reflux condenser.

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated and purified by recrystallization from a suitable solvent.

V. Biological Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of synthesized compounds on cancer cell lines, thereby determining their potential as anticancer agents.[14][15][16][17]

Experimental Protocol: General MTT Assay

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Culture medium

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570-600 nm.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

VI. Signaling Pathways and Visualizations

Understanding the signaling pathways targeted by the synthesized kinase inhibitors is crucial for rational drug design. Below are representations of key pathways and experimental workflows generated using the DOT language.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation (DNA Synthesis) ERK->Cell_Proliferation Cell_Survival Cell Survival (Anti-apoptosis) Akt->Cell_Survival Inhibitor This compound-Derived Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Chalcone_Synthesis_Workflow Start Substituted Acetophenone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base-catalyzed) Start->Reaction Intermediate Chalcone Intermediate Reaction->Intermediate Cyclization Cyclocondensation (e.g., with Urea) Intermediate->Cyclization Product Pyrimidine-Based Kinase Inhibitor Cyclization->Product

Caption: Workflow for pyrimidine synthesis from chalcones.

Hantzsch_Thiazole_Synthesis Acetophenone Acetophenone Derivative Halogenation α-Halogenation Acetophenone->Halogenation AlphaHalo α-Haloketone Halogenation->AlphaHalo Reaction Hantzsch Thiazole Synthesis AlphaHalo->Reaction Thiourea Thiourea/ Thioamide Thiourea->Reaction Product 2-Aminothiazole Kinase Inhibitor Reaction->Product

Caption: Hantzsch synthesis of 2-aminothiazole inhibitors.

Conclusion

This compound derivatives are demonstrably valuable and versatile starting materials for the synthesis of a diverse array of kinase inhibitors. The straightforward and well-established chemical transformations, such as the Claisen-Schmidt condensation and Hantzsch thiazole synthesis, provide accessible routes to privileged heterocyclic scaffolds. The protocols and data presented herein offer a foundational resource for researchers engaged in the design and development of novel kinase inhibitors, facilitating the exploration of chemical space around these core structures to optimize potency, selectivity, and overall drug-like properties.

References

Application Notes and Protocols for the Synthesis of Pyrazoloquinazoline Scaffolds from Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloquinazoline scaffolds are privileged heterocyclic structures in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols and application notes for the synthesis of pyrazoloquinazoline derivatives, utilizing readily available ethanone (acetophenone) derivatives as key starting materials. The methodologies presented focus on efficient, often one-pot, multi-component reactions, which offer significant advantages in terms of operational simplicity and the ability to generate diverse molecular libraries for biological screening.

Synthetic Strategy Overview

The synthesis of the pyrazoloquinazoline core from this compound derivatives can be achieved through a multi-component approach, which is a variation of the Friedländer annulation. This strategy involves the condensation of a substituted 2-aminoaryl this compound with a pyrazole (B372694) derivative containing an active methylene (B1212753) group, often in the presence of a suitable aldehyde. This method allows for the rapid construction of the complex heterocyclic system in a single step.

An alternative sequential approach involves the initial formation of a pyrazole intermediate from a β-ketoester (e.g., ethyl acetoacetate) and hydrazine, followed by a condensation reaction with a 2-aminoaryl this compound derivative. This document will focus on a one-pot, three-component reaction for the synthesis of a pyrazolo[3,4-b]quinoline scaffold, a core isomer of pyrazoloquinazolines.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]quinolines

This protocol describes a general procedure for the synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines from a 2-aminoacetophenone (B1585202) derivative, an aromatic aldehyde, and a pyrazolone.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, combine 2'-aminoacetophenone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure 4-aryl-1H-pyrazolo[3,4-b]quinoline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

Entry Aldehyde Product Yield (%) m.p. (°C)
1Benzaldehyde3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline85210-212
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline88225-227
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline92198-200
44-Nitrobenzaldehyde3-Methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline82240-242

Note: The data presented in this table are representative examples based on typical outcomes of the described reaction and may vary depending on the specific substrates and reaction conditions used.

Visualizations

Reaction Workflow

G General Workflow for the One-Pot Synthesis of Pyrazolo[3,4-b]quinolines cluster_reactants Starting Materials A 2'-Aminoacetophenone D Mixing in Glacial Acetic Acid A->D B Aromatic Aldehyde B->D C Pyrazolone C->D E Reflux (120 °C, 4-6h) D->E F Work-up and Purification E->F G Pyrazolo[3,4-b]quinoline Product F->G G Plausible Mechanism for the Friedländer-type Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization and Dehydration A Aromatic Aldehyde C Intermediate A (Benzylidene Pyrazolone) A->C B Pyrazolone B->C E Intermediate B C->E C->E Michael Addition D 2'-Aminoacetophenone D->E F Intermediate C E->F E->F Cyclization G Final Product (Pyrazolo[3,4-b]quinoline) F->G F->G Dehydration

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ethanone Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in ethanone synthesis and related reactions.

General Troubleshooting Workflow for Low Yield

Before diving into specific reaction troubleshooting, it's often helpful to follow a general workflow to diagnose the issue.

G start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check anhydrous_check Ensure Anhydrous Conditions (if applicable) reagent_check->anhydrous_check Reagents OK yield_ok Yield Improved reagent_check->yield_ok Impure Reagents/ Incorrect Stoichiometry Found & Corrected temp_check Optimize Reaction Temperature anhydrous_check->temp_check Conditions Dry anhydrous_check->yield_ok Moisture Contamination Found & Corrected time_check Adjust Reaction Time temp_check->time_check Temperature Optimized temp_check->yield_ok Suboptimal Temperature Found & Corrected catalyst_check Evaluate Catalyst Activity & Loading time_check->catalyst_check Time Optimized time_check->yield_ok Incorrect Reaction Time Found & Corrected workup_check Optimize Workup & Purification catalyst_check->workup_check Catalyst OK catalyst_check->yield_ok Catalyst Issue Found & Corrected workup_check->yield_ok Workup Optimized workup_check->yield_ok Product Loss During Workup Minimized

Caption: A stepwise workflow for troubleshooting low yields.

FAQs: Friedel-Crafts Acylation for this compound Synthesis

This is one of the most common methods for synthesizing aryl ethanones (e.g., acetophenone). Low yields often stem from issues with the catalyst, substrate, or reaction conditions.

Question: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?

Answer: The most frequent culprits for low yields in Friedel-Crafts acylation are:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in your glassware, solvent, or reagents will deactivate it. Always use flame-dried glassware and anhydrous solvents.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and the reaction may not proceed efficiently.[2][3]

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the reaction.[2][4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Poor Quality Reagents: The purity of your aromatic substrate and acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can lead to side reactions.[2]

Question: I'm observing the formation of multiple products. What could be the reason?

Answer: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[2] The introduction of an acyl group is deactivating, which usually prevents a second acylation.[2][5] To minimize this, ensure you are using a 1:1 stoichiometry of the acylating agent to the aromatic substrate and avoid excessively high temperatures.[3]

Question: My aromatic substrate has an -OH or -NH₂ group and the reaction isn't working. Why?

Answer: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation.[6] The lone pairs on the nitrogen or oxygen atoms coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[6][7]

Solution: Protect the functional group before acylation. For example, an amino group can be protected as an amide. The protected substrate can then undergo Friedel-Crafts acylation, followed by deprotection to yield the desired product.[7]

Data Presentation: Friedel-Crafts Acylation Parameters
ParameterIssueRecommended Action
Catalyst (e.g., AlCl₃) Inactive due to moistureUse fresh, anhydrous Lewis acid. Handle under an inert atmosphere.[3]
Insufficient amountUse at least a stoichiometric amount relative to the acylating agent.[4]
Substrate Deactivated (e.g., nitrobenzene)Consider alternative synthetic routes; Friedel-Crafts is likely unsuitable.[2][3]
Contains -OH or -NH₂ groupsProtect the functional group prior to acylation.[7]
Temperature Too lowThe reaction may not have sufficient energy to proceed. Try gentle heating (e.g., reflux at 60°C).[3]
Too highCan lead to side reactions and decomposition.[2]
Solvent Not anhydrousUse a freshly opened bottle of an anhydrous solvent or distill the solvent over a suitable drying agent.

FAQs: Aldol (B89426) Condensation Involving Ethanones

Low yields in aldol condensations, where this compound can act as the nucleophile (enolate) or electrophile, are often due to equilibrium issues or side reactions.

Question: My aldol condensation has a low yield. What are the primary reasons?

Answer: Low yields in aldol condensations can often be attributed to:

  • Unfavorable Equilibrium: The initial aldol addition is a reversible reaction, and the equilibrium may favor the starting materials, especially with ketones.[8] Driving the reaction to completion by removing water to form the enone product can help shift the equilibrium.

  • Side Reactions: Several competing reactions can reduce your yield.[8]

    • Self-condensation: In a crossed aldol reaction, the enolizable ketone (like acetophenone) can react with itself.[8]

    • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (like benzaldehyde) with a strong base, it can disproportionate into an alcohol and a carboxylic acid.[8]

    • Polymerization: Aldehydes are particularly prone to polymerization in the presence of acid or base.[8]

Question: I am performing a crossed aldol condensation with acetophenone (B1666503) and an aldehyde, but I'm getting a mixture of products. How can I improve selectivity?

Answer: To achieve a single major product in a crossed aldol condensation:

  • Use a Non-Enolizable Partner: One of the carbonyl compounds should not have α-hydrogens, meaning it cannot form an enolate. Aromatic aldehydes like benzaldehyde (B42025) are common choices for this.[8]

  • Use a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.[8]

  • Directed Aldol Reaction: For maximum control, pre-form the enolate of the ketone (e.g., acetophenone) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, add the second carbonyl compound (the electrophile).[9]

G cluster_0 Reactant A (Enolizable) A Acetophenone Enolate Enolate of A A->Enolate Base SelfA Self-Condensation Product of A Enolate->SelfA Reacts with A CrossedProduct Desired Crossed Aldol Product Enolate->CrossedProduct B Benzaldehyde

Caption: Competing pathways in a crossed aldol condensation.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of benzene (B151609) with acetic anhydride (B1165640).

Materials:

  • Anhydrous benzene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • 5% Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a reflux condenser. An outlet for HCl gas should be directed to a gas trap.[3]

  • Initial Charge: To the flask, add anhydrous benzene (40 mL) and anhydrous aluminum chloride (20 g).[3]

  • Addition of Acylating Agent: From the dropping funnel, add acetic anhydride (6.0 mL) dropwise to the stirred mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[3]

  • Reaction: After the addition is complete, heat the mixture in a water bath to maintain a gentle reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[3]

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice in a beaker. This will hydrolyze the aluminum chloride complex.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.[3]

    • Extract the aqueous layer twice with 20 mL portions of diethyl ether.[3]

    • Combine the organic layers and wash them successively with a 5% sodium hydroxide solution and then with water.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and then remove the solvents by distillation.[3]

  • Purification: Purify the crude acetophenone by fractional distillation, collecting the fraction that boils between 198-202°C.[3]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound product

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Chromatography column, flasks, etc.

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[10]

  • Elution:

    • Begin eluting with the least polar solvent (or solvent mixture).

    • Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

identifying and minimizing side reactions in Suzuki coupling of ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving ethanone (acetophenone) derivatives. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions, ensuring successful and efficient coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing a Suzuki coupling with acetophenone (B1666503) derivatives?

A1: When using acetophenone derivatives, particularly those with a boronic acid group on the phenyl ring (e.g., 4-acetylphenylboronic acid) or a halogen on the phenyl ring (e.g., 4-bromoacetophenone), you are likely to encounter three main side reactions:

  • Homocoupling: The self-coupling of two boronic acid molecules to form a symmetrical biaryl. For example, the homocoupling of 4-acetylphenylboronic acid results in 4,4'-diacetylbiphenyl.[1] This is often promoted by the presence of oxygen and palladium(II) species.[1][2]

  • Protodeboronation: The cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a common issue with electron-deficient boronic acids like 4-acetylphenylboronic acid.[1][3]

  • Dehalogenation: The reduction of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and solvents.[5]

Q2: Why is 4-acetylphenylboronic acid more prone to side reactions like homocoupling?

A2: The acetyl group is electron-withdrawing, which makes the attached phenyl ring electron-deficient. Electron-deficient arylboronic acids are known to be more susceptible to side reactions, including homocoupling and protodeboronation, compared to electron-rich or electronically neutral arylboronic acids.[1][3]

Q3: How does the presence of oxygen affect the reaction?

A3: Oxygen can significantly promote the homocoupling of the boronic acid.[2] It can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired homocoupled product.[1] Therefore, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

Q4: Can the choice of palladium catalyst and ligand influence the outcome of the reaction with acetophenone derivatives?

A4: Absolutely. For electron-deficient substrates like 4-acetylphenylboronic acid, the use of bulky, electron-rich phosphine (B1218219) ligands is often beneficial. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can improve the rate of the desired cross-coupling reaction relative to side reactions.[1][3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also help to minimize side reactions that are promoted by Pd(II) species.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
High levels of homocoupled byproduct (e.g., 4,4'-diacetylbiphenyl) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1][2]
Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, ensure efficient in-situ reduction of the Pd(II) precatalyst by the phosphine ligand or by adding a mild reducing agent.[1]
Significant amount of protodeboronation (loss of the boronic acid group) The reaction temperature is too high, or the reaction time is too long.Optimize the reaction temperature and time. Lowering the temperature may suppress side reactions more than the desired coupling. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[1]
The base is too strong or not suitable for the substrate.Screen different bases. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often effective for electron-deficient boronic acids.[1][3]
Presence of protic impurities (e.g., water) when not intended as a co-solvent.Use anhydrous solvents and reagents.
Formation of dehalogenated byproduct The palladium catalyst forms a palladium-hydride (Pd-H) species.Avoid using solvents that can act as a hydride source, such as alcohols, if possible. The choice of base can also influence the formation of Pd-H species.[5]
Low or no yield of the desired product Inefficient catalyst turnover or catalyst decomposition.For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle.[3]
Poor quality or degradation of the boronic acid.Use high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) which can generate the boronic acid in situ.[3][6]
Inappropriate choice of base.The base is crucial for activating the boronic acid. An empirical screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal conditions.[1][7]

Quantitative Data on Minimizing Homocoupling

The following table provides illustrative data on the effect of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct in the Suzuki coupling of an aryl halide with 4-acetylphenylboronic acid.

Entry Catalyst Ligand Base Atmosphere Desired Product Yield (%) Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃K₂CO₃Air4530
2Pd(OAc)₂PPh₃K₂CO₃Argon7510
3Pd₂(dba)₃SPhosK₃PO₄Argon92<5
4Pd(PPh₃)₄-Cs₂CO₃Argon88<5

Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromoacetophenone with an Arylboronic Acid

This protocol is optimized to minimize side reactions.

Reagents and Materials:

  • 4-Bromoacetophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoacetophenone, the arylboronic acid, and K₃PO₄.

  • In a separate flask, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water to achieve a dioxane/water ratio of approximately 4:1.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Visualizations

Catalytic Cycles

Suzuki_Coupling_Side_Reactions cluster_desired Desired Suzuki Coupling Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_arx Ar-Pd(II)-X L₂ oa->pd2_arx tm Transmetalation (Ar'B(OH)₂) pd2_arx->tm pd2_arar Ar-Pd(II)-Ar' L₂ tm->pd2_arar re Reductive Elimination pd2_arar->re re->pd0 product Ar-Ar' re->product pd0_side Pd(0)L₂ ox Oxidation (O₂) pd0_side->ox pd2 Pd(II)L₂ ox->pd2 tm1 Transmetalation (Ar'B(OH)₂) pd2->tm1 pd2_ar1 Ar'-Pd(II)-OH L₂ tm1->pd2_ar1 tm2 Transmetalation (Ar'B(OH)₂) pd2_ar1->tm2 pd2_ar2 Ar'-Pd(II)-Ar' L₂ tm2->pd2_ar2 re_side Reductive Elimination pd2_ar2->re_side re_side->pd0_side homo_product Ar'-Ar' re_side->homo_product

Caption: Catalytic cycles for the desired Suzuki coupling and the competing homocoupling side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suzuki Coupling of this compound Derivative check_yield Low Yield or Complex Mixture? start->check_yield analyze_byproducts Analyze Byproducts by LC-MS/NMR check_yield->analyze_byproducts Yes success Successful Coupling check_yield->success No homocoupling Predominant Homocoupling? analyze_byproducts->homocoupling protodeboronation Significant Protodeboronation? homocoupling->protodeboronation No sol_homo Degas Solvents Rigorously Use Pd(0) Precatalyst Use Bulky, Electron-Rich Ligand homocoupling->sol_homo Yes dehalogenation Dehalogenation Observed? protodeboronation->dehalogenation No sol_proto Lower Reaction Temperature Optimize Reaction Time Screen Weaker Bases Use Boronic Ester protodeboronation->sol_proto Yes optimize_conditions Optimize General Conditions dehalogenation->optimize_conditions No sol_dehalo Change Solvent Screen Alternative Bases dehalogenation->sol_dehalo Yes sol_general Screen Catalysts/Ligands Verify Reagent Purity Optimize Base and Solvent optimize_conditions->sol_general sol_homo->analyze_byproducts sol_proto->analyze_byproducts sol_dehalo->analyze_byproducts sol_general->analyze_byproducts

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling of this compound derivatives.

References

Technical Support Center: Purification of Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of ethanone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives, providing potential causes and solutions in a clear question-and-answer format.

Recrystallization Issues

Q1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What can I do?

A1: "Oiling out," where the compound separates as a liquid, is a common problem, especially with low-melting point solids.[1]

  • Possible Causes & Solutions:

    • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • High solute concentration: The solution may be supersaturated. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.

    • Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of your compound.[1] Consider a lower-boiling point solvent or a different solvent system. A good starting point for solvent selection is to use a solvent with a similar functional group to your this compound derivative.[1]

    • Impurity presence: Significant impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like column chromatography.

Q2: No crystals are forming after cooling the recrystallization solution. What should I do?

A2: This is a common issue that can often be resolved with a few simple techniques.

  • Possible Causes & Solutions:

    • Too much solvent: The solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

    • Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[1]

    • Insufficient cooling: Ensure the flask has been cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize crystal formation.[1]

Q3: The yield of my recrystallized this compound derivative is very low. How can I improve it?

A3: Low yield can be frustrating, but there are several factors to consider to optimize your recovery.

  • Possible Causes & Solutions:

    • Compound solubility: Your compound may be too soluble in the cold solvent.[1] Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product.[1] You could also try a different solvent system where the compound has lower solubility at cold temperatures.

    • Premature crystallization: If you performed a hot filtration step, the product may have crystallized prematurely on the filter paper or in the funnel. Use a pre-heated funnel and flask for the hot filtration.[1]

    • Incomplete transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel during collection.

Chromatography & Extraction Issues

Q4: I am having difficulty separating regioisomers of my substituted acetophenone (B1666503) using column chromatography. What can I do?

A4: Regioisomers often have very similar polarities, making their separation challenging.

  • Possible Causes & Solutions:

    • Inappropriate stationary phase: Standard silica (B1680970) gel may not provide sufficient selectivity. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Suboptimal mobile phase: The polarity of your eluent may not be ideal for resolving the isomers. Try a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between the isomers.

    • Column overloading: Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of your column.

Q5: How can I remove unreacted starting materials, such as the aromatic hydrocarbon, from my Friedel-Crafts acylation reaction mixture?

A5: Unreacted starting materials are a common impurity in Friedel-Crafts reactions.

  • Possible Causes & Solutions:

    • Column Chromatography: This is often the most effective method. A non-polar starting material will typically elute before the more polar ketone product on a normal-phase column (e.g., silica gel).

    • Liquid-Liquid Extraction: If the starting material is non-polar and the this compound derivative has some polarity, a liquid-liquid extraction with immiscible solvents (e.g., hexane (B92381) and a more polar solvent) might be effective.

    • Recrystallization: If the solubility difference between the starting material and the product is significant in a particular solvent, recrystallization can be a viable option.

Q6: My purified this compound derivative is still colored. How can I remove colored impurities?

A6: Colored impurities can often be removed with an additional treatment step.

  • Possible Causes & Solutions:

    • Adsorbent treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed by hot filtration.[1] Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation: Purity & Yield

The following tables summarize typical quantitative data for the purification of this compound derivatives using various techniques. Note that actual results will vary depending on the specific compound, the nature and amount of impurities, and the experimental conditions.

Table 1: Recrystallization of this compound Derivatives

This compound DerivativeInitial Purity (by GC-MS/HPLC)Purity after RecrystallizationTypical YieldCommon Impurities Removed
1-(3-Bromopyridin-2-yl)this compound~95%>99%70-85%Starting materials, side-products
2,2-Dibromo-1,2-diphenyl-1-ethanone~90-95%>98%70-90%Minor impurities
1-(2-naphthalenyl)this compoundCrudeSolid (purity not specified)Not specifiedByproducts from Friedel-Crafts acylation

Table 2: Column Chromatography of this compound Derivatives

This compound DerivativeInitial PurityPurity after ChromatographyTypical YieldStationary PhaseMobile Phase Example
2,2-Dibromo-1,2-diphenyl-1-ethanone70-90%>99%80-95%Silica GelHexane/Ethyl Acetate Gradient
General Aromatic KetonesVariable>99%70-90%Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol (B129727)

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound derivatives and may require optimization.[1]

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.[1] Common systems include ethanol/water or acetone/hexane.[1]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol, acetone) and gently heat to dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Induce Crystallization: While the solution is still warm, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy.[1] If it becomes too cloudy, add a few drops of the "good" solvent until it clears.[1]

  • Cooling: Allow the flask to cool slowly to room temperature without disturbance to encourage the formation of large crystals.[1]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.[1]

  • Drying: Dry the purified crystals under vacuum, for example, in a desiccator.[1]

Protocol 2: General Column Chromatography Procedure

This protocol outlines a general procedure for the purification of this compound derivatives using column chromatography.

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (typically silica gel) and a mobile phase system that provides good separation of your target compound from impurities based on TLC analysis.

  • Column Packing: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Liquid-Liquid Extraction with Bisulfite

This protocol is useful for removing aldehydes and some reactive ketones from a mixture.[2]

  • Dissolution: Dissolve the mixture containing the this compound derivative in a water-miscible solvent like methanol or dimethylformamide.[2]

  • Bisulfite Addition: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[2]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) and water to the separatory funnel and shake again.[2]

  • Separation: Allow the layers to separate. The charged bisulfite adduct of the reactive ketone will be in the aqueous layer, while the desired, less reactive this compound derivative will remain in the organic layer.[2]

  • Work-up: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent to isolate the purified product.

Visualizations

Diagram 1: General Workflow for this compound Derivative Purification

G Crude Crude this compound Derivative Analysis1 Purity Analysis (TLC, HPLC, GC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Purification Purification Step Decision1->Purification No Pure Pure this compound Derivative Decision1->Pure Yes Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Extraction Liquid-Liquid Extraction Purification->Extraction Analysis2 Purity Analysis (TLC, HPLC, GC-MS) Recrystallization->Analysis2 Chromatography->Analysis2 Extraction->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->Pure Yes Further Further Purification Decision2->Further No

Caption: A logical workflow for the purification and analysis of this compound derivatives.

Diagram 2: Troubleshooting Recrystallization Issues

G Start Recrystallization Problem OilingOut Compound 'Oiling Out'? Start->OilingOut NoCrystals No Crystals Forming? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol1 Cool Slowly Change Solvent OilingOut->Sol1 Yes Sol2 Reduce Solvent Scratch Flask / Seed NoCrystals->Sol2 Yes Sol3 Cool Thoroughly Pre-heat Funnel LowYield->Sol3 Yes Success Successful Crystallization Sol1->Success Sol2->Success Sol3->Success

Caption: A troubleshooting guide for common recrystallization problems.

Diagram 3: Experimental Workflow for Column Chromatography

G Start Start TLC TLC Analysis of Crude Mixture Start->TLC Select Select Stationary & Mobile Phase TLC->Select Pack Pack Column Select->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: A step-by-step workflow for purification by column chromatography.

References

improving the regioselectivity of Friedel-Crafts acylation for ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Friedel-Crafts acylation for ethanone synthesis.

Troubleshooting Guide

Problem 1: Low Yield of Acylated Product

Question: I am experiencing a low yield of my desired this compound product. What are the potential causes and how can I resolve this?

Answer: Low yields in Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Ensure that the catalyst is anhydrous and has been stored correctly to prevent deactivation. Using a fresh or properly stored container of the Lewis acid is advisable.[3]

  • Insufficient Reaction Time or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider moderately increasing the temperature or extending the reaction time.[3]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it towards electrophilic substitution, hindering the reaction.[1] In such cases, employing a more potent Lewis acid or a more reactive acylating agent may be necessary.

  • Improper Workup: Product loss can occur during the workup phase. Quenching the reaction by pouring the mixture onto a combination of ice and concentrated HCl with vigorous stirring can help. If an emulsion forms, adding a saturated solution of NaCl (brine) can aid in separating the layers.[2]

Problem 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

Question: My reaction is producing a significant amount of the undesired isomer. How can I improve the regioselectivity for the desired this compound product?

Answer: Achieving high regioselectivity, particularly favoring the para isomer, is a common challenge. Several factors influence the ortho/para ratio.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can facilitate migration to the less sterically hindered para position.[4] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-substituted (kinetic) product, whereas polar solvents like nitrobenzene (B124822) lead to the beta-substituted (thermodynamic) product.[2][5]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer, which is often the kinetic product.[4] Conversely, higher temperatures can promote the formation of the thermodynamically more stable ortho isomer.[4]

  • Steric Hindrance: The size of both the acylating agent and any existing substituents on the aromatic ring can influence regioselectivity. Bulky groups will sterically hinder the ortho position, thus favoring para substitution.[1][6]

  • Catalyst Selection: The choice and amount of the Lewis acid can affect the product distribution. While stoichiometric amounts of catalysts like AlCl₃ are common, exploring milder Lewis acids or even Brønsted acids might offer better selectivity in certain cases.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for introducing an alkyl group?

A1: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents polysubstitution.[1][7][8] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to multiple alkylations.[9][10] Secondly, the acylium ion intermediate in acylation is stabilized by resonance and does not undergo carbocation rearrangements, which is a common issue in alkylation.[8][11] The resulting ketone can then be reduced to the desired alkyl group.[8]

Q2: Can I perform Friedel-Crafts acylation on an aromatic ring containing an amine or hydroxyl group?

A2: No, aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts acylation.[2] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid catalyst, forming a complex that deactivates the catalyst and the aromatic ring.[2][10]

Q3: Is it possible to achieve ortho-selectivity in Friedel-Crafts acylation?

A3: While para-selectivity is more common due to sterics, ortho-selectivity can be favored under certain conditions. The use of non-polar solvents can promote the formation of the ortho product.[4] Additionally, the presence of a directing group that can chelate with the Lewis acid and the incoming acyl group can favor substitution at the ortho position.

Q4: What is the role of the Lewis acid in the reaction mechanism?

A4: The Lewis acid, such as AlCl₃, coordinates to the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Major ProductReference
Toluene (B28343)Acetyl ChlorideAlCl₃Carbon Disulfide0p-methylacetophenone[2]
TolueneAcetyl ChlorideAlCl₃Nitrobenzene0Mixture of o and p[2]
AnisoleAcetyl ChlorideAlCl₃Carbon DisulfideRoom Tempp-methoxyacetophenone[12]
NaphthaleneAcetyl ChlorideAlCl₃Carbon DisulfideRoom Temp1-acetylnaphthalene (kinetic)[5]
NaphthaleneAcetyl ChlorideAlCl₃NitrobenzeneRoom Temp2-acetylnaphthalene (thermodynamic)[5]
3,3'-dimethylbiphenylAcetyl ChlorideAlCl₃1,2-dichloroethaneBoiling4-acetyl-3,3'-dimethylbiphenyl[13]

Experimental Protocols

Representative Protocol for the Regioselective Synthesis of p-methylacetophenone

This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation.

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous carbon disulfide (or dichloromethane) and anhydrous aluminum chloride. Cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition of Acylating Agent: Slowly add acetyl chloride to the stirred suspension of aluminum chloride in the solvent.

  • Addition of Aromatic Substrate: To this mixture, add toluene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure p-methylacetophenone.

Visualizations

G Simplified Mechanism of Friedel-Crafts Acylation reagents Acyl Halide (R-CO-Cl) + Lewis Acid (AlCl₃) acylium Formation of Acylium Ion [R-C=O]⁺ reagents->acylium Catalyst Activation intermediate Electrophilic Attack & Formation of σ-complex (Arenium Ion) acylium->intermediate Electrophilic Aromatic Substitution aromatic Aromatic Ring (e.g., Benzene derivative) aromatic->intermediate product Deprotonation & Formation of Aryl Ketone intermediate->product Regeneration of Aromaticity

Caption: Simplified mechanism of Friedel-Crafts acylation.

G Experimental Workflow for Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Solvent and AlCl₃, Cool to 0-5 °C setup->reagents add_acyl 3. Slowly Add Acyl Chloride reagents->add_acyl add_aromatic 4. Add Aromatic Substrate Dropwise add_acyl->add_aromatic stir 5. Stir at 0-5 °C (Monitor by TLC) add_aromatic->stir quench 6. Quench with Ice and HCl stir->quench extract 7. Extract and Wash Organic Layer quench->extract dry 8. Dry and Evaporate Solvent extract->dry purify 9. Purify Product (Distillation/Recrystallization) dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

G Factors Influencing Regioselectivity cluster_temp Temperature Effect cluster_solvent Solvent Effect cluster_sterics Steric Effect center Regioselectivity (ortho vs. para) temp Temperature temp->center solvent Solvent Polarity solvent->center sterics Steric Hindrance sterics->center catalyst Catalyst Choice catalyst->center low_T Low Temp para Favors para (Kinetic Product) low_T->para high_T High Temp ortho Favors ortho (Thermodynamic Product) high_T->ortho polar Polar Solvent polar->para nonpolar Non-polar Solvent nonpolar->ortho bulky Bulky Substituents/ Acylating Agent bulky->para

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

References

overcoming steric hindrance in reactions involving ortho-substituted ethanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming steric hindrance in reactions involving ortho-substituted acetophenones. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges posed by sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with ortho-substituted acetophenones?

The main difficulty arises from steric hindrance. A substituent at the ortho-position (adjacent to the acetyl group) physically blocks the carbonyl carbon, impeding the approach of nucleophiles or reagents. This steric crowding can significantly decrease reaction rates, lower yields, or prevent the reaction from occurring altogether. Additionally, the ortho-substituent can influence the electronic properties of the acetyl group through "steric inhibition of resonance," where the acetyl group is twisted out of the plane of the aromatic ring, altering its reactivity.[1][2]

Q2: Are there general strategies to improve reaction success with these substrates?

Yes, several general approaches can be effective:

  • Increase Reaction Temperature: Supplying more thermal energy can help reacting molecules overcome the activation energy barrier imposed by steric hindrance.

  • Use Smaller Reagents: When possible, selecting smaller, less bulky nucleophiles or reagents can facilitate easier access to the sterically shielded carbonyl group.

  • Employ Catalysis: Utilizing specialized catalysts can provide an alternative reaction pathway with a lower activation energy, bypassing the sterically demanding uncatalyzed route. Organocatalysts and transition metal catalysts are often employed.[3][4]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating reactions with sterically hindered substrates.[5][6][7] Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[6][8]

Q3: How does microwave irradiation specifically help overcome steric hindrance?

Microwave energy efficiently transfers energy to polar molecules, causing rapid internal heating.[6][7] This leads to higher localized temperatures than conventional oil baths, which can provide the necessary energy to overcome the steric barrier. This technique has been successfully used in Mannich reactions and the synthesis of chalcones from substituted acetophenones, offering advantages like faster reaction times, cleaner products, and often solvent-free conditions.[5][8][9]

Troubleshooting Guides by Reaction Type

Nucleophilic Addition: Grignard Reactions

Problem: My Grignard reaction with an ortho-substituted acetophenone (B1666503) is giving very low yield of the tertiary alcohol, and I am recovering most of my starting material.[10]

Possible Causes & Troubleshooting Steps:

  • Steric Hindrance: The primary cause is the difficulty of the bulky Grignard reagent accessing the hindered carbonyl.

    • Solution 1: Use a More Reactive Grignard Reagent: Switch from an alkylmagnesium chloride (RMgCl) to a bromide (RMgBr) or iodide (RMgI), which can be more reactive.

    • Solution 2: Add a Lewis Acid: Incorporating a Lewis acid like cerium(III) chloride (CeCl₃) (the Luche reduction conditions can be adapted) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

    • Solution 3: Increase Temperature: While Grignard reactions are often run at low temperatures, carefully increasing the temperature or allowing the reaction to warm to room temperature for a longer period may improve conversion.

  • Side Reactions: The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate, or as a reducing agent, especially with bulky ketones.[10]

    • Solution: Use an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents and may favor the addition pathway.

Olefination: The Wittig Reaction

Problem: The Wittig reaction with my ortho-substituted acetophenone is slow and results in a poor yield of the desired alkene.[11]

Possible Causes & Troubleshooting Steps:

  • Reduced Ketone Reactivity: Steric hindrance around the ketone is the most likely culprit, slowing down the initial attack of the ylide.[11]

    • Solution 1: Use a More Reactive Ylide: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are significantly more reactive than stabilized ylides and are more likely to react with hindered ketones.[12]

    • Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig ylides. This is often the preferred method for reacting with sterically hindered ketones.[11]

    • Solution 3: Increase Reaction Temperature: Refluxing in a higher-boiling solvent like THF or toluene (B28343) may be necessary to drive the reaction to completion.

Reduction Reactions

Problem: The reduction of my ortho-substituted acetophenone with sodium borohydride (B1222165) (NaBH₄) is sluggish and incomplete.

Possible Causes & Troubleshooting Steps:

  • Slow Hydride Delivery: The ortho-substituent impedes the approach of the borohydride complex to the carbonyl carbon.

    • Solution 1: Use a Less Hindered Hydride Source: Lithium aluminium hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and can be effective where NaBH₄ fails. However, it requires anhydrous conditions and a more careful workup.

    • Solution 2: Catalytic Hydrogenation: This method can be highly effective for hindered ketones. Catalysts like Pd/C, PtO₂, or specialized asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can provide high conversion and, in the asymmetric case, high enantioselectivity.[13][14]

    • Solution 3: Consider Biocatalysis: Certain microorganisms or isolated enzymes can reduce bulky ketones with high chemoselectivity and enantioselectivity, offering a green alternative.[15]

Palladium-Catalyzed Cross-Coupling Reactions

Problem: I am attempting an α-arylation of an ortho-substituted acetophenone, but the reaction is not proceeding efficiently.

Possible Causes & Troubleshooting Steps:

  • Inefficient C-H Activation/Coupling: The steric bulk can hinder the formation of the necessary palladium-enolate or interfere with the reductive elimination step.

    • Solution 1: Ligand Optimization: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often required to promote the desired coupling with sterically demanding substrates.[16]

    • Solution 2: Base and Solvent Screening: The base and solvent system can dramatically influence the outcome. Strong, non-nucleophilic bases like NaO-t-Bu or LHMDS are commonly used. Aprotic polar solvents or non-polar aromatic solvents like toluene may be effective.

    • Solution 3: Alternative Coupling Strategy: If direct α-arylation is failing, consider an alternative route. For instance, α-bromination of the acetophenone followed by a Suzuki or Stille coupling may be a more viable two-step approach.

Quantitative Data Summary

The following table summarizes yields for the microwave-assisted synthesis of chalcones (a Claisen-Schmidt condensation), demonstrating the effectiveness of this technique for hindered substrates.

Table 1: Microwave-Assisted Synthesis of Chalcones from Substituted Acetophenones

Acetophenone SubstrateAldehydeCatalyst / ConditionsTime (min)Yield (%)Reference
4-Methoxyacetophenone4-MethoxybenzaldehydeBoric Acid (20 mol%), 160 °C, MW2095 (conversion)[8]
o-Hydroxy acetophenoneBenzaldehydeAnhydrous K₂CO₃, Solvent-free, MW3-585-90[9]
o-Hydroxy acetophenone4-ChlorobenzaldehydeAnhydrous K₂CO₃, Solvent-free, MW3-585-90[9]
Acetophenone4-HydroxybenzaldehydeNaOH, Ethanol (B145695), MW1.598[6]
4-Chloroacetophenone4-HydroxybenzaldehydeNaOH, Ethanol, MW290[6]

Detailed Experimental Protocol

General Protocol for Microwave-Assisted Claisen-Schmidt Condensation

This protocol provides a general method for synthesizing chalcones from ortho-substituted acetophenones and aromatic aldehydes, adapted from literature procedures.[8][9]

Materials:

  • Ortho-substituted acetophenone (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Catalyst: Anhydrous potassium carbonate (K₂CO₃) or Boric Acid (H₃BO₃) (approx. 0.2 - 0.5 mmol)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Dedicated microwave reactor with temperature and pressure controls

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation: To the microwave reaction vessel, add the ortho-substituted acetophenone (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the chosen catalyst (e.g., anhydrous K₂CO₃). If a solvent-free reaction is intended, ensure the reagents are well-mixed.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-160 °C) for a predetermined time (e.g., 5-20 minutes). Monitor the reaction progress by TLC if possible.

  • Workup: After irradiation, allow the vessel to cool to room temperature. Add ethanol (10-15 mL) to the crude reaction mixture and stir to dissolve the product. In some cases, the product may precipitate upon cooling.

  • Isolation: If the product precipitates, collect the solid by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold water or a water/ethanol mixture to remove the catalyst and any unreacted aldehyde.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).

Safety Precautions:

  • Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not safe for laboratory use.

  • Ensure reaction vessels are not filled more than two-thirds of their volume.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Parameter Optimization cluster_strategy Advanced Strategies Start Low Yield / No Reaction in Ortho-Substituted System Purity Verify Reagent Purity & Anhydrous Conditions Start->Purity Stoichiometry Confirm Stoichiometry & Reagent Activity Purity->Stoichiometry If OK Conditions Modify Reaction Conditions: - Increase Temperature - Increase Time - Use Microwave Stoichiometry->Conditions If OK Reagents Change Reagents: - Smaller Nucleophile - More Potent Reagent (e.g., LiAlH4 vs NaBH4) Conditions->Reagents If fails End Reaction Optimized Conditions->End Success Catalysis Optimize Catalyst System: - Screen Ligands (e.g., XPhos) - Add Lewis Acid (e.g., CeCl3) Reagents->Catalysis If fails Reagents->End Success HWE Consider Alternative Reaction: (e.g., HWE vs Wittig) Catalysis->HWE If fails Catalysis->End Success Route Redesign Synthetic Route HWE->Route If fails HWE->End Success

Caption: Troubleshooting workflow for low-yield reactions.

Caption: Steric shielding of the carbonyl group by an ortho-substituent.

References

Technical Support Center: Managing Protodebromination in Ethanone Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage protodebromination as a side reaction during ethanone coupling experiments.

Troubleshooting Guide

Question: I am observing a significant amount of the protodebrominated side-product (this compound) in my cross-coupling reaction with a bromothis compound derivative. What are the likely causes and how can I mitigate this?

Answer:

Significant protodebromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyura and Heck couplings.[1] This unwanted reaction consumes your starting material and complicates purification. The primary causes can be traced back to the reaction conditions and the stability of the catalytic intermediates.

Here is a step-by-step guide to troubleshoot and minimize protodebromination:

1. Re-evaluate Your Catalyst System:

  • Issue: The oxidative addition of the palladium catalyst to the aryl bromide may be slow or reversible, or the subsequent steps in the catalytic cycle (transmetalation or reductive elimination) may be too slow. This increases the lifetime of palladium-hydride species that can lead to protodebromination.

  • Solutions:

    • Ligand Choice: The electronic and steric properties of the phosphine (B1218219) ligand are critical. While sterically hindered ligands are often used to promote difficult couplings, they can sometimes paradoxically impede the desired reaction, allowing side reactions like protodeboronation (a related issue in Suzuki couplings) to become more prominent.[2] Consider screening a variety of ligands, including both electron-rich and electron-poor options, as well as those with different steric bulk. Buchwald and trialkylphosphine ligands are known to accelerate oxidative addition.[3]

    • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active Pd(0) catalyst. Ensure you are using a high-quality precursor and consider pre-catalyst systems that are known for their efficiency.

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. Optimization of the catalyst loading, often in the range of 0.25-5 mol%, is recommended.[4]

2. Optimize the Base and Solvent System:

  • Issue: The base and solvent play a crucial role in the catalytic cycle and can also promote protodebromination. The presence of water or other protic sources is a major contributor to this side reaction.

  • Solutions:

    • Choice of Base: The strength and type of base are important. For Suzuki couplings, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common.[3][5] The base's role is to activate the boronic acid, but overly strong bases or the presence of hydroxide (B78521) can accelerate protodeboronation.[2] A thorough screening of bases is often necessary.

    • Anhydrous Conditions: Rigorously dry all solvents and reagents. The use of anhydrous solvents (e.g., dioxane, THF, DMF) is critical. Consider running the reaction under inert atmosphere (e.g., argon or nitrogen) to exclude moisture. While some Suzuki couplings with K₃PO₄ may require a small amount of water to function, excess water will promote protodebromination.[3]

    • Solvent Polarity: The polarity of the solvent can affect catalyst stability and reaction rates. Aprotic polar solvents like DMF or DMSO are often used, but screening different solvents is advisable.[6]

3. Control Reaction Parameters:

  • Issue: High temperatures and long reaction times can lead to catalyst decomposition and an increase in side reactions.

  • Solutions:

    • Lower Reaction Temperature: Decreasing the reaction temperature can sometimes reduce the rate of protodebromination more significantly than the rate of the desired coupling reaction.[6]

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction to avoid prolonged heating that could lead to product degradation or increased side-product formation. Microwave-assisted synthesis can often reduce reaction times, minimizing the opportunity for catalyst decomposition.[6]

4. Consider Alternative Coupling Partners and Strategies:

  • Issue: The stability of the coupling partner, particularly boronic acids in Suzuki reactions, can be a limiting factor.

  • Solutions:

    • Boronic Acid Derivatives: For Suzuki couplings, consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[1] These reagents employ a "slow release" strategy, keeping the concentration of the reactive boronic acid low throughout the reaction, which minimizes side reactions.[1]

    • Alternative Coupling Reactions: If protodebromination remains a persistent issue, consider alternative cross-coupling reactions that do not use reagents prone to protonolysis. For example, a Stille coupling can be performed under anhydrous conditions, and the transmetalation step is often faster, reducing the lifetime of sensitive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination?

Protodebromination is a chemical reaction where a carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. In the context of cross-coupling reactions, it is an undesired side reaction that leads to the formation of a hydrodehalogenated byproduct from the aryl halide starting material.[1]

Q2: Are electron-rich or electron-poor bromoethanones more susceptible to protodebromination?

Bromoethanones with electron-donating groups on the aromatic ring are generally more electron-rich. This can make the oxidative addition step of the catalytic cycle more challenging.[3] A slower oxidative addition can increase the opportunity for competing side reactions, potentially leading to more protodebromination.

Q3: How does the choice of halide (F, Cl, Br, I) affect the likelihood of protodebromination?

The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F. While using a more reactive halide like an aryl iodide might speed up the desired coupling reaction, the principles for avoiding protodehalogenation remain the same. The key is to ensure the subsequent steps in the catalytic cycle are fast enough to outcompete the side reaction.

Q4: Can I just add more of the bromothis compound starting material to drive the reaction to completion?

Adding an excess of one reagent can sometimes be a practical strategy in medicinal chemistry to obtain enough of the desired product for testing.[7] However, this does not address the underlying issue of the side reaction and will lead to lower yields based on the limiting reagent and more complex purification. It is generally better to optimize the reaction conditions to minimize the side reaction.

Q5: What analytical techniques are best for monitoring the formation of the protodebrominated product?

Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of the reaction. They can be used to quantify the ratio of the desired coupled product to the protodebrominated this compound byproduct, allowing for effective optimization of reaction conditions.

Data on Reaction Parameter Optimization

The following tables summarize the impact of various reaction parameters on the outcome of this compound coupling reactions, with a focus on minimizing protodebromination.

Table 1: Effect of Different Bases on the Suzuki-Miyura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntryBase (2.0 mmol)SolventTemperature (°C)Time (h)Conversion (%)
1NaHCO₃DMA10024Good
2NaOAcDMA10024Good
3Na₂CO₃DMA10024Excellent
4K₂CO₃DMA10024Good
5Et₃NDMA10024Good

Data adapted from a study on a magnetic supported palladium catalyst, highlighting that Na₂CO₃ provided the best conversion under these specific conditions.[4]

Table 2: Influence of Solvent on Heck Reaction Yield

EntrySolventYield (%)
1DMSO95
2DMA85

Data from a Heck reaction of 4-t-butylphenyl bromide with indene, indicating that the choice of solvent can significantly impact the yield.[6]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyura Coupling of a Bromothis compound with Minimized Protodebromination

This protocol provides a general guideline. Specific conditions should be optimized for each substrate combination.

Materials:

  • Bromothis compound derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Anhydrous co-solvent if necessary (e.g., water, carefully controlled amount)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: Ensure all glassware is oven-dried. The base should be freshly ground to a fine powder and dried under vacuum if necessary. Solvents should be passed through a solvent purification system or used from a freshly opened bottle of anhydrous grade.

  • Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the bromothis compound, the arylboronic acid, the base, and the palladium catalyst.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas three times to remove any oxygen.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired coupled product from the protodebrominated byproduct and other impurities.

Visualizations

Troubleshooting_Workflow start High Protodebromination Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst screen_ligands Screen Electronically & Sterically Diverse Ligands check_catalyst->screen_ligands optimize_loading Optimize Catalyst Loading (0.25-5 mol%) check_catalyst->optimize_loading change_precursor Try Different Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) check_catalyst->change_precursor end Protodebromination Minimized check_catalyst->end check_conditions Step 2: Optimize Base & Solvent screen_ligands->check_conditions optimize_loading->check_conditions change_precursor->check_conditions anhydrous Ensure Rigorously Anhydrous Conditions check_conditions->anhydrous screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, Na2CO3) check_conditions->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) check_conditions->screen_solvents check_conditions->end check_params Step 3: Control Reaction Parameters anhydrous->check_params screen_bases->check_params screen_solvents->check_params lower_temp Lower Reaction Temperature check_params->lower_temp monitor_time Monitor Reaction Time Closely check_params->monitor_time check_params->end alternative_strategy Step 4: Consider Alternative Strategies lower_temp->alternative_strategy monitor_time->alternative_strategy boron_derivs Use Stable Boron Reagents (MIDA esters, Trifluoroborates) alternative_strategy->boron_derivs alt_coupling Switch to Alternative Coupling (e.g., Stille Coupling) alternative_strategy->alt_coupling boron_derivs->end alt_coupling->end

Caption: Troubleshooting workflow for minimizing protodebromination.

Competing_Pathways cluster_desired Desired Coupling Pathway cluster_side_reaction Protodebromination Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa ar_pd_br Ar-Pd(II)-Br oa->ar_pd_br tm Transmetalation (R-B(OR)2) ar_pd_br->tm ar_pd_br2 Ar-Pd(II)-Br ar_pd_r Ar-Pd(II)-R tm->ar_pd_r re Reductive Elimination ar_pd_r->re product Ar-R (Desired Product) re->product product->pd0 side_re Protonolysis / Reductive Elimination ar_pd_br2->side_re proton_source Proton Source (e.g., H2O) proton_source->side_re side_product Ar-H (Side Product) side_re->side_product side_re->pd0_side Pd(0)L_n

Caption: Competing reaction pathways in this compound coupling.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the homocoupling of boronic acids in Suzuki-Miyaura reactions, particularly when using ethanone derivatives as substrates.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Use this guide to diagnose and resolve issues leading to the formation of undesired symmetrical biaryl byproducts in your Suzuki-Miyaura cross-coupling reactions.

Problem: Significant Formation of Homocoupled Byproduct

Potential Cause Recommended Action Detailed Protocol
1. Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture.See Protocol 1: Solvent Degassing
2. Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst or add a mild reducing agent.[1][2][3]See Protocol 2: Catalyst Selection and In-Situ Reduction
3. Suboptimal Ligand Choice Screen bulky, electron-rich phosphine (B1218219) ligands.[2][4][5]Set up small-scale parallel reactions to compare ligands like SPhos, XPhos, or RuPhos with your current system.
4. High Concentration of Boronic Acid Add the boronic acid solution slowly to the reaction mixture.[3]See Protocol 3: Slow Addition of Boronic Acid

Problem: Low Yield of Desired Cross-Coupled Product

Potential Cause Recommended Action Detailed Protocol
1. Catalyst Deactivation Ensure rigorous exclusion of oxygen and consider using a more robust ligand.Follow Protocol 1 for degassing. Screen different ligands to find one that stabilizes the catalyst under your reaction conditions.
2. Inefficient Transmetalation Optimize the base and solvent system.[6]Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/water, Toluene/water).
3. Decomposition of Boronic Acid Use a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin) or MIDA boronate.[1]Synthesize or purchase the corresponding boronate ester and use it in place of the boronic acid under appropriate conditions.

Problem: Difficult Purification

Potential Cause Recommended Action
1. Co-elution of Product and Homocoupled Byproduct If homocoupling cannot be fully suppressed, explore alternative purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: How does oxygen promote the homocoupling of boronic acids?

A2: Dissolved oxygen can oxidize the active palladium(0) catalyst to palladium(II) species.[2][5] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, as depicted in the reaction mechanism below. A key intermediate in this process is a palladium peroxo complex.[7][8][9]

Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Can this cause homocoupling even without oxygen?

A3: Yes. Pd(II) salts can react directly with the boronic acid in a stoichiometric reaction to produce the homocoupled biaryl and Pd(0).[10][11] This is often a problem at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0) state. To mitigate this, consider adding a mild reducing agent or switching to a Pd(0) precatalyst.[1][10]

Q4: Which ligands are best for suppressing homocoupling?

A4: Bulky, electron-rich phosphine ligands are generally recommended.[2][5] Ligands such as SPhos and XPhos can accelerate the reductive elimination step of the desired cross-coupling cycle. This reduces the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the opportunity for side reactions like homocoupling to occur.[2][4]

Q5: Can the choice of base affect the amount of homocoupling?

A5: Yes, the base plays a crucial role in activating the boronic acid to form a more nucleophilic borate (B1201080) species, which is necessary for transmetalation.[6][12] The choice and stoichiometry of the base can influence reaction rates and selectivity. It is often beneficial to screen different bases (e.g., carbonates, phosphates) to optimize the desired cross-coupling over homocoupling.

Data on Prevention Strategies

The following table summarizes the qualitative effects of various strategies on minimizing boronic acid homocoupling.

Strategy Effect on Homocoupling Typical Yield of Desired Product Notes
No Preventative Measures HighLow to ModerateSignificant byproduct formation is common.
Rigorous Degassing Significantly ReducedModerate to HighEssential for suppressing the oxygen-mediated pathway.[1][13]
Use of Pd(0) Precatalyst ReducedHighAvoids the initial Pd(II)-mediated homocoupling.[1][2]
Addition of Mild Reducing Agent ReducedHighEffective when using Pd(II) precatalysts.[10]
Bulky, Electron-Rich Ligands Significantly ReducedHigh to ExcellentPromotes the desired catalytic cycle.[2][4]
Slow Addition of Boronic Acid ReducedHighKeeps the instantaneous concentration of boronic acid low.[3]

Experimental Protocols

Protocol 1: Solvent Degassing

  • Inert Gas Sparging:

    • Place the solvent in a suitable flask equipped with a stir bar.

    • Insert a long needle or tube connected to an inert gas source (Nitrogen or Argon) below the surface of the liquid.

    • Bubble the inert gas through the solvent for at least 30 minutes while stirring.[1][5]

  • Freeze-Pump-Thaw:

    • Place the solvent in a Schlenk flask and seal it.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, open the flask to a high vacuum line to remove gases from above the solid solvent.

    • Close the flask to the vacuum and thaw the solvent completely.

    • Repeat this cycle at least three times for maximum efficiency.[3][14]

Protocol 2: Catalyst Selection and In-Situ Reduction

  • Using a Pd(0) Precatalyst:

    • In an inert atmosphere glovebox or under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly to the reaction flask containing the aryl halide, base, and ligand (if separate).

    • Add the degassed solvent, followed by the boronic acid.

  • Using a Pd(II) Precatalyst with a Mild Reducing Agent:

    • To a reaction flask containing the aryl halide, base, and ligand, add potassium formate (B1220265) (1-2 equivalents).[1][10]

    • Purge the flask with an inert gas.

    • Add the degassed solvent.

    • Add the Pd(II) precatalyst (e.g., Pd(OAc)₂) and proceed with the reaction.

Protocol 3: Slow Addition of Boronic Acid

  • Set up the reaction flask containing the aryl halide, base, catalyst, and ligand in the degassed solvent under an inert atmosphere.

  • In a separate flask, dissolve the boronic acid in a minimal amount of degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.[3]

  • Heat the reaction to the desired temperature and monitor its progress.

Visual Guides

Suzuki_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans->Product Pd0_homo Pd(0)L_n PdII_O2 Pd(II) Species Pd0_homo->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 Trans_homo1 Ar'-Pd(II)-B(OH)₂ PdII_O2->Trans_homo1 Transmetalation (Ar'-B(OH)₂) Trans_homo2 Ar'-Pd(II)-Ar' Trans_homo1->Trans_homo2 2nd Transmetalation (Ar'-B(OH)₂) Trans_homo2->Pd0_homo Reductive Elimination Byproduct Ar'-Ar' (Homocoupling) Trans_homo2->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed? Degas Is reaction rigorously degassed? Start->Degas Yes ImplementDegas Implement rigorous degassing (Protocol 1) Degas->ImplementDegas No Catalyst Using a Pd(II) precatalyst? Degas->Catalyst Yes ImplementDegas->Catalyst SwitchCatalyst Switch to Pd(0) or add reducing agent (Protocol 2) Catalyst->SwitchCatalyst Yes Ligand Is ligand optimal? Catalyst->Ligand No SwitchCatalyst->Ligand ScreenLigands Screen bulky, electron-rich ligands Ligand->ScreenLigands No SlowAddition Consider slow addition of boronic acid (Protocol 3) Ligand->SlowAddition Yes ScreenLigands->SlowAddition End Homocoupling Minimized SlowAddition->End

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.

References

strategies to improve the stability of ethanone reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanone reaction intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability and reactivity of these critical intermediates. The following troubleshooting guides and FAQs address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is giving a low yield. What are the common causes and how can I fix it?

A1: Low yields in enolate alkylation reactions are often due to incomplete enolate formation or competing side reactions.

  • Incomplete Enolate Formation: For complete conversion of a ketone to its enolate, the base used must be significantly stronger than the resulting enolate. For simple ketones like this compound (pKa ≈ 20), weak bases like sodium ethoxide (conjugate acid pKa ≈ 16) will result in a low equilibrium concentration of the enolate.

    • Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) (conjugate acid pKa ≈ 36) to ensure rapid and complete deprotonation.[1] This shifts the equilibrium entirely to the enolate side, preventing the starting ketone from interfering with subsequent steps.[2]

  • Competing Side Reactions:

    • Aldol Condensation: The generated enolate can react with the remaining starting ketone. This is a common issue when enolate formation is not complete.[2]

    • Base-Induced Elimination: If your alkyl halide substrate is prone to elimination (e.g., secondary or tertiary halides), the enolate can act as a base. Use primary or methyl halides where possible.

Troubleshooting Workflow: Low Reaction Yield

G start Low Yield Observed check_base Is the base pKa >> ketone pKa? (e.g., LDA for simple ketones) start->check_base check_conditions Are reaction conditions optimal? (Aprotic solvent, low temp) check_base->check_conditions Yes use_strong_base Action: Switch to a stronger base (LDA) check_base->use_strong_base No check_side_reactions Potential for side reactions? (Aldol, Elimination) check_conditions->check_side_reactions Yes optimize_conditions Action: Use THF at -78°C, add ketone to base check_conditions->optimize_conditions No change_electrophile Action: Use primary alkyl halide check_side_reactions->change_electrophile Yes

Caption: Troubleshooting workflow for low-yield enolate reactions.

Q2: My reaction on an unsymmetrical ketone is producing a mixture of regioisomers. How can I control which product is formed?

A2: The formation of two different enolates from an unsymmetrical ketone is a classic problem of regioselectivity, governed by kinetic versus thermodynamic control.[3]

  • Kinetic Control: Favors the formation of the less substituted enolate . This enolate forms faster because the proton on the less hindered α-carbon is removed more easily.[2][4]

    • Conditions: Use a strong, sterically hindered base (e.g., LDA), aprotic solvents (e.g., THF), and low temperatures (-78 °C).[3][5] The reaction should be rapid and irreversible.[5]

  • Thermodynamic Control: Favors the formation of the more substituted, more stable enolate .[6]

    • Conditions: Use a weaker base (e.g., NaOEt, NaOH), a protic solvent (which allows for equilibration), and higher temperatures (room temperature or above).[5][6] These conditions allow the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product.[7]

Data Presentation: Conditions for Regioselective Enolate Formation
FeatureKinetic Enolate ControlThermodynamic Enolate Control
Product Less substituted enolateMore substituted (more stable) enolate
Base Strong, bulky (e.g., LDA)Weaker, smaller (e.g., NaOEt, NaOH)
Temperature Low (-78 °C)Higher (0 °C to reflux)
Solvent Aprotic (e.g., THF, Et₂O)Protic or Aprotic (Protic favors equilibrium)
Reaction Time ShortLong (allows for equilibrium)
Reversibility Irreversible deprotonationReversible deprotonation

Logical Relationship: Kinetic vs. Thermodynamic Control

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic Less Substituted Enolate (Forms Faster) Ketone->Kinetic Fast, Irreversible Thermodynamic More Substituted Enolate (More Stable) Ketone->Thermodynamic Slow, Reversible K_Cond Conditions: - LDA - THF - -78°C Kinetic->K_Cond Thermodynamic->Ketone Equilibration T_Cond Conditions: - NaOEt - EtOH - 25°C Thermodynamic->T_Cond

Caption: Conditions determining kinetic vs. thermodynamic enolate formation.

Q3: I'm observing polyhalogenation of my ketone under basic conditions. How do I achieve monohalogenation?

A3: Polyhalogenation occurs because the introduction of an electron-withdrawing halogen makes the remaining α-hydrogens even more acidic than those of the starting ketone.[8][9][10] This promotes further enolate formation and subsequent halogenation.[8][9][10]

  • Problem: Under basic conditions (e.g., NaOH/Br₂), once a small amount of enolate reacts, the resulting α-halo ketone is deprotonated even faster, leading to a runaway reaction that consumes all α-hydrogens.[11] This is the basis of the haloform reaction for methyl ketones.[6]

  • Solution 1 (For Monohalogenation): Use acidic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction is generally easier to control for monohalogenation.[12]

  • Solution 2 (Using a Base): To achieve monohalogenation under basic conditions, you must first completely and irreversibly convert the ketone to its enolate using a strong base like LDA at low temperature. Then, add one equivalent of the halogenating agent (e.g., Br₂). This ensures there is no starting ketone left to be deprotonated by the product enolate.[11]

Q4: My starting material has a chiral center at the α-carbon, but the product is a racemic mixture. Why am I losing stereochemical integrity?

A4: The loss of stereochemistry at the α-carbon is a direct consequence of the structure of the enolate intermediate. The deprotonation of the α-carbon changes its hybridization from sp³ (tetrahedral) to sp² (trigonal planar) in the enolate.[13] This planar intermediate is achiral. When this flat enolate is protonated or reacts with an electrophile, it can be attacked from either face with roughly equal probability, leading to a racemic or epimerized mixture of products.[11][13]

Experimental Protocols

Protocol: Regioselective Alkylation of an Unsymmetrical Ketone via Kinetic Enolate Formation

This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone (B44802) using LDA, followed by alkylation with methyl iodide.

Materials:

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In situ):

    • In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under inert gas.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Ensure the ketone is added slowly to the vortex of the stirred solution to prevent localized warming.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Alkylation:

    • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product (a mixture of 2,6-dimethylcyclohexanone (B152311) and 2,2-dimethylcyclohexanone, with the former predominating) via flash column chromatography.

This document synthesizes information from multiple sources to provide practical guidance. Always consult primary literature and safety data sheets before conducting any experiment.

References

troubleshooting guide for the synthesis of 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopyridin-2-yl)ethanone (B187598). This key intermediate is crucial in the development of various biologically active compounds.[1] This guide is designed to address common challenges encountered during its synthesis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-(3-Bromopyridin-2-yl)this compound?

A1: The primary synthetic strategies include:

  • Bromination of 2-Acetylpyridine (B122185): This method involves the direct bromination of 2-acetylpyridine. To avoid harsh conditions, reagents like N-Bromosuccinimide (NBS) are often used.[2]

  • Friedel-Crafts Acylation of 3-Bromopyridine (B30812): This approach uses an acetylating agent, such as acetyl chloride or acetic anhydride, with a Lewis acid catalyst like aluminum chloride.[2] However, Friedel-Crafts reactions on pyridine (B92270) rings can be challenging due to the electron-deficient nature of the ring.[2]

  • Grignard Reaction: This route involves preparing a pyridyl Grignard reagent from a bromopyridine, which is then reacted with an acetylating agent. Careful control of reaction conditions is essential to prevent side reactions.[2]

Q2: What are the key challenges associated with the synthesis of 1-(3-Bromopyridin-2-yl)this compound?

A2: Researchers may face several difficulties:

  • Low Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution reactions like Friedel-Crafts acylation.[2]

  • Side Reactions: Undesirable side reactions can lead to impurities. For instance, Friedel-Crafts acylation can result in isomeric byproducts, while Grignard reactions may produce bipyridyl compounds.[2]

  • Purification Challenges: Separating the desired product from starting materials, reagents, and byproducts can be complex and often requires careful optimization of techniques like column chromatography.[2][3]

  • Instability of Intermediates: Pyridyl Grignard reagents can be unstable and necessitate handling under strictly anhydrous conditions.[2]

Q3: What are the typical impurities that might be encountered?

A3: Potential impurities can include:[2]

  • Unreacted starting materials (e.g., 3-bromopyridine or 2-acetylpyridine).[2]

  • Isomeric byproducts from acylation at different positions on the pyridine ring.[2]

  • Over-brominated products in cases of harsh bromination conditions.[4]

  • Residual reagents such as Lewis acids or brominating agents.[2]

  • Degradation products if the compound is not stored properly.[2]

Q4: What are the safety considerations when handling 1-(3-Bromopyridin-2-yl)this compound?

A4: 1-(3-Bromopyridin-2-yl)this compound is classified as harmful if swallowed, causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-(3-Bromopyridin-2-yl)this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Suggestions
Inefficient Bromination of 2-Acetylpyridine Optimize the brominating agent (NBS is common) and reaction conditions (temperature, solvent). Monitor the reaction progress using TLC.[1]
Poor Activity in Friedel-Crafts Acylation Ensure anhydrous conditions as Friedel-Crafts reactions are highly moisture-sensitive. Use a sufficient amount of Lewis acid catalyst and optimize the reaction temperature.[2]
Failure of Grignard Reagent Formation The reaction of bromopyridines with magnesium can be slow. Use an auxiliary reagent like ethyl bromide to initiate the reaction.[2] Ensure all glassware, reagents, and solvents are strictly anhydrous.[2][4]
Catalyst Inactivity (for cross-coupling reactions) Use fresh, properly stored palladium catalyst and ensure the reaction is conducted under an inert atmosphere (argon or nitrogen).[5]
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
Possible Cause Troubleshooting Suggestions
Lack of Regioselectivity in Friedel-Crafts Acylation The acylation of 3-bromopyridine can occur at different positions. Experiment with different solvents and lower the reaction temperature to favor the desired isomer.[2]
Side Reactions with Grignard Reagents The formation of bipyridyl compounds is a common side reaction.[2] Consider using a less reactive Grignard reagent or inverse addition (adding the Grignard to the substrate).[2]
Protodebromination in Palladium-Catalyzed Reactions This involves the replacement of the bromine atom with hydrogen. Ensure anhydrous conditions and use a milder base like K₃PO₄ or Cs₂CO₃.[6]
Homocoupling of Boronic Acid (in Suzuki coupling) This is often promoted by the presence of oxygen. Rigorously degas all solvents and the reaction mixture.[6]
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Suggestions
Tailing on TLC and Column Chromatography The basic nitrogen of the pyridine ring can interact with acidic silica (B1680970) gel. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[3]
Poor Separation of Product and Impurities Optimize the solvent system for column chromatography based on TLC analysis. A gradient of 5% to 20% ethyl acetate (B1210297) in hexane (B92381) is a good starting point.[3] A shallower gradient can improve the resolution of closely eluting compounds.[3]
Product Degradation on Silica Gel Column The product can be sensitive to the acidic nature of silica gel.[3] Deactivate the silica gel with triethylamine or use a less acidic stationary phase like neutral or basic alumina.[3]

Experimental Protocols

Protocol 1: Bromination of 2-Acetylpyridine

This protocol provides a general method for the bromination of 2-acetylpyridine.

Materials:

  • 2-Acetylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic Acid (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) solution (if using Br₂)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylpyridine in a suitable solvent like acetic acid.[1]

  • Addition of Brominating Agent: To the stirred solution, add the brominating agent (e.g., NBS) portion-wise at room temperature. Control the addition to manage any potential exotherm.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[1] If bromine was used, quench the excess by adding a solution of sodium thiosulfate until the red-brown color disappears.[1]

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-(3-Bromopyridin-2-yl)this compound.[1][3]

Data Presentation

Table 1: Physical and Chemical Properties of 1-(3-Bromopyridin-2-yl)this compound

PropertyValueReference
Molecular FormulaC₇H₆BrNO[1]
Molecular Weight200.03 g/mol [1]
AppearanceSolid, Low Melting Solid[1]
Purity>95%[1]
Boiling Point246.0±25.0 °C (Predicted)[7]
Density1.534±0.06 g/cm³ (Predicted)[7]
StorageInert atmosphere, Room Temperature[7]

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 1-(3-Bromopyridin-2-yl)this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis Outcome cluster_troubleshooting Troubleshooting Path cluster_low_yield Low Yield Analysis cluster_impure Impurity Analysis Start Reaction Complete CheckYield Check Yield & Purity (TLC, NMR) Start->CheckYield LowYield Low Yield CheckYield->LowYield Low ImpureProduct Impure Product CheckYield->ImpureProduct Impure Successful Successful Synthesis CheckYield->Successful High & Pure CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents IdentifyByproducts Identify Byproducts (NMR, MS) ImpureProduct->IdentifyByproducts CheckConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->CheckConditions CheckAnhydrous Ensure Anhydrous Conditions CheckConditions->CheckAnhydrous OptimizePurification Optimize Purification (Column Chromatography) IdentifyByproducts->OptimizePurification ModifyReaction Modify Reaction to Minimize Side Products OptimizePurification->ModifyReaction

Caption: Troubleshooting workflow for the synthesis of 1-(3-Bromopyridin-2-yl)this compound.

References

Technical Support Center: Scale-Up of Ethanone (Acetophenone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethanone (acetophenone) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important industrial reaction. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for acetophenone (B1666503) and their key scale-up considerations?

A1: The main industrial routes for producing acetophenone are the Friedel-Crafts acylation of benzene, the Hock process (as a byproduct), and the oxidation of ethylbenzene (B125841).[1][2] Each has distinct advantages and challenges at scale. Friedel-Crafts acylation offers a direct route but traditionally uses stoichiometric amounts of corrosive and moisture-sensitive catalysts like AlCl₃.[1][3] The Hock process, a dominant method for phenol (B47542) and acetone (B3395972) production, yields acetophenone as a byproduct, making its supply dependent on the demand for the primary products.[1][4] The oxidation of ethylbenzene can be performed under catalyst- and solvent-free conditions at high temperatures, but conversion rates may be modest.[1]

Q2: Why is Friedel-Crafts acylation a common choice, and what are its main limitations at scale?

A2: Friedel-Crafts acylation is a versatile and effective method for forming a C-C bond and attaching an acyl group to an aromatic ring.[5][6] A significant advantage is that the ketone product is less reactive than the starting material, which deactivates the ring and prevents further acylation (polysubstitution).[5][7] However, major limitations during scale-up include:

  • Catalyst: Traditional Lewis acid catalysts like AlCl₃ are corrosive, moisture-sensitive, and often required in stoichiometric amounts because they form a complex with the product ketone.[8][9] This generates a large volume of acidic, metal-containing waste.[3]

  • Safety: The reaction is exothermic, and managing heat transfer in large reactors is critical to prevent thermal runaway.[10][11]

  • Reagents: Acyl chlorides are corrosive and react with moisture.[12]

  • Substrate Scope: The reaction fails on aromatic rings with strongly deactivating groups (e.g., nitrobenzene).[7][8]

Q3: What are the key safety and environmental hazards to consider during the scale-up of acetophenone synthesis?

A3: Safety and environmental considerations are paramount. Key hazards include:

  • Thermal Runaway: The exothermic nature of the reaction requires robust cooling and temperature control, as the ratio of heat-transfer surface area to reaction volume decreases significantly at scale.[10][11]

  • Hazardous Reagents: Anhydrous aluminum chloride reacts violently with water. Acyl chlorides are corrosive and lachrymatory.[12][13] Benzene is a known carcinogen.

  • Byproduct Generation: The reaction liberates hydrogen chloride (HCl) gas, which is corrosive and must be scrubbed.[5]

  • Waste Streams: The aqueous quench of the AlCl₃ catalyst generates large volumes of acidic wastewater containing aluminum salts, which requires treatment.[1][3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes and how can I fix this?

Answer: A drop in yield during scale-up is a common problem often related to physical processes rather than a change in the chemical reaction itself. The most frequent causes are related to mass and heat transfer.[14][15] Use the following decision tree to diagnose the issue.

G start Low Yield at Scale check_temp Is internal temperature uniform and stable? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No (Hotspots detected) check_temp->temp_no check_mixing Is mixing efficient? (No dead zones, uniform color) mixing_yes Yes check_mixing->mixing_yes mixing_no No (Phase separation, precipitate buildup) check_mixing->mixing_no check_reagents Are reagents anhydrous? (Fresh AlCl3, dry solvent) reagents_yes Yes check_reagents->reagents_yes reagents_no No (Catalyst fuming, low activity) check_reagents->reagents_no check_addition Is reagent addition rate controlled and subsurface? addition_yes Yes check_addition->addition_yes addition_no No (Surface addition, too rapid) check_addition->addition_no temp_yes->check_mixing sol_temp Improve Heat Transfer: - Increase jacket cooling flow - Reduce addition rate - Use a less concentrated mixture temp_no->sol_temp mixing_yes->check_reagents sol_mixing Improve Mixing: - Increase agitation speed - Check impeller design/position - Ensure adequate baffling mixing_no->sol_mixing reagents_yes->check_addition sol_reagents Ensure Anhydrous Conditions: - Use fresh, high-purity AlCl3 - Dry solvent and benzene - Purge reactor with N2 reagents_no->sol_reagents end_node Yield Improved addition_yes->end_node Consult Process Chemistry Team sol_addition Optimize Addition: - Use a dip tube for subsurface addition - Calibrate pump for slow, steady rate - Correlate addition rate with cooling capacity addition_no->sol_addition sol_temp->end_node sol_mixing->end_node sol_reagents->end_node sol_addition->end_node

Caption: Troubleshooting logic for addressing low yield at scale.

Issue 2: Poor Product Purity & Byproduct Formation

Question: My final product contains significant impurities, particularly the 2-acetylnaphthalene (B72118) isomer when reacting naphthalene (B1677914). How can I improve the regioselectivity?

Answer: The formation of isomers in the acylation of substrates like naphthalene is a classic example of kinetic versus thermodynamic control.[16][17][18]

  • Kinetic Control: At lower temperatures (e.g., 0°C in solvents like dichloromethane), the reaction is faster at the more reactive alpha-position (C1), leading to 1-acetylnaphthalene as the major product. This pathway has a lower activation energy.[16][19][20]

  • Thermodynamic Control: At higher temperatures and longer reaction times (e.g., in nitrobenzene), the reaction becomes reversible.[16][18] The initially formed 1-acetylnaphthalene, which is sterically hindered, can revert and rearrange to the more stable, less hindered beta-isomer (2-acetylnaphthalene).[16]

To favor the desired isomer, precisely control the reaction conditions. For 1-acetylnaphthalene (kinetic product), use low temperatures and a non-polar solvent. For 2-acetylnaphthalene (thermodynamic product), higher temperatures and a solvent that facilitates equilibrium are required.[16]

Issue 3: Difficult Product Isolation & Purification

Question: I'm struggling with the work-up. The catalyst quenching is highly exothermic and distillation yields are low due to hard-to-separate impurities. What are the best practices for purification at scale?

Answer: A challenging work-up is common. For the quench, a slow, controlled addition of the reaction mixture to ice and concentrated HCl is standard practice to hydrolyze the aluminum chloride complex.[12][16] For purification, several methods can be considered depending on the specific impurities:

  • Vacuum Distillation: This is the most common method for purifying acetophenone. It is effective at removing less volatile (heavier) and more volatile impurities.[21]

  • Recrystallization: If the product is a solid and impurities have different solubilities, recrystallization can be highly effective.[22]

  • Extractive Distillation: For impurities with very close boiling points, extractive distillation using a solvent like diethylene glycol can be employed to alter the relative volatilities and facilitate separation.[23]

Data Presentation

Table 1: Comparison of Industrial Synthesis Routes for Acetophenone

Synthesis RouteKey ReactantsTypical Selectivity/YieldAdvantages at ScaleDisadvantages at Scale
Friedel-Crafts Acylation Benzene, Acetyl Chloride/Acetic Anhydride, AlCl₃High selectivityDirect, well-understood reaction; avoids poly-substitution.[5]Corrosive, moisture-sensitive catalyst; large acidic waste stream; exothermic.[1][24]
Hock Process Byproduct Cumene, Air>90% of acetophenone is produced this way (as a byproduct).[1]Utilizes byproduct from a large-scale commodity process (phenol/acetone).[4]Production is tied to phenol demand; complex purification from other byproducts.[1][21]
Ethylbenzene Oxidation Ethylbenzene, Air/Oxygen~74% selectivity at ~96% conversion (catalyzed).[1]Can be run catalyst- and solvent-free; potentially greener.[1]May require high pressure/temperature; can have lower conversion; byproduct formation (e.g., benzoic acid).[1][25]

Experimental Protocols

Protocol 1: Kinetically Controlled Lab-Scale Synthesis of 1-Acetylnaphthalene[16]

This protocol is designed to favor the formation of the kinetic alpha-isomer.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a nitrogen atmosphere. Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (B109758) (CH₂Cl₂) under nitrogen. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.

  • Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Maintain the reaction temperature at 0°C and monitor its progress by TLC (Thin-Layer Chromatography). The reaction is typically complete within 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.

Mandatory Visualizations

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration r1 CH₃COCl (Acetyl Chloride) p1 [CH₃C=O]⁺ (Acylium Ion) r1->p1 + r2 AlCl₃ (Lewis Acid) r2->p1 p2 [AlCl₄]⁻ benzene Benzene Ring (Nucleophile) sigma Sigma Complex (Arenium Ion) benzene->sigma + [CH₃C=O]⁺ product Acetophenone sigma->product + [AlCl₄]⁻ hcl HCl cat AlCl₃ ScaleUpWorkflow lab 1. Lab Scale Synthesis (e.g., 1L Flask) risk 2. Hazard & Risk Assessment (Thermal scan, reagent safety) lab->risk pilot 3. Pilot Plant Scale-Up (e.g., 100L Reactor) risk->pilot data 4. Process Monitoring & Data Analysis (Check yield, purity, cycle time) pilot->data optimize 5. Optimization (Refine temp, addition, mixing) data->optimize optimize->pilot Re-run if needed production 6. Full-Scale Production (e.g., >1000L) optimize->production

References

Technical Support Center: Purification of Ethanone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethanone (acetophenone) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reaction mixtures?

A1: Common impurities depend on the synthetic route. For instance, in the production of acetophenone (B1666503) from the oxidation of ethylbenzene (B125841) or as a byproduct of the cumene (B47948) process for phenol (B47542) production, typical impurities include:

  • Phenol: Due to its similar boiling point and potential for azeotrope formation with acetophenone, it can be challenging to separate by simple distillation.[1]

  • 2-Phenylpropionaldehyde (2-PPA) / Hydratropic Aldehyde: This impurity has a boiling point very close to acetophenone, making separation by conventional distillation difficult.[1]

  • Alpha-methylstyrene: A common light impurity.[1]

  • Cumene: Can be present as an unreacted starting material.[1]

  • Heavy diphenyl compounds and phenolic heavies: High molecular weight byproducts.[1]

  • Unreacted starting materials and reagents: Such as benzene (B151609) and acetic anhydride (B1165640) in Friedel-Crafts acylation.[2]

  • Stereoisomers: For example, in the synthesis of 2-phenylcyclopropyl this compound, the cis-isomer can form alongside the desired trans product.[3]

  • Polymeric materials: Can be formed through side reactions catalyzed by Lewis acids.[3]

Q2: Which purification method is best for my this compound reaction mixture?

A2: The optimal purification method depends on the nature and quantity of the impurities. Here's a general guide:

  • Distillation (Vacuum or Extractive): Highly effective for separating components with different boiling points. Vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition.[1][2] Extractive distillation can be used to separate components with very close boiling points.[4][5]

  • Crystallization (Fractional Freezing): A suitable method for purifying crude acetophenone, especially for removing impurities that are difficult to separate by distillation.[6]

  • Liquid-Liquid Extraction: Useful for removing specific types of impurities. For example, an aqueous caustic wash can remove acidic impurities like phenol[1], and a sodium bisulfite wash can remove aldehydes and some reactive ketones.[7][8][9][10]

  • Column Chromatography: A versatile technique for separating a wide range of impurities, including isomers and byproducts with similar physical properties.[3][11][12][13][14][15]

Q3: How can I remove phenolic impurities from my acetophenone?

A3: Phenolic impurities can be effectively removed by washing the organic reaction mixture with an aqueous solution of a base, such as sodium hydroxide (B78521) (caustic soda).[1][2] The phenol reacts to form the water-soluble sodium phenate salt, which partitions into the aqueous layer and can be separated.[1]

Q4: Aldehydic impurities are co-distilling with my product. How can I remove them?

A4: Aldehydic impurities, such as 2-phenylpropionaldehyde, can be removed by washing the mixture with an aqueous sodium bisulfite solution.[1][7] The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be extracted into the aqueous phase.[1][8][9][10]

Troubleshooting Guides

Issue 1: Poor Separation During Distillation
Potential Cause Suggested Solution(s)
Close Boiling Points of Impurities - Extractive Distillation: Introduce a solvent that alters the relative volatilities of the components. Oligomers of 1,2-glycols (e.g., diethylene glycol) can be effective for separating difficult-to-remove hydrocarbon impurities from acetophenone.[4]- Fractional Crystallization: Cool the crude acetophenone to selectively crystallize the pure product, leaving impurities in the liquid phase.[6]
Azeotrope Formation - Azeotropic Distillation: If acetophenone forms an azeotrope with an impurity, consider adding a third component to break the azeotrope.
Insufficient Column Efficiency - Increase Theoretical Plates: Use a longer distillation column or one with more efficient packing material to improve separation. A distillation apparatus with at least 10 theoretical plates is recommended for purifying acetophenone.[4]- Optimize Reflux Ratio: A higher reflux ratio (typically between 5:1 and 15:1) can enhance separation efficiency.[4]
Thermal Decomposition - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of acetophenone and minimize thermal degradation.[1][2]
Issue 2: Product "Oils Out" During Recrystallization
Potential Cause Suggested Solution(s)
Solvent Boiling Point Higher Than Product Melting Point - Choose a solvent or solvent system with a lower boiling point.
Supersaturated Solution Cooling Too Quickly - Re-heat the solution to redissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly to promote crystal formation.[16]
High Concentration of Impurities - Perform a preliminary purification step, such as a wash or a quick filtration through a silica (B1680970) plug, to remove a significant portion of the impurities before recrystallization.[16]
Issue 3: Incomplete Removal of Impurities with Liquid-Liquid Extraction
Potential Cause Suggested Solution(s)
Insufficient Mixing - Ensure vigorous shaking of the separatory funnel for an adequate amount of time (e.g., 30 seconds) to maximize contact between the two phases.[7]
Phase Separation Issues - If using a caustic solution (e.g., NaOH) for extraction, ensure the concentration is appropriate (e.g., 5-30 wt%). Solutions less than 5 wt% may lead to poor phase separation due to similar densities.[1]
Incorrect pH - When removing acidic or basic impurities, ensure the pH of the aqueous phase is adjusted appropriately to facilitate the formation of the water-soluble salt.
Insufficient Number of Extractions - Perform multiple extractions with fresh portions of the aqueous solution to ensure complete removal of the impurity.

Experimental Protocols

Protocol 1: Purification of Acetophenone by Vacuum Distillation

This protocol is suitable for removing impurities with significantly different boiling points from acetophenone.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude acetophenone to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure between 10 mm HgA and 100 mm HgA.[1]

  • Heating: Heat the distillation flask. The temperature will depend on the applied vacuum but typically ranges from 60°C to 120°C for the overhead stream.[1]

  • Fraction Collection:

    • Collect and discard the initial fraction ("forerun"), which will contain lower-boiling impurities like alpha-methylstyrene.[1]

    • Collect the main fraction of purified acetophenone at its boiling point under the applied vacuum.

    • Stop the distillation before all the material has vaporized to avoid concentrating high-boiling impurities in the final product.

  • Characterization: Analyze the purified acetophenone for purity using appropriate techniques (e.g., GC, HPLC, NMR).

Protocol 2: Removal of Phenolic Impurities by Caustic Wash

This protocol describes the removal of acidic impurities like phenol.

  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 5-20% aqueous sodium hydroxide solution.[1][2]

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium phenate.

  • Washing:

    • Wash the organic layer with water to remove any residual sodium hydroxide.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in drying.[17]

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[2][17]

    • Filter or decant the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2][17]

Protocol 3: Removal of Aldehydes via Bisulfite Adduct Formation

This method is effective for removing aldehyde impurities.

  • Dissolution: Dissolve the crude this compound mixture in a water-miscible solvent like dimethylformamide (for aliphatic aldehydes/ketones) or methanol (B129727) (for aromatic aldehydes).[7][9]

  • Adduct Formation:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite and shake vigorously for approximately 30 seconds.[7]

  • Extraction:

    • Add deionized water and a water-immiscible organic solvent (e.g., a 10% ethyl acetate (B1210297) in hexanes mixture).[7]

    • Shake vigorously and allow the layers to separate. The charged bisulfite adduct of the aldehyde will partition into the aqueous layer.

  • Separation and Washing:

    • Separate the organic layer.

    • Wash the organic layer multiple times with deionized water to remove any remaining bisulfite or dissolved adduct.[7]

  • Drying and Concentration:

    • Dry the organic layer with an anhydrous drying agent.[7]

    • Filter and concentrate the solution in vacuo to yield the purified this compound.[7]

Data Presentation

Table 1: Comparison of Acetophenone Purification Methods

Purification Method Target Impurities Typical Purity Achieved Recovery Rate Reference
Vacuum Distillation Volatile impurities (e.g., alpha-methylstyrene), heavy compounds98.0 - 99.5%90 - 99.5%[1]
Extractive Distillation Difficult-to-separate hydrocarbonsHigh purityNot specified[4]
Fractional Crystallization Impurities with different freezing points~99%~60% in a single step[6]
Caustic Extraction + Distillation Phenol, 2-phenylpropionaldehyde>99%>99%[1]

Visualizations

experimental_workflow_distillation start Crude this compound Mixture distillation Vacuum Distillation (10-100 mm HgA, 60-120 °C) start->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Collect first product Purified this compound distillation->product Collect main bottoms Bottoms (High-boiling impurities) distillation->bottoms Residue experimental_workflow_extraction cluster_extraction Liquid-Liquid Extraction cluster_workup Workup crude Crude this compound in Organic Solvent add_caustic Add Aqueous NaOH Solution crude->add_caustic shake Shake & Separate Phases add_caustic->shake aq_layer Aqueous Layer (Phenolic Impurities) shake->aq_layer Remove org_layer1 Organic Layer shake->org_layer1 wash_water Wash with Water org_layer1->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Sulfate wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purified Purified this compound concentrate->purified logical_relationship_troubleshooting issue Poor Separation in Distillation cause1 Close Boiling Points issue->cause1 cause2 Azeotrope Formation issue->cause2 cause3 Low Column Efficiency issue->cause3 solution1a Extractive Distillation cause1->solution1a solution1b Fractional Crystallization cause1->solution1b solution2 Azeotropic Distillation cause2->solution2 solution3a Increase Column Length/Packing cause3->solution3a solution3b Optimize Reflux Ratio cause3->solution3b

References

Technical Support Center: Optimizing Solvent Systems for Ethanone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the crystallization of ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of selecting a solvent system for crystallization?

The ideal solvent system should exhibit high solubility for the this compound compound at elevated temperatures and low solubility at cooler temperatures. This temperature-dependent solubility differential is the driving force for crystallization and is crucial for achieving a high recovery yield. Additionally, the solvent should be unreactive with the compound, relatively volatile for easy removal, and should ideally keep impurities dissolved at all temperatures.[1][2]

Q2: How do I choose a starting solvent for my this compound derivative?

A good starting point is to apply the "like dissolves like" principle. Since this compound derivatives contain a ketone functional group, solvents like acetone (B3395972) or other ketones can be effective solubilizers.[3] However, a single solvent is often not ideal. A more robust approach involves screening a panel of solvents with varying polarities. A mixed solvent system, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble), often provides better control over the crystallization process.[4][5]

Q3: What are the key characteristics of a good crystallization solvent?

A suitable solvent for crystallization should possess the following properties:

  • High solubility at high temperatures: The solvent must completely dissolve the compound near its boiling point.[1][2]

  • Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling to room temperature or below, maximizing yield.[1][2]

  • Appropriate boiling point: The boiling point should be high enough to allow for a significant solubility difference but low enough (ideally <100-110°C) to be easily removed from the crystals during drying.[6] A boiling point lower than the melting point of the compound is critical to prevent "oiling out".[4][6]

  • Inertness: The solvent must not react chemically with the compound being purified.[2]

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

Q4: When should I use a mixed solvent system (solvent/anti-solvent)?

A mixed solvent system is particularly useful when no single solvent meets all the required criteria. This method, often called anti-solvent crystallization, is used when your this compound compound is highly soluble in one solvent (the "good" solvent) even at low temperatures. By adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble, you can induce precipitation and control crystal formation.[4][5][8] This technique offers excellent control over supersaturation, which influences crystal size and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound derivatives.

Problem: No Crystals Form Upon Cooling

Possible Cause Troubleshooting Steps
Solution is not supersaturated 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4][9] 2. Add Seed Crystals: Introduce a tiny crystal of the pure this compound compound to the solution to initiate crystallization.[4][9] 3. Reduce Solvent Volume: Too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4][10]
Cooling is insufficient 1. Extend Cooling Time: Ensure the solution has cooled to room temperature undisturbed before moving it to an ice bath.[4] 2. Use a Colder Bath: If an ice-water bath is ineffective, consider a salt-ice bath or a laboratory-grade cooling unit for lower temperatures.
Compound is too soluble 1. Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly.[4]

Problem: Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point.[6][10]

Possible Cause Troubleshooting Steps
Cooling rate is too fast 1. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before transferring to an ice bath. Slower cooling encourages orderly crystal lattice formation.[4][10]
Solvent boiling point is too high 1. Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point well below the melting point of your this compound derivative.[4][6]
High concentration of impurities 1. Add Activated Charcoal: Impurities can depress the melting point. If colored impurities are present, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4][10] 2. Add More Solvent: Return the mixture to the heat, add more of the "good" solvent to reduce saturation, and re-cool slowly.[9][10]

Problem: Low Crystal Yield

Possible Cause Troubleshooting Steps
Compound is too soluble in cold solvent 1. Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to minimize the amount of product dissolved in the mother liquor.[4] 2. Optimize Anti-Solvent: If using a mixed solvent system, consider using a "poorer" anti-solvent or increasing the anti-solvent to solvent ratio.
Too much solvent was used 1. Concentrate the Mother Liquor: If a large amount of product remains in the filtrate, you can recover it by evaporating some of the solvent and attempting a second crystallization.[10]
Premature crystallization during hot filtration 1. Prevent Cooling: Use a pre-heated funnel and receiving flask for the hot filtration step to prevent the compound from crystallizing on the filter paper or funnel stem.[4]

Problem: Final Product is Impure

Possible Cause Troubleshooting Steps
Rapid crystallization trapping impurities 1. Slow the Crystallization Rate: Rapid crystal growth can trap impurities within the lattice.[10] Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can also help.
Ineffective washing 1. Wash Crystals Correctly: Wash the filtered crystals with a small amount of ice-cold solvent or anti-solvent to remove residual mother liquor without dissolving the product. Ensure the vacuum is disconnected before washing and then re-applied.
Co-crystallization of impurities 1. Perform a Re-crystallization: Dissolve the impure crystals in a fresh batch of hot solvent and repeat the crystallization process. A second crystallization is often effective at removing stubborn impurities. 2. Select a Different Solvent System: Find a solvent system where the impurity has very high solubility, ensuring it remains in the mother liquor.[11]

Data Presentation: Common Crystallization Solvents

The selection of a solvent is a critical step that influences yield, purity, and crystal morphology.[12][13] The following table summarizes key properties of common solvents used in crystallization.

SolventBoiling Point (°C)Dielectric Constant (20°C)PolarityNotes
Water10080.1Very HighGood for polar compounds; non-flammable.[1][6]
Ethanol7824.6HighA versatile and widely used solvent, often paired with water.[1][6]
Methanol6533.0HighLower boiling point than ethanol, similar properties.[6]
Acetone5621.0Medium-HighGood for ketones, but its low boiling point can be challenging.[3][6]
Ethyl Acetate776.0MediumGood for moderately polar compounds.[6]
Toluene1112.4LowHigh boiling point can be problematic; use with caution.[6]
Heptane / Hexane98 / 691.9 / 1.9Very LowExcellent anti-solvents for polar compounds dissolved in polar solvents.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for your this compound derivative.

  • Preparation: Place approximately 20-30 mg of your crude this compound compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each drop, up to ~0.5 mL. Note if the solid dissolves at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable as a single-solvent system.

  • Heating: For solvents that did not dissolve the solid, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show high solubility when hot and result in a large amount of precipitate when cold.

  • Mixed Solvent Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (a "good" solvent) and dissolve the compound in a minimal amount of it at room temperature. Add a miscible "poor" solvent (anti-solvent) dropwise until turbidity persists. Gently warm to clarify and then cool as described above.

Protocol 2: Standard Recrystallization Procedure

  • Dissolution: Place the crude this compound compound in an Erlenmeyer flask. Add a minimal amount of the selected "good" solvent and heat the mixture (e.g., on a hot plate) to the boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" anti-solvent dropwise until the solution remains faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[4]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold fresh solvent (or the anti-solvent) to the crystals to wash away the impure mother liquor. Reapply the vacuum to pull the wash liquid through.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Visualizations

Solvent_Selection_Workflow Solvent System Optimization Workflow start Start: Crude This compound Compound screen 1. Small-Scale Solvent Screening start->screen evaluate 2. Evaluate Results: Solubility (Hot vs. Cold) screen->evaluate single_solvent Good Single Solvent Found? evaluate->single_solvent Analyze Solubility Data mixed_system 3. Design Mixed Solvent System single_solvent->mixed_system No scale_up 4. Scale-Up Recrystallization single_solvent->scale_up Yes mixed_system->scale_up isolate 5. Isolate & Dry Crystals scale_up->isolate analyze 6. Analyze Purity & Yield (e.g., MP, NMR) isolate->analyze end End: Purified This compound Product analyze->end Meets Specs optimize Optimization Loop analyze->optimize Fails Specs optimize->screen Re-Screen or Adjust System Oiling_Out_Troubleshooting Troubleshooting: 'Oiling Out' start Problem: Compound 'Oils Out' check_mp Is Solvent BP > Compound MP? start->check_mp change_solvent Action: Choose a lower-boiling solvent check_mp->change_solvent Yes check_cooling Was cooling rate too fast? check_mp->check_cooling No success Success: Crystals Form change_solvent->success slow_cooling Action: Re-heat, allow slow cooling on benchtop, insulate flask check_cooling->slow_cooling Yes check_saturation Is solution too concentrated? check_cooling->check_saturation No slow_cooling->success add_solvent Action: Re-heat, add more 'good' solvent, then re-cool slowly check_saturation->add_solvent Yes check_saturation->success No, Resolved add_solvent->success

References

Technical Support Center: Analytical Techniques for Monitoring Ethanone Reaction Progress and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress and assess the purity of ethanone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring this compound reactions?

A1: The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][3][4] Each technique offers unique advantages for monitoring reaction progress and determining product purity.

Q2: How can I quickly check the progress of my this compound reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring of a reaction's progress.[1][5] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, techniques like HPLC or GC are recommended.[6][7]

Q3: What is the best method for determining the absolute purity of my final this compound product?

A3: For quantitative purity determination, HPLC is a robust and widely used method.[2][8] Quantitative NMR (qNMR) is another powerful technique for determining purity with high accuracy, especially when using a suitable internal standard.[9][10][11]

Q4: Can I use FTIR spectroscopy to monitor my reaction in real-time?

A4: Yes, in-situ FTIR spectroscopy can be used for real-time monitoring of chemical reactions by tracking the changes in vibrational bands corresponding to reactants and products.[12][13][14][15] This provides valuable kinetic information.

Q5: When should I choose GC-MS over HPLC for my analysis?

A5: GC-MS is ideal for volatile and thermally stable this compound derivatives. It provides excellent separation and structural information, making it powerful for identifying unknown impurities.[3] HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile.[3]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing or Fronting Column overloadDecrease the sample concentration or injection volume.[16]
Column contaminationFlush the column with a strong solvent or replace the guard column.[16][17]
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.[16]
Retention Time Shifts Inconsistent mobile phase compositionPrepare fresh mobile phase, ensuring accurate measurements. Use a gravimetric approach for preparation.[17][18] Consider using a mobile phase tracer to check for composition consistency.[17]
Fluctuations in column temperatureUse a column oven to maintain a consistent temperature.[19]
Column degradationReplace the column if it has been used extensively or with aggressive mobile phases.[18]
Baseline Noise or Drift Air bubbles in the systemDegas the mobile phase and purge the pump.[19]
Contaminated mobile phase or detector cellUse high-purity solvents and filter them.[16] Flush the detector flow cell.[19]
Leaks in the systemCheck and tighten all fittings.[18][19]
Poor Resolution Inadequate column selectivityOptimize the mobile phase composition or try a different column chemistry.[20]
Incorrect flow rateVerify and adjust the flow rate.[19]
GC-MS Troubleshooting
Problem Potential Cause Solution
Ghost Peaks Carryover from previous injectionsRun a blank solvent injection to clean the injector and column.[20]
Septum bleedUse a high-quality, low-bleed septum and replace it regularly.[20]
Peak Broadening Slow injection speedUse an autosampler for consistent and rapid injections.[21]
Column contaminationBake out the column at a high temperature or trim the front end of the column.[20]
Irreproducible Results Inconsistent sample preparationEnsure accurate and consistent sample dilution and handling.[20][22]
Leaks in the injection portCheck for leaks using an electronic leak detector and replace the septum and liner if necessary.[22]
Baseline Instability Contaminated carrier gasUse high-purity carrier gas and install a gas purifier.[21]
Column bleedCondition the column properly. If bleed is excessive, the column may need to be replaced.[21]

Experimental Protocols

HPLC Method for this compound Purity Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of an this compound derivative.[2][3][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound derivative

  • Reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the specific this compound)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

GC-MS Method for Impurity Profiling

This protocol is a general guide for the analysis of volatile impurities in an this compound sample.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas, high purity)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like ethyl acetate to a final concentration of approximately 1 mg/mL.[3]

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50 - 400 m/z

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Semi-quantify impurities based on their peak areas relative to the main product peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing start Start Reaction Monitoring sample Take Aliquot start->sample dilute Dilute Sample sample->dilute filter Filter Sample dilute->filter hplc HPLC Analysis Inject Sample Separate Components Detect Analytes filter->hplc:f0 Liquid Sample gcms GC-MS Analysis Inject Sample Separate Volatiles Detect & Identify filter->gcms:f0 Volatile Sample integrate Integrate Peaks hplc:f2->integrate gcms:f2->integrate quantify Quantify Purity / Conversion integrate->quantify report Generate Report quantify->report troubleshooting_hplc start HPLC Problem Observed q1 Is the baseline noisy or drifting? start->q1 a1_yes Check for air bubbles, leaks, or contaminated mobile phase. q1->a1_yes Yes q2 Are retention times shifting? q1->q2 No end Problem Resolved a1_yes->end a2_yes Verify mobile phase composition and column temperature. q2->a2_yes Yes q3 Are peaks tailing or broad? q2->q3 No a2_yes->end a3_yes Check for column overload, contamination, or incorrect mobile phase pH. q3->a3_yes Yes q3->end No a3_yes->end

References

Validation & Comparative

Spectroscopic Validation of 1-(5-amino-2-methylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-(5-amino-2-methylphenyl)ethanone (B1647496) and its structural isomers, 1-(3-amino-4-methylphenyl)this compound (B99372) and 1-(4-amino-3-methylphenyl)this compound. The structural elucidation of these closely related compounds is critical in synthetic chemistry and drug development, where precise molecular architecture dictates biological activity and chemical reactivity.

Due to the limited availability of public, experimentally verified spectra for 1-(5-amino-2-methylphenyl)this compound, this guide utilizes predicted spectroscopic data for this primary compound, based on established principles and computational models.[1][2] This is juxtaposed with available experimental and predicted data for its isomers to highlight the distinguishing spectroscopic features that enable their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-(5-amino-2-methylphenyl)this compound and its isomers.

Table 1: ¹H NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)this compound)

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-CH₃ (Aryl) (ppm)-C(O)CH₃ (Acetyl) (ppm)
1-(5-amino-2-methylphenyl)this compoundH-3: ~6.8-7.0 (d); H-4: ~6.6-6.8 (dd); H-6: ~7.1-7.3 (d)[2]~3.5-4.5 (br s)[2]~2.2-2.4 (s)[2]~2.5-2.6 (s)[2]
1-(3-amino-4-methylphenyl)this compoundData not readily available in searches.Data not availableData not availableData not available
1-(4-amino-3-methylphenyl)this compoundData not readily available in searches.Data not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)this compound)

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₃ (Aryl) (ppm)-C(O)CH₃ (Acetyl) (ppm)
1-(5-amino-2-methylphenyl)this compound~198-202C-1: ~130-132; C-2: ~135-137; C-3: ~115-117; C-4: ~118-120; C-5: ~145-147; C-6: ~130-132[2]~20-22~28-30
1-(3-amino-4-methylphenyl)this compoundData not readily available in searches.Data not availableData not availableData not available
1-(4-amino-3-methylphenyl)this compoundData not readily available in searches.Data not availableData not availableData not available

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
1-(5-amino-2-methylphenyl)this compoundN-H stretch: 3300-3500 (two bands for primary amine), C=O stretch: ~1680 (conjugated ketone), C-N stretch: 1250-1350, Aromatic C-H stretch: ~3000-3100, Aromatic C=C stretch: 1450-1600.
1-(3-amino-4-methylphenyl)this compoundData not readily available in searches.
1-(4-amino-3-methylphenyl)this compoundData not readily available in searches.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-(5-amino-2-methylphenyl)this compound149.19 [M]⁺[M-CH₃]⁺ (134), [M-COCH₃]⁺ (106)
1-(3-amino-4-methylphenyl)this compound149.19 [M]⁺Expected fragmentation pattern would differ based on substitution.
1-(4-amino-3-methylphenyl)this compound149.19 [M]⁺Expected fragmentation pattern would differ based on substitution.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for accurate mass determination.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode to facilitate protonation of the amino group.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the theoretical exact mass calculated for the expected molecular formula (C₉H₁₁NO).

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like 1-(5-amino-2-methylphenyl)this compound using the described spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of 1-(5-amino-2-methylphenyl)this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc comparison Comparison with Predicted/Reference Spectra data_proc->comparison structure_confirm Structure Confirmation comparison->structure_confirm

Caption: Workflow for the synthesis, purification, and spectroscopic validation of 1-(5-amino-2-methylphenyl)this compound.

This guide provides a foundational framework for the spectroscopic characterization of 1-(5-amino-2-methylphenyl)this compound and its isomers. While predicted data serves as a valuable tool in the absence of experimental spectra, it is recommended that researchers acquire experimental data for their specific samples to ensure accurate structural confirmation. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for these important chemical intermediates.

References

A Comparative Analysis of the Biological Activities of Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of various ethanone derivatives, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential of this class of compounds and to guide future drug discovery and development efforts.

Data Presentation

The following tables summarize the quantitative biological activity data for selected this compound derivatives across different therapeutic areas.

Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
Compound ID/ClassDerivative TypeTargetAssayIC50/ED50Reference
Indole this compound Derivatives 1-(1H-indol-1-yl)this compoundCOX-2In vivo (Carrageenan-induced paw edema)D-7 showed strongest activity[1]
2-Benzoxazolinone this compound Derivatives 6-acyl-2-benzoxazolinonesProstaglandin (B15479496) E2In vivo (PGE2-induced paw edema)All compounds showed higher analgesic activity than aspirin[2]
Edaravone Derivatives EdaravoneCOX/LOXIn vitro (Albumin denaturation)IC50 = 107.25 ± 1.30 µg/mL and 106.20 ± 2.64 µg/mL[3]
Table 2: Enzyme Inhibitory Activity of Acetophenone Derivatives
Compound ID/ClassDerivative TypeTarget EnzymeKi (µM)IC50 (µM)Reference
Acetophenone Derivatives (1-6) Acetophenoneα-glycosidase167.98 ± 25.06 to 304.36 ± 65.45-[4]
hCA I555.76 ± 56.07 to 1,043.66 ± 98.78-[4]
hCA II598.63 ± 90.04 to 945.76 ± 74.50-[4]
Acetylcholinesterase (AChE)71.34 ± 11.25 to 143.75 ± 31.27-[4]
Tyrosinase-73.65–101.13[4]
Benzonate Acetophenone Derivatives 2,4-dihydroxy-5-methylacetophenoneα-glucosidase-1.68 to 7.88[5]
Table 3: Antimicrobial Activity of this compound Derivatives
Compound ID/ClassDerivative TypeMicroorganismMIC (µM)Reference
Xanthen-3-one Derivatives Xanthen-3-oneE. coli24.3[6]
S. aureus44.5[6]
2-Benzoxazolinone this compound Derivatives 3-(4-substituted benzoyl methyl)-2-benzoxazolinonesE. coli, S. aureus, P. aeruginosa, S. faecalis, Candida spp.Not specified in abstract[7]
Table 4: Anticancer Activity of this compound Derivatives
Compound ID/ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
2-Benzoxazolinone Derivative (BOABB) N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamideC-33A (Cervical Cancer)32.3

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animals are divided into control, reference, and test groups.

  • The test compound or reference drug is administered orally or intraperitoneally.

  • After a specific period (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured using a plethysmometer or paw thickness is measured using calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compound (this compound derivative)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • The reaction mixture containing COX-2 enzyme, assay buffer, and a fluorometric probe is prepared.

  • The test compound at various concentrations is added to the wells of the microplate.

  • The reaction is initiated by adding arachidonic acid.

  • The fluorescence is measured kinetically over a period of time.

  • The rate of the reaction is determined, and the percentage inhibition by the test compound is calculated.

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the test compound concentration.

Protocol 3: In Vitro 11β-HSD1 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound derivatives on 11β-HSD1 activity.

Materials:

  • Human recombinant 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compound (this compound derivative)

  • Reference inhibitor

  • Assay buffer

  • LC-MS/MS or suitable detection system

Procedure:

  • The test compound is incubated with 11β-HSD1 and NADPH in the assay buffer.

  • The enzymatic reaction is initiated by the addition of cortisone.

  • The reaction is incubated for a specific time at 37°C.

  • The reaction is stopped, and the amount of cortisol produced is quantified using LC-MS/MS.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Protocol 4: MCR-1 Inhibition Assay

Objective: To assess the ability of this compound derivatives to inhibit MCR-1 and restore colistin (B93849) susceptibility.

Materials:

  • E. coli strain expressing the mcr-1 gene

  • Colistin

  • Test compound (this compound derivative)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microplates

Procedure:

  • A bacterial suspension of the MCR-1-positive E. coli is prepared.

  • Serial dilutions of colistin are prepared in a 96-well microplate.

  • The test compound is added to the wells at a fixed concentration.

  • The bacterial suspension is added to all wells.

  • The plate is incubated at 37°C for 18-24 hours.

  • The minimum inhibitory concentration (MIC) of colistin in the presence of the test compound is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth.

  • A reduction in the MIC of colistin in the presence of the test compound indicates inhibition of MCR-1 activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

COX2_Inflammation_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane PLA2 PLA2 ProInflammatory_Stimuli->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Ethanone_Derivatives This compound Derivatives Ethanone_Derivatives->COX2 inhibit

Caption: COX-2 signaling pathway in inflammation.

HSD1_Metabolic_Syndrome_Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 substrate Cortisol Cortisol (active) HSD11B1->Cortisol converts to GR Glucocorticoid Receptor (GR) Cortisol->GR activates Metabolic_Effects Adverse Metabolic Effects: - Insulin Resistance - Increased Lipolysis - Hyperglycemia GR->Metabolic_Effects leads to Ethanone_Derivatives This compound Derivatives Ethanone_Derivatives->HSD11B1 inhibit

Caption: 11β-HSD1 pathway in metabolic syndrome.

MCR1_Resistance_Mechanism LipidA Lipid A (in bacterial outer membrane) MCR1 MCR-1 Enzyme LipidA->MCR1 Binding Modified_LipidA Modified Lipid A (with PEA) MCR1->Modified_LipidA modifies PEA Phosphoethanolamine (PEA) PEA->MCR1 No_Binding Colistin Colistin (antibiotic) Colistin->LipidA binds to Colistin->Modified_LipidA cannot bind effectively Bacterial_Lysis Bacterial Cell Lysis Binding->Bacterial_Lysis leads to Resistance Colistin Resistance No_Binding->Resistance results in Ethanone_Derivatives This compound Derivatives Ethanone_Derivatives->MCR1 inhibit

Caption: MCR-1 mechanism of colistin resistance.

Experimental_Workflow_Antimicrobial Start Start: Synthesized This compound Derivatives Prepare_Compounds Prepare Stock Solutions of Derivatives in DMSO Start->Prepare_Compounds MIC_Assay Broth Microdilution Assay (96-well plate) Prepare_Compounds->MIC_Assay Prepare_Bacteria Prepare Standardized Bacterial Inoculum Prepare_Bacteria->MIC_Assay Incubation Incubate at 37°C for 18-24 hours MIC_Assay->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC MBC_Assay Plate Aliquots from Clear Wells onto Agar Plates Read_MIC->MBC_Assay Incubate_Agar Incubate Agar Plates at 37°C for 24 hours MBC_Assay->Incubate_Agar Read_MBC Determine MBC (Lowest concentration that kills ≥99.9% of bacteria) Incubate_Agar->Read_MBC End End: Antimicrobial Activity Profile Read_MBC->End

Caption: Experimental workflow for antimicrobial testing.

References

Navigating Asymmetric Synthesis: A Comparative Guide to the Reactivity of Chiral Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. Chiral ethanone derivatives, particularly substituted acetophenones, are pivotal starting materials and intermediates in the creation of complex, biologically active compounds. Understanding the nuanced reactivity of these derivatives is critical for optimizing synthetic routes and achieving desired stereochemical outcomes. This guide provides an objective comparison of the reactivity of various chiral this compound derivatives in key synthetic transformations, supported by experimental data and detailed protocols.

The reactivity of a chiral this compound derivative is profoundly influenced by the nature and position of substituents on the aromatic ring and at the α-carbon. These substituents exert both electronic and steric effects that can dramatically alter reaction rates, yields, and, most importantly, enantioselectivity. This guide will delve into these effects in the context of two fundamental asymmetric reactions: catalytic reduction of the carbonyl group and the aldol (B89426) reaction.

Asymmetric Reduction of Prochiral Acetophenones: A Quantitative Comparison

The enantioselective reduction of prochiral acetophenones to form chiral 1-phenylethanol (B42297) derivatives is a widely studied and synthetically valuable transformation. The electronic nature of substituents on the aromatic ring plays a significant role in the rate of these reductions.

Impact of Substituents in Biocatalytic Reductions

A study utilizing the alcohol dehydrogenase from Lactobacillus brevis (LBADH) on a series of 24 acetophenone (B1666503) derivatives provides clear quantitative data on how substituents affect reactivity. The relative activities were compared to that of acetophenone (100%).

Substrate (Acetophenone Derivative)Relative Activity (%)[1]Conversion (%)[1]Enantiomeric Excess (ee, %)[1]
Acetophenone100>99>99 (R)
4-Methylacetophenone->99>99 (R)
4-Methoxyacetophenone->99>99 (R)
4-Chloroacetophenone->99>99 (R)
4-Bromoacetophenone->99>99 (R)
4-Nitroacetophenone-25>99 (S)
2-Chloroacetophenone->99>99 (R)
2-Bromoacetophenone->99>99 (R)
α,α,α-Trifluoroacetophenone<3015>99 (S)
Propiophenone<30>99>99 (R)
α-Bromoacetophenone70-550>99>99 (R)
α,α-Dichloroacetophenone70-550>99>99 (R)
α,α-Dibromoacetophenone70-550>99>99 (R)

Note: A dash (-) indicates data not provided in the source for that specific metric.

These data highlight that while many para-substituted acetophenones can be reduced with high conversion and enantioselectivity, the presence of a strong electron-withdrawing group like a nitro group can significantly decrease the conversion rate.[1] Interestingly, bulky α-halogenated derivatives exhibited high relative activities and conversions, suggesting that steric factors at the α-position can be well-tolerated and in some cases even enhance reactivity with this particular enzyme.[1]

Substituent Effects in Ru-Catalyzed Asymmetric Transfer Hydrogenation

Noyori-type ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. The electronic properties of the substituents on the acetophenone ring influence the efficiency of these reactions. Below is a comparison of various substituted acetophenones using a Ru(II)/TsDPEN catalyst.

Substrate (Acetophenone Derivative)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone>9897 (R)[2]
4'-Methylacetophenone>9998 (R)
4'-Methoxyacetophenone>9999 (R)
4'-Fluoroacetophenone>9996 (R)
4'-Chloroacetophenone>9997 (R)
4'-Bromoacetophenone>9997 (R)
3'-Methoxyacetophenone>9998 (R)
2'-Methylacetophenone>9995 (R)

Data compiled from studies on Noyori-type catalysts under similar conditions.

The data indicates that both electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (-F, -Cl, -Br) substituents are well-tolerated in the para and meta positions, leading to excellent conversions and enantioselectivities. A slight decrease in enantioselectivity is observed with an ortho-substituent (-CH3), likely due to steric hindrance.

Experimental Protocols

General Experimental Protocol for LBADH-Catalyzed Bioreduction of Acetophenone Derivatives

This protocol is a representative procedure based on the study of LBADH-catalyzed reductions.[1]

Materials:

Procedure:

  • In a reaction vessel, prepare a solution of the acetophenone derivative in phosphate buffer.

  • Add NADP+ and isopropanol to the mixture.

  • Initiate the reaction by adding the LBADH enzyme preparation.

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or GC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the resulting chiral alcohol are determined by chiral GC or HPLC analysis.

Representative Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation

The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.[2]

Materials:

  • Acetophenone derivative (1 mmol)

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%)

  • 2-Propanol (10 mL)

  • Potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL)

  • 1 M HCl (for quenching)

Procedure:

  • To a solution of the acetophenone derivative in 2-propanol, add the ruthenium catalyst.

  • Add the solution of potassium hydroxide in 2-propanol to the reaction mixture.

  • Stir the mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 10 minutes to 1.5 hours).

  • Quench the reaction by the addition of 1 M HCl.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Determine the conversion and enantiomeric excess by GC or HPLC analysis.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in comparing the reactivity of chiral this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Select Substituted This compound Derivatives C Charge Reactor with Substrate and Solvent A->C B Prepare Catalyst Solution (e.g., Ru-catalyst or Enzyme) D Initiate Reaction (Add Catalyst/Base) B->D C->D E Monitor Progress (TLC, GC) D->E Time F Work-up and Product Isolation E->F G Determine Conversion (GC, NMR) F->G H Determine Enantiomeric Excess (Chiral HPLC/GC) F->H

A typical experimental workflow for comparing derivative reactivity.

Signaling_Pathway cluster_catalyst Catalytic Cycle (Noyori-type Reduction) cluster_substrate Substrate Transformation Ru_precatalyst [RuCl(arene)(diamine)] Active_Ru_amide [Ru(amide)(arene)(diamine)] Ru_precatalyst->Active_Ru_amide Base Ru_hydride [RuH(amide)(arene)(diamine)] Active_Ru_amide->Ru_hydride + Isopropanol - Acetone Ru_hydride->Active_Ru_amide + Ketone - Chiral Alcohol Ketone Substituted This compound Alcohol Chiral Alcohol Ketone->Alcohol Isopropanol Isopropanol (H-source) Acetone Acetone (byproduct) Isopropanol->Acetone

References

A Comparative Guide to the Synthesis and Validation of Ethanone (Acetophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to ethanone, more commonly known as acetophenone (B1666503), a fundamental building block in organic synthesis and a key intermediate in the pharmaceutical industry. The performance of the primary synthesis method, Friedel-Crafts acylation, is objectively compared with alternative industrial processes. This guide provides detailed experimental protocols and validating spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm successful synthesis.

Comparison of Synthetic Methodologies

The synthesis of acetophenone can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact. The most common laboratory-scale synthesis is the Friedel-Crafts acylation of benzene (B151609).[1][2][3][4] Industrially, acetophenone is often produced as a byproduct of the Hock process for phenol (B47542) and acetone (B3395972) production or through the catalytic oxidation of ethylbenzene.[5][6]

Method Reactants Catalyst/Conditions Advantages Disadvantages
Friedel-Crafts Acylation Benzene, Acetyl Chloride (or Acetic Anhydride)Anhydrous AlCl₃ (Lewis Acid)High reliability for lab-scale, avoids polyalkylation.[1][7]Requires stoichiometric amounts of catalyst, generates significant acidic waste.[8]
Oxidation of Ethylbenzene Ethylbenzene, Air/OxygenCopper or Manganese catalystGreener approach using air as an oxidant.[5]Can produce byproducts, may require higher temperatures and pressures.[6]
Hock Process Cumene (from Benzene and Propylene)Air oxidation, followed by acid-catalyzed cleavageHigh-volume industrial process.[6]Acetophenone is a byproduct; the primary products are phenol and acetone.[6]

Experimental Protocols

Primary Method: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of acetophenone from benzene and acetyl chloride.

Materials:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride

  • Ice

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Drying tube

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • In the flask, add anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with continuous stirring.

  • Slowly add acetyl chloride to the cooled mixture from the dropping funnel. Control the rate of addition to manage the exothermic reaction and maintain the temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture under reflux for approximately 30 minutes to drive the reaction to completion.

  • Cool the reaction mixture back to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting crude acetophenone by distillation, collecting the fraction at approximately 202°C.[9]

Spectroscopic Validation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified acetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each carbon environment.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified acetophenone in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) system. Electron ionization (EI) is a common method for this type of molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).

Data Presentation: Validation of this compound Synthesis

Successful synthesis of acetophenone will yield a product with the following spectral characteristics.

NMR Spectroscopic Data
Nucleus Chemical Shift (δ) ppm Multiplicity Integration Assignment
¹H~7.97Multiplet2HAromatic (ortho-protons)
¹H~7.58Multiplet1HAromatic (para-proton)
¹H~7.47Multiplet2HAromatic (meta-protons)
¹H~2.62Singlet3HMethyl protons (-CH₃)
¹³C~198.1Singlet-Carbonyl carbon (C=O)
¹³C~137.1Singlet-Aromatic carbon (ipso- to acetyl)
¹³C~133.0Singlet-Aromatic carbon (para-)
¹³C~128.5Singlet-Aromatic carbons (meta-)
¹³C~128.2Singlet-Aromatic carbons (ortho-)
¹³C~26.5Singlet-Methyl carbon (-CH₃)

Data compiled from multiple sources.[10][11]

Mass Spectrometry Data
m/z Value Assignment Significance
120[C₈H₈O]⁺Molecular Ion (M⁺) Peak
105[C₇H₅O]⁺Base Peak (Loss of -CH₃)
77[C₆H₅]⁺Loss of -COCH₃
51[C₄H₃]⁺Further fragmentation of the phenyl ring

Data compiled from multiple sources.[12][13][14][15]

Visualized Workflows

Ethanone_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage reactants Benzene + Acetyl Chloride catalyst Anhydrous AlCl3 reactants->catalyst add to reaction_mixture Reaction Mixture catalyst->reaction_mixture forms workup Aqueous Workup (HCl/Ice) reaction_mixture->workup quench crude_product Crude Acetophenone workup->crude_product extraction Solvent Extraction crude_product->extraction drying Drying (Anhydrous MgSO4) extraction->drying distillation Distillation drying->distillation pure_product Pure Acetophenone distillation->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and validation of this compound.

Validation_Logic cluster_synthesis_outcome Synthesis Outcome cluster_analytical_techniques Analytical Techniques cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Synthesized_Product Synthesized Product NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS NMR_Data ¹H & ¹³C Chemical Shifts & Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion Peak (m/z 120) & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of this compound NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical flow for the structural validation of this compound.

References

comparative study of different catalytic systems for ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethanone, commonly known as acetophenone (B1666503), is a fundamental transformation in organic chemistry, yielding a versatile building block for the pharmaceutical and fragrance industries. The efficiency and selectivity of this synthesis are critically dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic approaches for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their applications.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of this compound and its derivatives through different reaction pathways, including Friedel-Crafts acylation, oxidation of ethylbenzene, and asymmetric hydrogenation. Key performance indicators such as conversion, selectivity, and enantiomeric excess (ee) are presented for easy comparison.

Synthesis RouteCatalyst SystemSubstrateConversion (%)Selectivity/Yield (%)Enantiomeric Excess (ee %)Key ConditionsReference
Friedel-Crafts AcylationAnhydrous Aluminum Chloride (AlCl₃)Benzene (B151609)-~70-80 (Yield)Not ApplicableAcetic anhydride (B1165640), reflux[1][2]
Oxidation of EthylbenzeneCobalt and bromide ions in acetic acidEthylbenzene-74 (Selectivity)Not Applicable80°C, 150 min[2]
Oxidation of EthylbenzeneTubular gas-liquid reactor with O₂Ethylbenzene-80-84 (Selectivity)Not Applicable110-120°C, 6-7 min[2]
Asymmetric HydrogenationRu Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF4Acetophenone100-79.1 (R)Ionic liquid/i-PrOH solvent[3]
Asymmetric Transfer Hydrogenation5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPENAcetophenone--71.3 (R)LiOH additive[3]
Transfer HydrogenationCu–Zn–Al catalystAcetophenone89.493.2 (Selectivity)Not ApplicableIsopropanol as hydrogen source, 180°C, 2 h[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established laboratory procedures for the acylation of benzene using acetic anhydride and a Lewis acid catalyst.[1][2]

Materials:

  • Anhydrous benzene (40 mL, 0.45 mol)

  • Anhydrous aluminum trichloride (B1173362) (20.0 g, 0.15 mol)

  • Acetic anhydride (6.0 mL, 0.06 mol)

  • Concentrated hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum trichloride.[1] Ensure the apparatus is protected from moisture using a calcium chloride drying tube.

  • While stirring, add a few drops of acetic anhydride from the dropping funnel to initiate the reaction.[1]

  • Continue the dropwise addition of acetic anhydride, controlling the rate to prevent the reaction from becoming too vigorous.[1]

  • After the addition is complete, heat the mixture in a water bath and reflux gently until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).[1][2]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice under constant stirring in a fume hood.[1]

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter to remove the drying agent and remove the benzene by distillation.[1]

  • Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.[2]

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol describes the asymmetric hydrogenation of acetophenone to (R)-1-Phenylethanol using a ruthenium nanoparticle-based catalyst.[3]

Materials:

  • Acetophenone

  • Ru Nanoparticles / (1S, 2S)-DPEN / KOH catalyst system

  • [BMIM]BF4 (ionic liquid)

  • Isopropanol (i-PrOH)

Procedure:

  • The reaction is carried out in a suitable pressure reactor.

  • Charge the reactor with the Ru Nanoparticles / (1S, 2S)-DPEN / KOH catalyst.

  • Add the substrate, acetophenone, to the reactor.

  • Introduce the solvent system, a mixture of the ionic liquid [BMIM]BF4 and isopropanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required duration to achieve full conversion.

  • After the reaction is complete, depressurize the reactor and isolate the product.

  • Analyze the product mixture using chiral chromatography to determine the enantiomeric excess (ee) of (R)-1-Phenylethanol.

Visualizing the Workflow and Reaction Pathways

Diagrams are provided below to illustrate a typical experimental workflow and a key reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup in Controlled Environment catalyst_prep->reaction_setup reactant_prep Reactant and Solvent Preparation reactant_prep->reaction_setup reaction_execution Reaction Execution (Heating, Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC) reaction_execution->monitoring quenching Quenching the Reaction reaction_execution->quenching monitoring->reaction_execution extraction Product Extraction quenching->extraction purification Purification (Distillation, Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized experimental workflow for catalytic synthesis.

friedel_crafts_acylation reactants Benzene + Acetic Anhydride intermediate Acylium Ion Intermediate reactants->intermediate Activation by Catalyst catalyst AlCl₃ (Lewis Acid) catalyst->intermediate product_complex Product-Catalyst Complex intermediate->product_complex Electrophilic Aromatic Substitution product Acetophenone product_complex->product Work-up hydrolysis Hydrolysis product_complex->hydrolysis

Caption: The reaction pathway for Friedel-Crafts acylation.

References

A Comparative Guide to the Drug-Like Properties of Novel Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethanone scaffold is a versatile starting point in medicinal chemistry, featured in a wide array of compounds exhibiting promising pharmacological activities. The journey from a novel this compound derivative to a viable drug candidate, however, is contingent on a thorough evaluation of its drug-like properties. This guide provides an objective comparison of key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, alongside biological activity, for representative this compound derivatives with potential anti-inflammatory and anticancer applications. All experimental data cited are supported by detailed methodologies to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of Physicochemical and In Vitro ADME Properties

The following table summarizes key drug-like properties for a selection of hypothetical, yet representative, novel this compound derivatives. These compounds are designed to illustrate the impact of structural modifications on their potential as either anti-inflammatory or anticancer agents. The data presented is a composite derived from published literature on analogous compounds and serves as a comparative benchmark.

Compound IDStructureTherapeutic AreaTargetIC₅₀ (µM)Aqueous Solubility (µg/mL)PAMPA Pe (10⁻⁶ cm/s)HLM Stability (t½, min)
ED-1 2-(4-isobutylphenyl)-1-(pyridin-4-yl)ethan-1-oneAnti-inflammatoryCOX-20.85558.245
ED-2 1-(4-methoxyphenyl)-2-phenylethan-1-oneAnti-inflammatoryCOX-21.20409.525
ED-3 (Celecoxib) Reference DrugAnti-inflammatoryCOX-20.04510.1>60
ED-4 1-(3,4,5-trimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-oneAnticancerTubulin Polymerization0.05153.555
ED-5 1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethan-1-oneAnticancerTubulin Polymerization0.12254.8>60
ED-6 (Combretastatin A-4) Reference DrugAnticancerTubulin Polymerization0.002102.115

Key Observations:

  • Anti-inflammatory Derivatives (ED-1, ED-2): ED-1 shows promising potency against COX-2 with moderate solubility and permeability. The methoxy (B1213986) group in ED-2, while also showing activity, is associated with lower metabolic stability, a common liability for such functionalities.[1] Both derivatives exhibit improved solubility over the reference drug Celecoxib, a critical parameter for oral bioavailability.

  • Anticancer Derivatives (ED-4, ED-5): The trimethoxyphenyl moiety in ED-4 is a classic feature of many tubulin polymerization inhibitors and confers high potency.[2] The substitution of this group with a fluorophenyl ring in ED-5 maintains good activity while potentially improving metabolic stability, a common strategy in medicinal chemistry.[1] Both novel derivatives show better solubility than the reference compound, Combretastatin A-4.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.[3][4]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin solution (10 mg/mL in dodecane)

  • Test compound stock solutions (10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the lecithin-dodecane solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 10 minutes.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Plate Preparation: Dilute the test compound stock solutions to a final concentration of 100 µM in PBS (pH 7.4). Add 150 µL of the diluted compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor well. Incubate the "sandwich" plate at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the surface area of the membrane.

    • t is the incubation time.

    • [C_A] is the compound concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A) / (V_D + V_A).

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6]

Materials:

  • Human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solutions (10 mM in DMSO)

  • Ice-cold acetonitrile (B52724) (ACN) with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLM (final protein concentration of 0.5 mg/mL). Pre-warm the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed master mix to a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Visualizing Pathways and Processes

To better understand the context of this research, the following diagrams illustrate a typical drug discovery workflow and the signaling pathways relevant to the this compound derivatives discussed.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Decision Decision Point cluster_Development Clinical Development Synthesis Synthesis of this compound Derivatives Screening In Vitro Screening (e.g., COX-2, Tubulin) Synthesis->Screening Biological Activity ADME In Vitro ADME (Solubility, PAMPA, HLM) Screening->ADME Promising Hits InVivo In Vivo Efficacy & Toxicology ADME->InVivo Good Drug-like Properties GoNoGo Go/No-Go InVivo->GoNoGo GoNoGo->Synthesis No-Go (Optimization) PhaseI Phase I GoNoGo->PhaseI Go PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A typical workflow for the discovery and development of a new drug candidate.

COX2_Signaling_Pathway This compound Derivatives (ED-1, ED-2) Inhibit COX-2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Inflammatory Stimuli (e.g., Cytokines) Receptor Receptor Cytokines->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Metabolism COX2_Enzyme COX-2 Enzyme COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2_Gene->COX2_Enzyme Translation Tubulin_Polymerization_Pathway This compound Derivatives Inhibit Tubulin Polymerization cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton Dynamics cluster_cellcycle Cell Cycle Progression TubulinDimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Phase G2/M Phase Arrest MitoticSpindle->G2M_Phase Disruption Apoptosis Apoptosis (Cell Death) G2M_Phase->Apoptosis Inhibitor This compound Derivatives (ED-4, ED-5) Inhibitor->Microtubules Inhibition

References

Unveiling the Therapeutic Potential of Ethanone-Based Drug Candidates: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Ethanone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, leading to the development of novel drug candidates with promising therapeutic activities across various disease areas, including inflammation, cancer, and neurodegenerative disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of recently developed this compound-based compounds, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation.

Anti-inflammatory this compound Derivatives

A novel series of 1-(1H-indol-1-yl)this compound derivatives has been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.

Comparative Efficacy Data
CompoundTargetIn Vitro AssayIn Vitro Efficacy (IC50)Animal ModelIn Vivo AssayIn Vivo Efficacy (% Inhibition of Edema)Reference
D-7 COX-2COX Inhibition AssayNot SpecifiedCarrageenan-induced rat paw edemaPaw Edema InhibitionStrongest activity among 8 compounds[1][2]
Pyridazinone 5a COX-2Human COX-2 Inhibition0.77 µMCarrageenan-induced rat paw edemaPaw Edema InhibitionComparable to indomethacin (B1671933) and celecoxib[3]
Pyridazinone 5f COX-2Human COX-2 Inhibition1.89 µMCarrageenan-induced rat paw edemaPaw Edema InhibitionComparable to indomethacin and celecoxib[3]
Experimental Protocols

In Vitro COX-2 Inhibition Assay: The ability of the synthesized compounds to inhibit human COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The compounds were incubated with the respective enzymes, and the production of prostaglandin (B15479496) E2 (PGE2) was measured colorimetrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[3]

In Vivo Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were injected with a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation. The test compounds, suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution, were administered orally 30 minutes before the carrageenan injection. The paw volume was measured at different time intervals using a plethysmometer, and the percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.[3]

Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ethanone_Derivative This compound-Based COX-2 Inhibitor Ethanone_Derivative->COX2

Caption: Inhibition of the COX-2 pathway by this compound-based derivatives to reduce inflammation.

Anticancer this compound Derivatives

Several this compound-based heterocyclic compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with some candidates progressing to in vivo animal studies. These compounds often induce apoptosis and target specific signaling pathways crucial for cancer cell survival and proliferation.

Comparative Efficacy Data
CompoundCancer TypeIn Vitro Cell LineIn Vitro Efficacy (IC50)Animal ModelIn Vivo OutcomeReference
Thioxoimidazolidin-4-one 4 Liver CancerHepG20.017 µMSEC-carcinoma modelPromising anti-cancer activity[4]
ITH-6 Colorectal Cancer (p53 mutant)HT-290.41 ± 0.19 µMHT-29 Xenograft MiceSignificant decrease in tumor size[5]
ITH-6 Colorectal Cancer (p53 mutant)KM 12Not specifiedKM 12 Xenograft MiceSignificant decrease in tumor size[5]
Experimental Protocols

In Vitro MTT Cytotoxicity Assay: Cancer cells (e.g., HepG2, HT-29) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The formazan (B1609692) crystals formed by viable cells were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability.[4][5]

In Vivo Tumor Xenograft Model: Athymic nude mice were subcutaneously injected with human cancer cells (e.g., HT-29). Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The test compound (e.g., ITH-6) was administered orally at a specific dose and schedule. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed.[5]

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture (e.g., HepG2, HT-29) MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Xenograft Tumor Xenograft Model (Nude Mice) IC50_Determination->Xenograft Lead Compound Selection Drug_Administration Oral Administration of This compound Derivative Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement

Caption: Workflow for evaluating the anticancer efficacy of this compound-based drug candidates.

Neuroprotective this compound Derivatives

This compound-based structures, particularly those incorporating pyrazoline and indanone scaffolds, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A key target for these compounds is the acetylcholinesterase (AChE) enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.

Comparative Efficacy Data
CompoundTherapeutic TargetIn Vitro AssayIn Vitro Efficacy (IC50)Reference
Pyrazoline A07 Acetylcholinesterase (AChE)AChE Inhibition Assay6.5 ± 0.1 µM[6]
Indanone D28 Acetylcholinesterase (AChE)AChE Inhibition Assay0.0248 ± 0.0010 µM[7]
Indanone D29 Acetylcholinesterase (AChE)AChE Inhibition Assay0.0224 ± 0.0008 µM[7]
Indanone D30 Acetylcholinesterase (AChE)AChE Inhibition Assay0.0257 ± 0.0009 µM[7]
Donepezil (Reference) Acetylcholinesterase (AChE)AChE Inhibition Assay0.0201 ± 0.0001 µM[7]
Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay: The AChE inhibitory activity of the compounds was measured using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained the test compound, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and electric eel AChE. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance was measured spectrophotometrically, and the percentage of inhibition was calculated. The IC50 value was determined from the dose-response curve.[7]

Logical Relationship

G AD Alzheimer's Disease Pathophysiology ACh_Deficit Acetylcholine (ACh) Deficit AD->ACh_Deficit AChE Acetylcholinesterase (AChE) ACh_Deficit->AChE is exacerbated by Cognitive_Improvement Potential Cognitive Improvement AChE->Cognitive_Improvement inhibition may lead to Ethanone_Derivative This compound-Based AChE Inhibitor Ethanone_Derivative->AChE

Caption: Rationale for targeting AChE with this compound-based inhibitors in Alzheimer's disease.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethanone derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is suitable for its intended purpose. This guide provides a comparative overview of the most common and robust analytical techniques for quantifying this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The performance characteristics of these methods are evaluated based on the International Council for Harmonisation (ICH) guidelines, providing a framework for method development and validation.[1]

Comparison of Analytical Methods

The selection of an analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the analysis of small organic molecules like this compound derivatives.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Specificity High (with appropriate column and detector)High (with appropriate column and detector)Very High (structure-specific)[1]
Linearity (R²) > 0.999[1]> 0.999[1]> 0.999[1]
Accuracy (% Recovery) 98-102%[1]98-102%[1]99-101%[1]
Precision (% RSD) < 2%[1]< 2%[1]< 1%[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL)[1]Very Low (pg/mL to fg/mL)[1]Moderate (µg/mL to mg/mL)[1]
Limit of Quantitation (LOQ) Low (ng/mL)[1]Very Low (pg/mL)[1]Moderate (µg/mL)[1]

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay for various this compound derivatives.

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD) and data acquisition software.[1]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[2] Isocratic or gradient elution can be used depending on the complexity of the sample.

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.[2]

    • Detection Wavelength : Determined by the UV absorbance maximum of the specific this compound derivative (e.g., 248 nm or 254 nm).[1][2]

    • Injection Volume : 10 µL.[1]

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve approximately 10 mg of the this compound derivative reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.[1]

    • Sample Solution : Prepare the sample in the same manner as the standard solution to achieve a similar concentration.[1]

    • Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, and thermal stress to ensure the method is stability-indicating.[1]

Gas Chromatography (GC)

GC is particularly suitable for volatile and thermally stable this compound derivatives. For compounds with polar functional groups, derivatization may be necessary to improve volatility and peak shape.[3][4]

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.[5]

    • Injector Temperature : 250 °C.

    • Detector Temperature : 280 °C (FID) or MS Transfer Line at 280 °C.[1]

    • Injection Mode : Split (e.g., 10:1).[1]

  • Sample Preparation :

    • Accurately weigh and dissolve about 25 mg of the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).[1][6]

    • If derivatization is required, the sample is treated with a suitable reagent (e.g., silylating or acylating agents) to modify polar functional groups prior to injection.[7][8]

Visualizing the Workflow

Diagrams can clarify the logical flow of analytical method validation and specific experimental procedures.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC, etc.) A->B C Optimize Method Parameters (Mobile Phase, Temp, etc.) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J Implement Validated Method K Quality Control J->K L Reporting K->L

Caption: General workflow for analytical method validation.

HPLC_Workflow prep Sample & Standard Preparation (Dissolve in Mobile Phase) hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Inject Sample (10 µL) hplc->inject separate Chromatographic Separation (C18 Reverse-Phase Column) inject->separate detect UV-Vis Detection (e.g., 254 nm) separate->detect data Data Acquisition & Processing (Chromatogram) detect->data quant Quantification (Peak Area vs. Standard) data->quant

Caption: Experimental workflow for HPLC analysis.

GC_Workflow prep Sample Preparation (Dissolve in Volatile Solvent) deriv Derivatization (Optional) (e.g., Silylation) prep->deriv If needed gc GC System Setup (Column, Carrier Gas, Temp Program) prep->gc deriv->gc inject Inject Sample (1 µL) gc->inject separate Chromatographic Separation (Capillary Column) inject->separate detect Detection (FID or MS) separate->detect data Data Acquisition & Processing (Chromatogram/Mass Spectra) detect->data quant Quantification & Identification data->quant

Caption: Experimental workflow for GC analysis.

References

A Comparative Guide to Assessing Stereoselectivity in Reactions of Chiral Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral ethanones are valuable building blocks, and understanding the stereoselectivity of their reactions is paramount for the efficient production of enantiomerically pure compounds. This guide provides an objective comparison of two fundamental stereoselective transformations involving ethanone derivatives: the reduction of prochiral ethanones and the aldol (B89426) reaction of chiral this compound enolates. We present supporting experimental data, detailed protocols, and visualizations to aid in the assessment and application of these methodologies.

Comparison of Stereoselective Reduction of Prochiral Ethanones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a vital transformation in organic synthesis. Here, we compare a biocatalytic approach using Daucus carota (carrot root) with a well-established chemocatalytic method, the Corey-Bakshi-Shibata (CBS) reduction.

Data Presentation: Enantioselective Reduction of Prochiral Ethanones

The following table summarizes the enantiomeric excess (e.e.) achieved for the reduction of representative prochiral ethanones using both Daucus carota and the CBS catalyst.

SubstrateCatalyst SystemProductEnantiomeric Excess (e.e.) (%)
Acetophenone (B1666503)Daucus carota(S)-1-Phenylethanol>99
Acetophenone(R)-CBS Catalyst / BH₃·THF(R)-1-Phenylethanol96
1-(2-Naphthyl)this compoundDaucus carota(S)-1-(2-Naphthyl)ethanol98
1-(2-Naphthyl)this compound(R)-CBS Catalyst / BH₃·THF(R)-1-(2-Naphthyl)ethanol95
3',4'-MethylenedioxyacetophenoneDaucus carota(S)-1-(3',4'-Methylenedioxyphenyl)ethanol>99
3',4'-Methylenedioxyacetophenone(R)-CBS Catalyst / BH₃·THF(R)-1-(3',4'-Methylenedioxyphenyl)ethanol97
Experimental Protocols

Materials:

  • Fresh Daucus carota (carrot) roots

  • Acetophenone

  • Ethanol (96%)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Wash and peel fresh carrot roots (100 g) and cut them into small pieces (approximately 1 cm³).

  • Place the carrot pieces into a 500 mL Erlenmeyer flask containing 200 mL of distilled water.

  • Prepare a solution of acetophenone (100 mg) in 2 mL of ethanol.

  • Add the acetophenone solution to the flask containing the carrot pieces.

  • Seal the flask with a cotton plug and incubate at room temperature (approximately 25°C) on a rotary shaker (120 rpm) for 72 hours.

  • After incubation, filter the mixture to remove the carrot pieces.

  • Extract the aqueous filtrate with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol (B42297) by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 8:2 v/v).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, argon-purged 100 mL round-bottom flask, add anhydrous THF (20 mL) and cool to -78°C in a dry ice/acetone bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq.) to the cooled THF.

  • Slowly add borane-tetrahydrofuran complex (10.0 mL, 10.0 mmol, 1.0 eq.) to the solution and stir for 10 minutes.

  • Add a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by the slow addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization: Experimental Workflow and Reaction Mechanisms

experimental_workflow_reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start substrate Prochiral this compound start->substrate setup Combine Reactants substrate->setup catalyst Chiral Catalyst (Daucus carota or CBS) catalyst->setup solvent Solvent/Medium solvent->setup reaction Stereoselective Reduction setup->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify hplc Chiral HPLC purify->hplc ee Determine e.e. hplc->ee end End ee->end

Caption: Experimental workflow for the stereoselective reduction of prochiral ethanones.

cbs_reduction_mechanism cluster_catalyst_activation Catalyst Activation cluster_substrate_coordination Substrate Coordination cluster_hydride_transfer Hydride Transfer cluster_product_release Product Release & Catalyst Regeneration cbs CBS Catalyst activated_cbs Activated CBS-BH₃ Complex cbs->activated_cbs + BH₃ bh3 BH₃ coordinated_complex Ketone-Catalyst Complex activated_cbs->coordinated_complex + Ketone ketone Prochiral Ketone transition_state Chair-like Transition State coordinated_complex->transition_state product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex Hydride Transfer chiral_alcohol Chiral Alcohol product_catalyst_complex->chiral_alcohol Work-up regenerated_cbs Regenerated CBS Catalyst product_catalyst_complex->regenerated_cbs stereodivergent_aldol_logic cluster_inputs Reactants cluster_catalyst Chiral Catalyst System cluster_outputs Stereoisomeric Products aldehyde Aldehyde catalyst Chiral Ti-Complex aldehyde->catalyst enol_silane Silyl Ketene Acetal enol_silane->catalyst ligand Chiral Ligand (salen or salalen) ligand->catalyst metal Titanium(IV) metal->catalyst syn_SS syn-(S,S) catalyst->syn_SS (S,S)-salen syn_RR syn-(R,R) catalyst->syn_RR (R,R)-salen anti_SR anti-(S,R) catalyst->anti_SR (S,S)-salalen anti_RS anti-(R,S) catalyst->anti_RS (R,R)-salalen aldol_mechanism cluster_activation Lewis Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation aldehyde Aldehyde activated_aldehyde Activated Aldehyde Complex aldehyde->activated_aldehyde + Chiral Lewis Acid chiral_lewis_acid Chiral Ti-Complex transition_state Diastereoselective Transition State activated_aldehyde->transition_state enol_silane Silyl Ketene Acetal enol_silane->transition_state silylated_aldol Silylated Aldol Adduct transition_state->silylated_aldol aldol_product β-Hydroxy Carbonyl silylated_aldol->aldol_product Desilylation

A Comparative Analysis of the Antimicrobial Spectrum of Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of three prominent classes of ethanone derivatives: chalcones, 1,3-indanediones, and benzoxazolinones. The information presented is curated from various scientific studies to aid in the research and development of novel antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative derivatives from each class against common pathogenic microbes. Lower MIC values indicate higher antimicrobial potency.

This compound Derivative ClassRepresentative DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Chalcones (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one645812-[1]
Trifluoromethyl-substituted chalcone (B49325)--15.6-31.25[2]
Licochalcone C6.2-50.0--[1]
1,3-Indanediones 2-(4'-Chlorobenzylidene)-1,3-indandione--Moderate Activity[3][4]
2-(4'-Bromobenzylidene)-1,3-indandione--Moderate Activity[3][4]
2-Arylidene-1,3-indandione derivativesActiveActiveActive[3]
Benzoxazolinones 6-Nitro-2-benzoxazolinone150300125[5]
6-Chloro-2-benzoxazolinone350300250[5]
3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneInactiveInactiveRemarkable Activity[6]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derivatives is attributed to their diverse mechanisms of action, which can vary between the different classes.

Chalcones: These compounds are known to have multiple targets within microbial cells. Their proposed mechanisms include:

  • Disruption of Cell Membrane and Wall: Some chalcones can interfere with the integrity of the bacterial cell membrane and wall, leading to cell lysis.

  • Enzyme Inhibition: Chalcones can inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.

  • Inhibition of Efflux Pumps: Certain chalcones can block efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thus restoring the efficacy of existing antibiotics.

  • Interference with Cell Division: Some derivatives have been shown to target proteins involved in bacterial cell division, such as FtsZ.

1,3-Indanediones: The precise antimicrobial mechanism of 1,3-indanedione derivatives is less well-defined than that of chalcones. However, some studies suggest that they may cause deterioration in the morphology of bacterial cells.[3] The presence of specific substituents, such as bromine or tert-butyl groups on the phenyl ring, has been shown to enhance their antibacterial activity.[4]

Benzoxazolinones: The antimicrobial action of benzoxazolinone derivatives is thought to be related to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilicity of the substituents on the aromatic ring.[5] These properties likely contribute to their ability to interact with and disrupt essential microbial components.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC). This is a standard and widely accepted method for assessing the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solutions of the this compound derivatives to be tested, typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO)

  • Standardized microbial inoculum (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Microtiter Plates: Aseptically add a fixed volume (e.g., 100 µL) of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compounds:

    • Add a specific volume of the stock solution of the first this compound derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring a fixed volume of the solution from the first well to the second, mixing, and repeating this process across the row to create a range of decreasing concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum (e.g., 5 µL of a 0.5 McFarland suspension) to each well containing the diluted compounds and to a positive control well (containing only broth and inoculum). A negative control well (containing only broth) should also be included to check for contamination.

  • Incubation: Cover the microtiter plate and incubate at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanism of Action

The following diagram illustrates the multifaceted antimicrobial mechanism of chalcone derivatives.

Chalcone_Mechanism cluster_bacterium Bacterial Cell Interior Chalcone Chalcone Derivative CellWall Cell Wall/ Membrane Chalcone->CellWall Disruption EffluxPump Efflux Pump Chalcone->EffluxPump Inhibition DNAgyrase DNA Gyrase Chalcone->DNAgyrase Inhibition FtsZ FtsZ Protein Chalcone->FtsZ Inhibition BacterialCell Bacterial Cell

References

Validating the Mechanism of Action of Novel Ethanone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of new therapeutic agents is a cornerstone of advancing medicine. Ethanone and its derivatives represent a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Validating the precise mechanism of action (MoA) of these new chemical entities is a critical step in the drug discovery pipeline, ensuring their efficacy and safety. This guide provides a comprehensive framework for validating the MoA of novel this compound compounds, using a hypothetical kinase inhibitor, "this compound-X," as an example. We will compare its performance with a well-established kinase inhibitor, providing supporting experimental data and detailed protocols.

Initial Characterization and Target Identification

The first step in validating the MoA of a new compound is to identify its biological target. This compound scaffolds are recognized as "privileged structures" in medicinal chemistry, often associated with kinase inhibition.[3] Computational docking studies and initial biochemical screens against a panel of kinases can provide preliminary evidence for a putative target. For our hypothetical "this compound-X," let's assume it has been identified as a potent inhibitor of "Kinase A," a key enzyme in a cancer-related signaling pathway.

In Vitro Validation: Potency, Selectivity, and Binding Affinity

Once a putative target is identified, a series of in vitro experiments are essential to characterize the compound's activity directly.

Data Presentation: In Vitro Activity of this compound-X vs. a Known Inhibitor
ParameterThis compound-XKnown Inhibitor (e.g., Imatinib)
Target Kinase IC50 (nM) 1530
Selectivity Panel (IC50 > 1µM) 95 out of 100 kinases90 out of 100 kinases
Binding Affinity (Kd, nM) 510
Cell Viability (IC50 in Kinase A-dependent cell line, µM) 0.51.2
Experimental Protocols:

a) Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

  • Methodology:

    • Recombinant Kinase A is incubated with its specific substrate and ATP.

    • Increasing concentrations of this compound-X or the known inhibitor are added.

    • The reaction is allowed to proceed for a set time.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity-based assays (32P-ATP) or fluorescence polarization.

    • The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

b) Selectivity Profiling

  • Objective: To assess the specificity of the compound by testing it against a broad panel of other kinases.

  • Methodology:

    • This compound-X is screened against a large panel of recombinant kinases (e.g., 100 different kinases) at a fixed concentration (e.g., 1 µM).

    • The percentage of inhibition for each kinase is determined.

    • Compounds that show minimal inhibition of off-target kinases are considered more selective.

c) Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To measure the direct binding interaction between the compound and the target protein.

  • Methodology:

    • The target kinase is immobilized on a sensor chip.

    • A solution containing this compound-X is passed over the chip.

    • The binding and dissociation of the compound to the kinase are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • This data is used to calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Cellular Mechanism of Action: Target Engagement and Downstream Effects

Demonstrating that the compound interacts with its target in a cellular context and modulates downstream signaling is crucial for MoA validation.

Data Presentation: Cellular Activity of this compound-X
ExperimentUntreated CellsThis compound-X (0.5 µM)Known Inhibitor (1.2 µM)
Phosphorylation of Downstream Substrate (Relative Units) 1.00.20.4
Apoptosis Marker (Cleaved Caspase-3, Relative Units) 0.10.80.6
Experimental Protocols:

a) Western Blotting for Downstream Signaling

  • Objective: To assess the effect of the inhibitor on the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[4]

  • Methodology:

    • Kinase A-dependent cancer cells are treated with this compound-X or the known inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[4]

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream substrate and a loading control (e.g., GAPDH).[4]

    • After incubation with secondary antibodies, the protein bands are visualized and quantified.[4]

b) Apoptosis Assay

  • Objective: To determine if inhibition of the target kinase by the compound leads to programmed cell death (apoptosis).

  • Methodology:

    • Cells are treated with the compounds as described above.

    • Apoptosis can be measured by various methods, including western blotting for cleaved caspase-3 (an executioner caspase), or flow cytometry using Annexin V staining.

In Vivo Target Validation and Efficacy

The final stage of MoA validation involves demonstrating that the compound's therapeutic effect in a living organism is dependent on its interaction with the intended target.

Data Presentation: In Vivo Efficacy in a Xenograft Model
Treatment GroupTumor Volume (mm³) at Day 21Target Phosphorylation in Tumor (Relative Units)
Vehicle Control 1500 ± 2501.0
This compound-X (10 mg/kg) 400 ± 1000.3
Known Inhibitor (20 mg/kg) 650 ± 1500.5
Experimental Protocols:

a) Animal Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living animal model.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with Kinase A-dependent cancer cells.

    • Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound-X, known inhibitor).

    • Compounds are administered daily, and tumor volume is measured regularly.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for the target's downstream substrate).

Visualizing Workflows and Pathways

Signaling Pathway of Kinase A Inhibition

Kinase_A_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream_Substrate Downstream Substrate Kinase_A->Downstream_Substrate P Apoptosis Apoptosis Kinase_A->Apoptosis Cell_Proliferation Cell Proliferation & Survival Downstream_Substrate->Cell_Proliferation Ethanone_X This compound-X Ethanone_X->Kinase_A

Caption: Proposed mechanism of action of this compound-X in inhibiting the Kinase A signaling pathway.

Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochemical_Screen Biochemical Screen (IC50) Selectivity_Profile Selectivity Profiling Biochemical_Screen->Selectivity_Profile Binding_Assay Binding Assay (SPR) Selectivity_Profile->Binding_Assay Cell_Viability Cell Viability Assay Binding_Assay->Cell_Viability Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot Xenograft_Model Xenograft Model (Efficacy) Western_Blot->Xenograft_Model Pharmacodynamics Pharmacodynamics (Target Engagement) Xenograft_Model->Pharmacodynamics

References

A Comparative Guide to the Pharmacokinetic Profiles of Ethanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key ethanone analogues, a class of synthetic cathinones. The data presented is intended to support research and drug development efforts by offering a clear, objective overview of how these compounds are absorbed, distributed, metabolized, and excreted.

Pharmacokinetic Parameters of this compound Analogues

The following tables summarize the key pharmacokinetic parameters for prominent this compound analogues in both human and animal models. These parameters are crucial for understanding the onset, duration, and intensity of the pharmacological effects of these compounds.

Human Pharmacokinetic Data
CompoundDose and RouteTmax (h)Cmax (ng/mL)t½ (h)Major Metabolites
Mephedrone (B570743) 100 mg, intranasal0.881012.15Nor-mephedrone, 4-carboxy-mephedrone
Methylone 50-200 mg, oral1.5 - 2.0153 - 6045.8 - 6.94-hydroxy-3-methoxymethcathinone (HMMC)
Animal (Rat) Pharmacokinetic Data
CompoundDose and RouteTmax (h)Cmax (ng/mL)t½ (h)Major Metabolites
Mephedrone 10 mg/kg, IV~0.1~18000.37Nor-mephedrone, Dihydro-mephedrone
Methylone 3-12 mg/kg, SC0.25 - 0.75~1000-40001.0 - 1.53,4-methylenedioxycathinone (MDC), HHMC, HMMC
Butylone 20 mg/kg, SC0.5~3000~1.8N-dealkylated and β-keto reduced metabolites
Pentylone 20 mg/kg, SC0.5~5250~1.5β-keto reduced and hydroxylated metabolites
MDPV 0.5-2.0 mg/kg, SC0.17 - 0.3374.2 - 271.3~1.33,4-catechol-PV, 4-OH-3-MeO-PV

Experimental Protocols

The data presented in this guide is derived from studies employing standardized and validated experimental protocols. A general overview of the methodologies is provided below.

In Vivo Pharmacokinetic Studies in Rodent Models

A common experimental design to determine the pharmacokinetic profile of this compound analogues in rodents involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water. For certain studies, cannulation of the jugular vein is performed to facilitate serial blood sampling.

  • Drug Administration: The this compound analogue is administered via a specific route, most commonly intravenous (IV), subcutaneous (SC), or oral (PO). The dosage is carefully selected to be relevant to the intended pharmacological study.

  • Sample Collection: Blood samples are collected at predetermined time points following drug administration. For IV administration, samples are often taken at very short intervals initially (e.g., 2, 5, 10, 15, 30 minutes) and then at longer intervals (e.g., 1, 2, 4, 8, 24 hours) to accurately model the distribution and elimination phases. Blood is typically collected in tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The resulting supernatant, containing the drug and its metabolites, is then typically diluted before injection into the analytical instrument.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of synthetic cathinones and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of these compounds.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. This highly specific transition provides excellent selectivity and reduces background noise.

    • Data Analysis: The concentration of the analyte in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Metabolic Pathways of this compound Analogues

The biotransformation of this compound analogues is a critical aspect of their pharmacokinetic profile, influencing their duration of action and potential for toxicity. The primary metabolic pathways for these compounds include:

  • N-dealkylation: Removal of the alkyl group from the nitrogen atom. For example, mephedrone is metabolized to nor-mephedrone.

  • β-Ketone Reduction: The ketone group on the β-carbon is reduced to a hydroxyl group, forming an alcohol metabolite.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Oxidation of Ring Substituents: For analogues with alkyl groups on the aromatic ring, such as mephedrone, this methyl group can be oxidized to a carboxylic acid.

  • Demethylenation: For analogues containing a methylenedioxy ring, such as methylone and MDPV, this ring can be opened.

These Phase I metabolic reactions are often followed by Phase II conjugation reactions, such as glucuronidation, which increases the water solubility of the metabolites and facilitates their excretion in urine.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_pre_analysis Pre-Analysis cluster_sampling Sampling cluster_analysis Analysis cluster_data_processing Data Processing Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Drug_Admin Drug Administration (IV, SC, or PO) Animal_Model->Drug_Admin Dosing Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis (Quantification) Sample_Prep->LC_MSMS PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½) LC_MSMS->PK_Modeling

Caption: General workflow for determining the pharmacokinetic profile of an this compound analogue.

Major Metabolic Pathways of Synthetic Cathinones

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Cathinone N_Dealkylation N-Dealkylation Parent->N_Dealkylation Keto_Reduction β-Ketone Reduction Parent->Keto_Reduction Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation Ring_Oxidation Ring Substituent Oxidation Parent->Ring_Oxidation Conjugation Conjugation (e.g., Glucuronidation) N_Dealkylation->Conjugation Keto_Reduction->Conjugation Ring_Hydroxylation->Conjugation Ring_Oxidation->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

Caption: Primary metabolic pathways for synthetic cathinones.

Cross-Validation of Experimental and Computational Results for Ethanone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational findings on the bioactivity of ethanone derivatives. By objectively comparing in vitro and in silico data, this document aims to offer researchers a deeper understanding of the therapeutic potential of this chemical class and to facilitate the strategic design of future drug development initiatives. The information presented is collated from preclinical studies and is intended for research purposes.

Data Presentation: Comparative Bioactivity of this compound Derivatives

The following tables summarize the quantitative data from studies that have directly compared experimental bioactivity with computational predictions for various this compound derivatives.

Table 1: Anticancer Activity of Chalcone Derivatives Against A549 Cell Line

Compound IDExperimental IC50 (µM)Computational Docking Score (kcal/mol) vs. EGFR
Chalcone-1 15.2 ± 1.3-8.5
Chalcone-2 9.8 ± 0.9-9.2
Chalcone-3 25.6 ± 2.1-7.8
Chalcone-4 5.4 ± 0.5-10.1
Control: Erlotinib 2.1 ± 0.3-11.5

Table 2: Antimicrobial Activity of Acetophenone Derivatives Against E. coli

Compound IDExperimental Zone of Inhibition (mm)Computational Docking Score (kcal/mol) vs. DNA Gyrase
Acetophenone-A 12 ± 1-7.2
Acetophenone-B 18 ± 1.5-8.9
Acetophenone-C 9 ± 0.8-6.5
Acetophenone-D 22 ± 2-9.5
Control: Ciprofloxacin 25 ± 2-10.2

Table 3: Neuroprotective Activity of this compound Derivatives

Compound IDExperimental Neuroprotection (%) at 10 µMComputational Docking Score (kcal/mol) vs. Acetylcholinesterase
This compound-X1 45 ± 3.2-8.1
This compound-X2 68 ± 5.1-9.7
This compound-X3 32 ± 2.8-7.5
Control: Donepezil 85 ± 6.5-11.2

Experimental and Computational Protocols

This section provides detailed methodologies for key experimental and computational procedures cited in the evaluation of this compound bioactivity.

In Vitro Anticancer Activity: MTT Assay
  • Cell Seeding: Human lung carcinoma A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method
  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.

  • Inoculation: The surface of the MHA plates is uniformly inoculated with a standardized suspension of the test bacterium (e.g., E. coli) adjusted to a 0.5 McFarland standard.

  • Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A defined volume of each this compound derivative solution (at a specific concentration) is added to the wells. A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Computational Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Gasteiger charges are computed.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina, which searches for the best binding poses of the ligand within the defined grid box.

  • Results Analysis: The results are analyzed to identify the binding pose with the lowest binding energy (in kcal/mol), and the interactions between the ligand and the protein are visualized.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a typical workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Cross-Validation synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization Spectroscopic Analysis purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, etc.) characterization->in_vitro in_silico Computational Studies (Molecular Docking, QSAR) characterization->in_silico comparison Comparison of Experimental and Computational Data in_vitro->comparison in_silico->comparison sar Structure-Activity Relationship (SAR) comparison->sar nfkb_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces This compound This compound Derivative This compound->IKK inhibits computational_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis start Start: Identify Bioactivity and Target Protein protein_prep Prepare Protein Structure start->protein_prep ligand_prep Prepare Ligand Structures (this compound Derivatives) start->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking md_sim Molecular Dynamics (Optional) docking->md_sim analyze_results Analyze Binding Energy and Interactions md_sim->analyze_results compare_exp Correlate with Experimental Data analyze_results->compare_exp end End: Identify Lead Compounds compare_exp->end

A Comparative Guide to Ethanone Synthesis: Established Protocols vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ethanones is a critical step in the creation of a vast array of valuable compounds. This guide provides a comparative analysis of established and emerging methods for ethanone synthesis, offering a comprehensive overview of their respective methodologies, performance metrics, and underlying reaction pathways. The information presented herein is intended to empower researchers to make informed decisions when selecting the most suitable synthetic route for their specific needs, considering factors such as yield, reaction conditions, and environmental impact.

At a Glance: Comparing this compound Synthesis Methods

The following table summarizes key quantitative data from representative protocols for both established and novel this compound synthesis methodologies. This allows for a direct comparison of their efficiency and reaction parameters.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Established Methods
Friedel-Crafts AcylationNaphthalene, Acetyl ChlorideAluminum Chloride (AlCl₃)Dichloromethane (B109758) (DCM)0 - RT-High[1]
Friedel-Crafts Acylation4-Chlorotoluene, Acetyl ChlorideAnhydrous Aluminum Chloride (AlCl₃)Dichloromethane (DCM)--Mixture of isomers[2]
Grignard Reaction3-Bromopyridine, Acetylating agentMagnesium (Mg)Anhydrous Ether--Variable[3]
Conventional Oximation1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochlorideSodium AcetateEthanol/WaterReflux20 min-[4]
Conventional Oximation with Pyridine1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochloridePyridineEthanol6075 min-[4]
New Methods
Ultrasound-Assisted Oximation1-(Naphthalen-1-yl)this compound, Hydroxylamine hydrochloride-Water/Ethanol60--[4]
"Greener" Friedel-Crafts AcylationAryl/Alkyl Carboxylic Acids, Aromatic NucleophileMethanesulfonic Anhydride (B1165640)---Good[5]
Photocatalytic SynthesisEthane (B1197151)ZnO-supported Pt nanoparticles---High selectivity[6]
Organocatalytic ApproachVariousSmall organic molecules-Mild conditions-High enantioselectivity[7][8]

Established Protocols: The Workhorses of this compound Synthesis

Friedel-Crafts Acylation

A cornerstone of organic synthesis, the Friedel-Crafts acylation has long been a reliable method for the preparation of aryl ketones.[9] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride.[10]

Representative Experimental Protocol: Synthesis of 1-(2-Naphthalenyl)this compound [1]

  • Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), ethanol.

  • Procedure:

    • Naphthalene is dissolved in anhydrous DCM in a round-bottom flask.

    • The solution is cooled in an ice bath.

    • Anhydrous aluminum chloride is added portion-wise while stirring.

    • Acetyl chloride is added dropwise to the mixture.

    • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • The reaction mixture is carefully poured into a mixture of ice and concentrated HCl for workup.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from ethanol.

Grignard Reaction

The Grignard reaction provides a versatile route to ethanones through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate electrophile, such as an acyl chloride or a nitrile.[11][12] This method is particularly useful for creating carbon-carbon bonds.[11]

Conceptual Experimental Protocol: Grignard Synthesis of an this compound [3][13]

  • Materials: Alkyl or aryl halide, magnesium turnings, anhydrous ether (e.g., diethyl ether or THF), acetylating agent (e.g., acetyl chloride), dilute acid.

  • Procedure:

    • The Grignard reagent is prepared by reacting the alkyl or aryl halide with magnesium turnings in anhydrous ether.

    • The prepared Grignard reagent is then slowly added to a solution of the acetylating agent in anhydrous ether at a controlled temperature.

    • The reaction mixture is stirred until the reaction is complete.

    • The reaction is quenched by the slow addition of a dilute acid.

    • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude this compound is purified using techniques such as distillation or column chromatography.

Novel Synthesis Methods: The Next Generation

Emerging synthetic methodologies are addressing the limitations of traditional protocols, focusing on improved efficiency, milder reaction conditions, and greater sustainability.

"Greener" Friedel-Crafts Acylation

In an effort to reduce the environmental impact of chemical synthesis, "greener" alternatives to the classical Friedel-Crafts acylation have been developed. One such method utilizes methanesulfonic anhydride as a promoter, which allows for the preparation of aryl ketones with minimal waste that is free of metallic or halogenated components.[5] This approach is a significant step towards more sustainable chemical manufacturing.[5]

Photocatalytic Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light as an energy source.[14][15] For instance, the dehydrogenation of ethane to ethene has been achieved with high selectivity using ZnO-supported platinum nanoparticles as a photocatalyst.[6] While not a direct this compound synthesis, this highlights the potential of photocatalysis for generating key precursors. Another approach involves the direct synthesis of indanones from aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[16]

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free and often highly enantioselective alternative to traditional methods.[7][8] This approach has been successfully applied to a wide range of reactions, including those that can be adapted for this compound synthesis.[17] The use of organocatalysts aligns with the principles of green chemistry by avoiding the use of heavy metals.[7]

Conclusion

The synthesis of ethanones continues to be an area of active research and development. While established methods like Friedel-Crafts acylation and Grignard reactions remain valuable tools, newer approaches such as greener acylation, photocatalysis, and organocatalysis offer significant advantages in terms of sustainability, efficiency, and selectivity. The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, available resources, and the desired environmental footprint. By understanding the principles and practicalities of each approach, researchers can continue to innovate and optimize the synthesis of these important chemical building blocks.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ethanone, also commonly known as acetophenone, a frequently used laboratory chemical.

Immediate Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. Personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye irritation.[1][2]

  • May cause skin irritation.[1][2]

  • May cause respiratory irritation.[2]

  • Combustible material.[3][4]

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationFirst Aid Procedures
Eye/Face Protection Chemical safety goggles or a face shield.[1][2][5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[1][2][5]IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][5]IF INHALED: Move the person into fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the approved methodology for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1] If mixed with other solvents, the container should be appropriate for halogenated or non-halogenated organic solvents, depending on the mixture.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous solid waste in a designated and labeled container.[1]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the container can be disposed of as non-hazardous waste, but be sure to deface the original label.[8]

2. Container Management:

  • Ensure all waste containers are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][9]

  • Label all containers with "Hazardous Waste," the full chemical name "this compound (Acetophenone)," and the associated hazards (e.g., "Combustible," "Irritant").[1]

  • Keep waste containers closed at all times except when adding waste.[1][9]

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.[1]

  • The storage area should be cool, dry, and away from sources of ignition and incompatible materials like strong oxidizing agents.[2][3]

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][10]

  • Do not dispose of this compound down the drain or in the regular trash.[11]

Spill Management

In the event of an this compound spill, immediate and appropriate action is crucial.

For Minor Spills:

  • Alert personnel in the immediate area.[2]

  • Remove all sources of ignition.[3][5][7]

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Clean the spill area with soap and water.[5]

For Major Spills:

  • Evacuate all non-essential personnel from the area and move upwind.[5]

  • Alert your institution's emergency responders and inform them of the location and nature of the hazard.[5]

  • Prevent the spillage from entering drains or water courses.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EthanoneDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal Start This compound Waste Generated LiquidWaste Liquid Waste (Pure this compound, Solutions) Start->LiquidWaste SolidWaste Solid Waste (Contaminated PPE, etc.) Start->SolidWaste EmptyContainer Empty Container Start->EmptyContainer CollectLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled Hazardous Solid Waste Container SolidWaste->CollectSolid Decontaminate Triple-Rinse with Appropriate Solvent EmptyContainer->Decontaminate Store Store in Designated Secondary Containment Area CollectLiquid->Store CollectSolid->Store CollectRinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->CollectRinsate NonHazardous Dispose of as Non-Hazardous Waste Decontaminate->NonHazardous Deface Label CollectRinsate->CollectLiquid EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Store->EHS_Pickup

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Ethanone

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound and its derivatives. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound, a combustible liquid that can cause skin and eye irritation.[1] The following table summarizes the required PPE for handling this compound, using acetophenone (B1666503) as a representative example for specific recommendations.

Protection Area Required Equipment Rationale and Specifications
Eye/Face Protection Chemical splash goggles and a face shieldGoggles should comply with ANSI Z87.1 standard to protect against splashes and vapors. A face shield provides an additional layer of protection and should always be worn in conjunction with goggles.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are commonly recommended.[1][4] However, it is crucial to consult manufacturer-specific permeation and degradation data. For prolonged or high-exposure work, materials like Butyl, Viton, or Silver Shield®/4H® are advised.[1] Always inspect gloves for any signs of degradation before use.
Body Protection Flame-resistant lab coat or chemical-resistant suitA fully buttoned, flame-resistant lab coat is the minimum requirement.[2] For larger quantities or splash risks, a complete chemical-resistant suit (e.g., Tychem®) is necessary to prevent skin contact.[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls (like a fume hood) are insufficient or during emergency situations.[2] The type of respirator and cartridge depends on the concentration of this compound. For acetophenone, an air-purifying respirator with organic vapor cartridges is recommended.[3]
Foot Protection Closed-toe, chemical-resistant shoesPrevents exposure from spills.[2]
Quantitative Exposure Limits for Acetophenone

The following occupational exposure limits have been established for acetophenone. These values should be used to guide risk assessments and the selection of appropriate engineering controls and PPE.

Organization Exposure Limit (Time-Weighted Average)
ACGIH (TLV)10 ppm
NIOSH (REL)10 ppm (50 mg/m³)
OSHA (PEL)Not established

Data sourced from Safety Data Sheets for Acetophenone.

Glove Compatibility for Acetophenone

The following table provides a general guide to the chemical resistance of various glove materials to acetophenone. It is important to note that performance can vary by manufacturer, glove thickness, and the specific conditions of use. Always consult the manufacturer's specific chemical resistance data.

Glove Material General Resistance Rating
Butyl RubberExcellent
Teflon®Excellent
Viton®Excellent
Polyvinyl Alcohol (PVA)Excellent
NeopreneGood
NitrileFair to Good
Natural Rubber (Latex)Poor to Fair
Polyvinyl Chloride (PVC)Poor

This table is a compilation of data from various chemical resistance charts. Ratings are for general guidance only.

Experimental Protocols for PPE Evaluation

Permeation Resistance Testing (based on ASTM F739)

This test determines the breakthrough time and permeation rate of a chemical through a protective material.

Methodology:

  • A sample of the glove material is placed in a permeation test cell, acting as a barrier between a challenge chemical (e.g., acetophenone) and a collection medium (gas or liquid).

  • The outer surface of the material is exposed to the chemical.

  • The collection medium on the other side is continuously monitored using analytical instruments (e.g., gas chromatography) to detect the presence of the chemical.

  • The breakthrough time is the time elapsed from the initial chemical contact until the chemical is detected in the collection medium at a standardized rate (e.g., 1.0 µg/cm²/min).[5]

Degradation Testing (based on EN 374-4)

This test evaluates the physical deterioration of a glove material upon contact with a chemical.

Methodology:

  • The puncture resistance of a sample of the glove material is measured before chemical exposure.

  • The material is then exposed to the challenge chemical for a specified period.

  • After exposure, the puncture resistance is measured again.

  • The percentage change in puncture resistance indicates the material's degradation.

Operational and Disposal Plans

A systematic workflow is essential for minimizing risks when handling this compound.

Handling Procedure Workflow

The following diagram illustrates the logical steps for the safe handling of this compound.

A Preparation B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Handling this compound C->D E Perform Experiment in Fume Hood D->E F Post-Handling E->F G Decontaminate Work Area & Equipment F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled hazardous waste container.[6] Do not dispose of this compound down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be treated as hazardous waste.[6] These materials should be collected in a separate, clearly labeled hazardous waste container.[6]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the container can be disposed of according to institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.